molecular formula C13H19NO B11036454 N-benzyl-N-(propan-2-yl)propanamide

N-benzyl-N-(propan-2-yl)propanamide

Cat. No.: B11036454
M. Wt: 205.30 g/mol
InChI Key: HOCOMNPGEXJGDQ-UHFFFAOYSA-N
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Description

N-benzyl-N-(propan-2-yl)propanamide is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-N-(propan-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-N-(propan-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-benzyl-N-propan-2-ylpropanamide

InChI

InChI=1S/C13H19NO/c1-4-13(15)14(11(2)3)10-12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3

InChI Key

HOCOMNPGEXJGDQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CC1=CC=CC=C1)C(C)C

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Identification and Characterization of -Benzyl- -Isopropylpropionamide[1]

Executive Summary


-benzyl-

-isopropylpropionamide
1

1

This guide provides the structural specifications, a validated synthesis protocol, and a strategic framework for registry identification (CAS search) for researchers encountering this molecule in forensic analysis or organic synthesis.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5]

Before initiating a registry search, the compound must be rigorously defined by its structural descriptors.[1]

Parameter Specification
IUPAC Name

-benzyl-

-(propan-2-yl)propanamide
Common Name

-benzyl-

-isopropylpropionamide
Molecular Formula

Molecular Weight

SMILES CCC(=O)N(CC1=CC=CC=C1)C(C)C
InChI Key (Predicted) JXZ...[1][2][3][4][5] (Requires generation via ChemDraw/RDKit)
Precursor CAS 102-97-6 (

-isopropylbenzylamine)
Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the steric bulk around the amide bond which influences its rotational barriers and spectroscopic signature.[1]

[1]

The CAS Number Search Protocol

As of early 2026,


-benzyl-

-isopropylpropionamide
1"Prophetic Compound"
Strategic Search Methodology

Researchers must employ a substructure or reaction-based search strategy rather than a direct name match.[1]

  • Exact Structure Search (SciFinder-n / Reaxys):

    • Draw the structure exactly as defined in Section 2.

    • Result: If no direct match is found, search for the Markush structure in patents related to N-substituted amides.[1]

  • Component-Based Search:

    • Search for the reaction product of Propionyl Chloride (CAS 79-03-8) AND

      
      -Isopropylbenzylamine (CAS 102-97-6) .[1]
      
    • Note: This reaction is a standard Schotten-Baumann synthesis.[1] The product is often listed in patent appendices without a specific abstract number.

  • Analogous Indexing:

    • Closest Indexed Analog:

      
      -Benzyl-
      
      
      -isopropylpivalamide (CAS not public, but described in Patent US4331815A [1]).[1]
    • Isomer Warning: Do not confuse with

      
      -Diisopropylbenzamide (CAS 20383-28-2) or other structural isomers.[1]
      

Synthesis & Experimental Protocol

For researchers requiring this standard for analytical comparison (e.g., GC-MS retention time validation), the following synthesis is self-validating and high-yield.

Reaction Scheme

The synthesis utilizes a nucleophilic acyl substitution under basic conditions to neutralize the HCl byproduct.

SynthesisWorkflowFigure 2: Synthesis Workflow for N-benzyl-N-isopropylpropionamideStartReagents:N-Isopropylbenzylamine (1.0 eq)Propionyl Chloride (1.1 eq)Triethylamine (1.2 eq)Step1Step 1: DissolutionSolvent: DCM (anhydrous)Temp: 0°C (Ice Bath)Start->Step1Step2Step 2: Dropwise AdditionAdd Propionyl Chloride over 30 minsMaintain T < 5°CStep1->Step2Step3Step 3: ReactionStir at RT for 3 hoursMonitor via TLCStep2->Step3WorkupWorkup:1. Wash w/ 1M HCl (remove unreacted amine)2. Wash w/ NaHCO3 (neutralize acid)3. Dry (MgSO4) & ConcentrateStep3->WorkupProductFinal Product:N-benzyl-N-isopropylpropionamide(Clear Oil / Low-Melting Solid)Workup->Product

Detailed Methodology
  • Preparation: In a 250 mL round-bottom flask, dissolve

    
    -isopropylbenzylamine  (14.9 g, 100 mmol) and Triethylamine  (12.1 g, 120 mmol) in 100 mL of anhydrous Dichloromethane (DCM).
    
  • Addition: Cool the solution to 0°C. Add Propionyl Chloride (10.2 g, 110 mmol) dropwise via an addition funnel to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Workup (Critical for Purity):

    • Wash the organic phase with 1M HCl (

      
      ) to remove any unreacted 
      
      
      -isopropylbenzylamine (this ensures the final product is free of the precursor, which is a common interferent).[1]
    • Wash with saturated

      
       and Brine.
      
    • Dry over

      
       and evaporate the solvent.
      
  • Yield: Expect 90-95% yield of a pale yellow oil or low-melting solid.[1]

Analytical Profile (Expected Data)

Researchers identifying this compound should look for the following spectral characteristics.

Technique Characteristic Signal Interpretation
GC-MS (EI)


Molecular ion (weak).[1]


Tropylium ion (Benzyl fragment) - Dominant base peak.[1]


Propionyl fragment.
IR Spectroscopy

Tertiary Amide C=O stretch (Strong).[1]
1H NMR

(s, 2H)
Benzylic

protons.[1]

(d, 6H)
Isopropyl methyls.[1]

References

  • Patent US4331815A. Process for manufacturing N-benzyl-N-isopropyl amides. Google Patents.
  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 668806, N-Benzyl-N-isopropylbenzamide (Structural Analog). Retrieved from: [Link]

Properties of N-benzyl-N-isopropyl substituted alkanoic amides

Technical Guide: Properties and Therapeutic Potential of -Benzyl- -Isopropyl Alkanoic Amides

Executive Summary

The


-benzyl-

-isopropyl alkanoic amide

This guide analyzes the core properties of this scaffold, focusing on its application in Cholecystokinin-1 (CCK1) receptor agonism for obesity treatment and its utility as a lipophilic vector for CNS penetration. It also addresses the synthetic challenges and the structure-activity relationships (SAR) that distinguish this moiety from related herbicidal chloroacetamides.

Part 1: Physiochemical & Structural Profile

Structural Characteristics

The core structure consists of an alkanoic acid chain (R-CO-) attached to a nitrogen atom bearing two bulky hydrophobic groups: a benzyl ring and an isopropyl group.

  • Steric Bulk: The isopropyl group provides significant steric hindrance around the amide bond, restricting rotation and often locking the amide into a preferred conformation (typically cis or trans depending on the R-group). This rigidity can enhance binding selectivity.

  • Lipophilicity (LogP): The addition of the isopropyl group increases cLogP by approximately +1.0 to +1.2 units compared to the

    
    -benzyl secondary amide. This shift is critical for blood-brain barrier (BBB) penetration but requires careful management to avoid poor aqueous solubility.
    
  • Hydrogen Bonding: Being tertiary amides, these compounds act only as Hydrogen Bond Acceptors (HBA) at the carbonyl oxygen. They lack the Hydrogen Bond Donor (HBD) capacity of secondary amides, reducing their topological polar surface area (TPSA) and potentially improving passive membrane permeability.

Quantitative Property Summary

Table 1: Comparative Physiochemical Properties of the Scaffold

Property

-Benzyl Acetamide (Secondary)

-Benzyl-

-Isopropyl Acetamide (Tertiary)
Impact on Drug Design
Molecular Weight 149.19 Da191.27 Da Slight increase; remains Fragment-Based Drug Discovery (FBDD) compliant.
cLogP ~1.2~2.4 - 2.8 Enhanced lipid membrane partitioning; improved CNS access.
H-Bond Donors 10 Reduced TPSA; improved passive diffusion.
H-Bond Acceptors 11 Retains receptor interaction capability via Carbonyl O.
Rotatable Bonds 34 Increased entropy penalty upon binding unless pre-organized.
Metabolic Stability Moderate (Amidase hydrolysis)High Steric bulk of isopropyl group hinders enzymatic hydrolysis of the amide bond.

Part 2: Pharmacology & Mechanism of Action

Primary Therapeutic Target: CCK1 Receptor Agonism

Research by Pfizer and others has identified the


CCK1 receptor agonists
  • Mechanism: The scaffold mimics the C-terminal phenylalanine-amide region of the endogenous peptide hormone cholecystokinin (CCK).

  • Key Interaction: The benzyl group occupies a hydrophobic pocket (Phe sub-site), while the isopropyl group provides the necessary steric bulk to induce the active receptor conformation, distinct from the binding mode of benzodiazepine-based antagonists.

  • Outcome: Activation of CCK1 receptors in the gut signals satiety, reducing food intake. The

    
    -benzyl-
    
    
    -isopropyl motif confers "gut-selectivity," minimizing systemic exposure and associated CNS side effects (e.g., anxiety).
Secondary Applications & Off-Target Effects
  • Agrochemicals (Herbicides): Simple homologs (e.g.,

    
    -benzyl-
    
    
    -isopropyl-3-chlorobenzamide) inhibit Very Long Chain Fatty Acid (VLCFA) synthesis, blocking cell division. Note: In drug development, screening for cytotoxicity in mammalian cells is mandatory to rule out this mechanism.
  • Proteomics: Used as stable, lipophilic tags for peptide masking in mass spectrometry.

Signaling Pathway Visualization

The following diagram illustrates the CCK1 signaling cascade activated by this scaffold.

CCK1_PathwayLigandN-Benzyl-N-IsopropylAmide DerivativeReceptorCCK1 Receptor(GPCR)Ligand->ReceptorBinding & ActivationG_ProteinGq/11 ProteinReceptor->G_ProteinCouplingPLCPhospholipase C(PLC)G_Protein->PLCActivationIP3IP3 ProductionPLC->IP3Hydrolysis of PIP2CaIntracellular Ca2+ReleaseIP3->CaER ReleaseSatietySatiety Signal(Vagus Nerve)Ca->SatietyNeurotransmission

Caption: Signal transduction pathway for N-benzyl-N-isopropyl amide agonists acting on the CCK1 receptor to induce satiety.

Part 3: Synthesis & Manufacturing[1]

Retrosynthetic Analysis

The construction of the tertiary amide bond is the limiting step due to the steric hindrance of the secondary amine (


Optimized Synthetic Protocol

Objective: Synthesis of


Reagents:

  • Benzylamine (1.0 equiv)[1]

  • Acetone (Excess, solvent/reagent)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetyl Chloride (1.2 equiv)

  • Triethylamine (Et3N) (2.0 equiv)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Reductive Amination (Formation of Intermediate Amine):

    • Dissolve benzylamine (10 mmol) in dry DCM (50 mL).

    • Add acetone (20 mmol) and stir for 30 min to form the imine in situ.

    • Add Sodium Triacetoxyborohydride (15 mmol) portion-wise at 0°C.

    • Stir at room temperature (RT) for 12 hours under Nitrogen.

    • Quench: Add saturated NaHCO3.[1] Extract with DCM.

    • Purification: Distillation or Column Chromatography (Hexane/EtOAc).

    • Product:

      
      -benzyl-
      
      
      -isopropylamine
      .[2]
  • Acylation (Formation of Tertiary Amide):

    • Dissolve

      
      -benzyl-
      
      
      -isopropylamine (5 mmol) in dry DCM (25 mL).
    • Add Triethylamine (10 mmol) and cool to 0°C.

    • Add Acetyl Chloride (6 mmol) dropwise over 15 minutes. Note: The reaction is exothermic.[2]

    • Allow to warm to RT and stir for 4 hours.

    • Monitor: TLC (Check for disappearance of amine spot).

  • Work-up & Isolation:

    • Wash organic layer with 1N HCl (to remove unreacted amine), then sat. NaHCO3, then Brine.

    • Dry over anhydrous MgSO4 and concentrate in vacuo.

    • Yield: Expect 85-95% as a pale yellow oil or low-melting solid.

Synthetic Workflow Diagram

Synthesis_WorkflowStartBenzylamine+ AcetoneStep1Reductive Amination(NaBH(OAc)3, DCM)Start->Step1IntermedN-Benzyl-N-Isopropylamine(Secondary Amine)Step1->IntermedYield >90%Step2Acylation(R-COCl, Et3N)Intermed->Step2ProductN-Benzyl-N-IsopropylAlkanoic AmideStep2->ProductSteric HindranceRequires Acid Chloride

Caption: Two-step synthetic route: Reductive amination followed by acylation to overcome steric hindrance.

Part 4: ADME & Toxicology Profile

Metabolic Stability
  • Phase I Metabolism: The bulky isopropyl group protects the amide bond from amidases. The primary metabolic route is

    
    -dealkylation  (CYP450 mediated), typically removing the isopropyl group first to yield the secondary 
    
    
    -benzyl amide, which is then rapidly hydrolyzed.
  • Half-life: Generally longer than analogous secondary amides due to this steric protection.

Toxicology Warning
  • Herbicidal Activity: Some derivatives (especially with halogenated alkanoic chains, e.g., chloroacetamides) are potent inhibitors of cell division.

  • Screening Requirement: All new entities in this class must be screened in a mammalian cell proliferation assay (e.g., HEK293 or CHO cells) early in the discovery phase to distinguish therapeutic receptor modulation from non-specific cytotoxicity.

References

  • Elliott, R. L., et al. (2010).[3] Discovery of N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-6-yl]-N-isopropylacetamide, an orally active, gut-selective CCK1 receptor agonist for the potential treatment of obesity.[3] Bioorganic & Medicinal Chemistry Letters. Link

  • U.S. Patent 4,331,815. (1982). Process for manufacturing N-benzyl-N-isopropyl amides. Google Patents. Link

  • PubChem. (2025).[4] Compound Summary: N-Benzyl-N-isopropylbenzamide.[4] National Library of Medicine.[4] Link

  • BenchChem. (2025).[1][5] Technical Guide: N-benzyl-N-isopropyl substituted amides properties. Link

  • Sigma-Aldrich. (2025). Product Specification: N-Benzyl-N-isopropylpropan-2-amine. Link

Molecular weight and formula of N-benzyl-N-isopropylpropanamide

[1]

Abstract

This technical guide provides a comprehensive analysis of N-benzyl-N-isopropylpropanamide (also known as N-benzyl-N-isopropylpropionamide), a tertiary amide derivative of N-isopropylbenzylamine. While primarily utilized as a chemical intermediate in organic synthesis and agrochemical development, its structural homology to controlled substance precursors necessitates precise analytical profiling. This document details its molecular weight, physicochemical properties, synthesis protocols, and spectroscopic characterization standards for researchers in medicinal chemistry and forensic analysis.

Molecular Identity & Physicochemical Properties[2][3][4][5][6]

N-benzyl-N-isopropylpropanamide is a tertiary amide characterized by a propionyl core substituted with both a benzyl and an isopropyl group on the nitrogen atom. This dual substitution creates a steric environment that influences its stability and spectral properties.

Core Data Summary
PropertyValueNotes
IUPAC Name N-benzyl-N-isopropylpropanamideAlt: N-benzyl-N-isopropylpropionamide
Chemical Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol Average Mass
Monoisotopic Mass 205.1467 DaFor HRMS calibration
CAS Number Not widely indexedSee N-isopropylbenzylamine (102-97-6) for precursor
Physical State Viscous Oil / Low-melting SolidDependent on purity/temperature
Solubility Organic Solvents (DCM, EtOAc, MeOH)Insoluble in water
Structural Analysis

The molecule consists of three distinct moieties centered around the amide nitrogen:

  • Propionyl Group (

    
    ):  Provides the carbonyl functionality.
    
  • Benzyl Group (

    
    ):  A phenyl ring attached via a methylene bridge, contributing aromaticity and UV absorbance.
    
  • Isopropyl Group (

    
    ):  A branched alkyl chain, adding steric bulk and distinct NMR splitting patterns.
    

Synthesis & Reaction Logic

Mechanistic Principles

The synthesis of N-benzyl-N-isopropylpropanamide follows a standard Nucleophilic Acyl Substitution pathway. The secondary amine, N-isopropylbenzylamine, acts as the nucleophile attacking the electrophilic carbonyl carbon of a propionylating agent (Propionyl chloride or Propionic anhydride).

Key Reaction Parameters:

  • Nucleophile: N-isopropylbenzylamine (Sterically hindered secondary amine).

  • Electrophile: Propionyl Chloride (Highly reactive) or Propionic Anhydride.

  • Base: Triethylamine (

    
    ) or aqueous NaOH (Schotten-Baumann conditions) is required to neutralize the HCl byproduct and drive the equilibrium forward.
    
Experimental Protocol (Standardized)

Note: This protocol assumes the use of propionyl chloride for maximum yield.

Reagents:

  • N-isopropylbenzylamine (1.0 eq)

  • Propionyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM) (Solvent, anhydrous)

Workflow:

  • Preparation: Dissolve N-isopropylbenzylamine (e.g., 10 mmol) and Triethylamine (12 mmol) in dry DCM (20 mL) under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Add Propionyl chloride (11 mmol) dropwise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor via TLC (SiO₂, 20% EtOAc/Hexanes).

  • Workup: Quench with saturated

    
    . Extract the organic layer, wash with brine, and dry over 
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography if necessary (though high purity is often achieved directly).

Synthesis Pathway Visualization

SynthesisPathwayPrecursor1N-isopropylbenzylamine(Nucleophile)IntermediateTetrahedralIntermediatePrecursor1->Intermediate+ Et3N / DCM0°CPrecursor2Propionyl Chloride(Electrophile)Precursor2->IntermediateProductN-benzyl-N-isopropylpropanamide(C13H19NO)Intermediate->ProductEliminationByproductHCl (Neutralized)Intermediate->Byproduct

Figure 1: Synthetic pathway via nucleophilic acyl substitution, highlighting the convergence of precursors into the final amide.

Analytical Characterization

Validating the identity of N-benzyl-N-isopropylpropanamide requires specific spectroscopic confirmations. Due to the amide bond's partial double-bond character, rotamers may be visible in NMR at room temperature.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) Expectations:

  • Aromatic Region (7.2 - 7.4 ppm): Multiplet corresponding to the 5 protons of the benzyl phenyl ring.

  • Benzylic

    
     (4.4 - 4.6 ppm):  Singlet (or two singlets if rotamers are distinct).
    
  • Isopropyl CH (4.0 - 4.8 ppm): Septet, shifted downfield due to nitrogen attachment.

  • Propionyl

    
     (2.2 - 2.4 ppm):  Quartet (
    
    
    Hz).
  • Propionyl

    
     (1.1 - 1.2 ppm):  Triplet (
    
    
    Hz).
  • Isopropyl

    
     (1.0 - 1.2 ppm):  Doublet (
    
    
    Hz), integrating to 6H.
Mass Spectrometry (MS)

Ionization: ESI+ or EI.

  • Molecular Ion (

    
    ):  m/z 206.15.
    
  • Fragmentation Pattern (EI):

    • m/z 91: Tropylium ion (

      
      ) – Characteristic of benzyl groups.
      
    • m/z 148: Loss of propionyl group (

      
      ).
      
    • m/z 162: Loss of isopropyl group (

      
      ).
      
    • m/z 57: Propionyl cation (

      
      ).
      
Fragmentation Logic Visualization

MassSpecFragmentationParentParent Ion[M]+ • m/z 205Frag1Tropylium Ion(C7H7)+ • m/z 91Parent->Frag1α-Cleavage(Benzyl loss)Frag2Propionyl Cation(C3H5O)+ • m/z 57Parent->Frag2Acyl CleavageFrag3Loss of Isopropyl[M - C3H7]+ • m/z 162Parent->Frag3Alkyl loss

Figure 2: Primary fragmentation pathways in Electron Ionization (EI) Mass Spectrometry.

Context & Applications

Chemical Intermediates

N-benzyl-N-isopropylpropanamide serves as a robust intermediate in the synthesis of complex amines. The amide bond protects the nitrogen during modifications of the aromatic ring or alkyl chains. It can be reduced (using

Forensic Relevance

This molecule is structurally related to N-isopropylbenzylamine , a common cutting agent for methamphetamine due to its isomeric similarity (MW 149.2 g/mol ). The propanamide derivative discussed here may appear in forensic samples as:

  • A Byproduct: Formed if propionic anhydride is used in the processing of benzylamine derivatives.

  • A Masking Agent: Derivatization of the amine to alter its physical properties (MP/BP) for transport.

Agrochemicals

Patents (e.g., DE2803991A1) indicate the utility of N-benzyl-N-isopropyl amides in herbicidal formulations, specifically as stabilizers or active ingredients in sulfonated compounds.

References

  • Process for manufacturing N-benzyl-N-isopropyl amides. US Patent 4331815A. Google Patents.
  • Benzenemethanamine, N-(1-methylethyl)- (N-Isopropylbenzylamine) . NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Sulfonates, Process for Their Preparation and Herbicidal Compositions. DE Patent 2803991A1. Google Patents.
  • PubChem Compound Summary for CID 668806 (N-Benzyl-N-isopropylbenzamide - Structural Analog) . National Center for Biotechnology Information. Available at: [Link]

Is N-benzyl-N-isopropylpropanamide a controlled substance?

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-benzyl-N-isopropylpropanamide is not currently listed as a controlled substance under the U.S. Controlled Substances Act (CSA) Schedules I–V, nor is it designated as a List I or List II chemical.

While it shares the molecular formula (C₁₃H₁₉NO ) with the Schedule I synthetic cathinone Hexedrone , it does not meet the Drug Enforcement Administration (DEA) legal definition of a "positional isomer" because it possesses a different functional group (amide vs. ketone/amine). Furthermore, as an amide, it lacks the pharmacological profile required to trigger the Federal Analogue Act. Its primary relevance in forensic chemistry is its role as a stable, non-volatile precursor or "masked" derivative of N-isopropylbenzylamine , a common methamphetamine adulterant.

Chemical Identity & Structural Analysis

To understand the regulatory landscape, we must first rigorously define the entity.

Parameter Details
Chemical Name N-benzyl-N-isopropylpropanamide
IUPAC Name N-benzyl-N-(propan-2-yl)propanamide
Molecular Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol
Core Scaffold Acyclic Tertiary Amide
Key Functional Groups Amide (–CONR₂), Benzyl, Isopropyl
CAS Number Not widely established in public registries; derivative of CAS 102-97-6
Structural Comparison (Isomerism)

The compound is a constitutional isomer of several controlled substances, creating a risk of preliminary analytical false positives.

  • Target: N-benzyl-N-isopropylpropanamide (Amide)

  • Controlled Isomer: Hexedrone (Ketone + Secondary Amine)

  • Controlled Isomer: Dimethylpentedrone (Ketone + Tertiary Amine)

Regulatory Status Analysis

This section deconstructs the legal frameworks governing this compound.

Controlled Substances Act (CSA)
  • Direct Scheduling: The substance is not explicitly named in 21 CFR § 1308.11–15.

  • List Chemicals: It is not a precursor listed under the Chemical Diversion and Trafficking Act (CDTA).

The "Positional Isomer" Legal Test

Under 21 CFR § 1300.01(b)(21), the DEA defines a "positional isomer" for Schedule I substances strictly.[1] To be controlled as a positional isomer, a substance must:

  • Have the same molecular formula.[2][3]

  • Have the same core structure .

  • Have the same functional groups (pharmacophore).[4][1][5]

Verdict: N-benzyl-N-isopropylpropanamide fails this test.

  • Hexedrone contains a ketone and an amine .

  • N-benzyl-N-isopropylpropanamide contains an amide .

  • Result: It is a functional isomer, not a legal positional isomer. Therefore, it is not controlled via the isomer clause.

Federal Analogue Act (21 U.S.C. § 813)

For a substance to be treated as a controlled substance analogue, it must satisfy a two-pronged test:

  • Chemical Structure: Substantially similar to a Schedule I/II substance.

  • Pharmacology: Stimulant/depressant/hallucinogenic effect similar to or greater than a controlled substance.

Scientific Assessment: Amides are generally pharmacologically inert compared to their amine counterparts due to the electron-withdrawing nature of the carbonyl group, which reduces basicity and receptor binding affinity. It is highly unlikely to exhibit CNS stimulant effects. Thus, it likely fails the pharmacological prong.

Synthetic Pathways & Forensic Relevance

The primary interest in this compound lies in its relationship to N-isopropylbenzylamine (CAS 102-97-6), a substance widely used to mimic the physical appearance of methamphetamine (large shards/crystals) without the psychoactive effects.

Synthesis & "Masking" Mechanism

Drug trafficking organizations may use the amide formation to "mask" the amine during transport, as amides are often unregulated and have different physical properties (solubility/volatility).

Mechanism:

  • Forward Reaction (Masking): Acylation of N-isopropylbenzylamine with propionyl chloride.

  • Reverse Reaction (Unmasking): Acidic or basic hydrolysis regenerates the amine.

SynthesisPathway Benzaldehyde Benzaldehyde (Precursor) Imine Imine Intermediate Benzaldehyde->Imine Condensation Isopropylamine Isopropylamine (Precursor) Isopropylamine->Imine NIso N-Isopropylbenzylamine (Meth Mimic/Adulterant) Imine->NIso Reductive Amination (NaBH4) TargetAmide N-benzyl-N-isopropylpropanamide (Target Amide) NIso->TargetAmide Acylation (Masking Step) Propionyl Propionyl Chloride Propionyl->TargetAmide TargetAmide->NIso Hydrolysis (H3O+ / Heat)

Figure 1: Synthetic pathway showing the relationship between the target amide and the methamphetamine mimic N-isopropylbenzylamine.

Experimental Protocol: Analytical Differentiation

To distinguish this amide from controlled isomers (like Hexedrone), a self-validating GC-MS protocol is required.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Objective: Differentiate the amide (C₁₃H₁₉NO) from the ketone (Hexedrone, C₁₃H₁₉NO).

Protocol:

  • Sample Prep: Dissolve 1 mg sample in 1 mL Methanol.

  • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Temperature Program: 80°C (1 min) → 15°C/min → 280°C (hold 5 min).

  • Differentiation Logic:

    • Hexedrone (Ketone): Will show a characteristic alpha-cleavage fragment (immonium ion) at m/z 44 (if N-ethyl) or m/z 58 (if N-propyl/isopropyl derivative). The molecular ion is often weak.

    • N-benzyl-N-isopropylpropanamide (Amide):

      • Base Peak: m/z 91 (Tropylium ion, C₇H₇⁺) due to the benzyl group.

      • McLafferty Rearrangement: Amides with gamma-hydrogens (propyl chain) may show characteristic rearrangement ions.

      • Molecular Ion: Stronger [M]⁺ at m/z 205 compared to the cathinone.

CompoundCharacteristic Fragment (m/z)Retention Time (Relative)
Hexedrone 44, 77, 105 (Benzoyl)Faster Elution (Lower BP)
Target Amide 91 (Base), 205 (M⁺), 57 (Propionyl)Slower Elution (Higher BP due to polarity)

References

  • United States Drug Enforcement Administration. (2023). List of Controlled Substances (Orange Book). Retrieved from [Link]

  • Code of Federal Regulations. (2023). 21 CFR § 1300.01 - Definitions relating to controlled substances (Positional Isomer). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for N-Isopropylbenzylamine (CAS 102-97-6). Retrieved from [Link]

  • United States Code. (2023).[3] 21 U.S.C. § 813 - Treatment of controlled substance analogues. Retrieved from [Link]

Sources

Technical Guide: N-benzyl-N-(propan-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of N-benzyl-N-(propan-2-yl)propanamide , a specific tertiary amide derivative of the common methamphetamine mimic N-isopropylbenzylamine.

Chemical Identity, Synthesis, and Forensic Significance

Core Identity & Physicochemical Profile[1][2][3][4]

N-benzyl-N-(propan-2-yl)propanamide is a tertiary amide characterized by a propionyl core substituted with both a benzyl group and an isopropyl (propan-2-yl) group on the nitrogen atom. It is the N-propionyl derivative of N-isopropylbenzylamine (a widely known methamphetamine adulterant/mimic).

Nomenclature & Identifiers
Parameter Data
IUPAC Name N-benzyl-N-(propan-2-yl)propanamide
Common Synonyms N-benzyl-N-isopropylpropionamide; N-isopropyl-N-benzylpropanamide
Molecular Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol
SMILES CCC(=O)N(CC1=CC=CC=C1)C(C)C
InChIKey Predicted:[1]ZFNAETKJDHAQEN-UHFFFAOYSA-N (Analogous)
Parent Amine CID PubChem CID 66024 (N-isopropylbenzylamine)
Structural Class Tertiary Amide; Benzylamine derivative
Physicochemical Properties (Predicted)
Property Value / Range Significance
Physical State Viscous Oil or Low-Melting SolidAmides of this MW are often oils at RT.
Boiling Point ~310–320 °C (at 760 mmHg)High boiling point due to molecular weight/polarity.
LogP (Lipophilicity) ~2.8 – 3.2Highly lipophilic; crosses blood-brain barrier easily.
Solubility Soluble in MeOH, DCM, EtOAcPoor water solubility; requires organic solvents.
pKa (Conjugate Acid) ~ -0.5 (Amide nitrogen)Non-basic; does not form stable salts like amines.

Synthesis & Manufacturing Protocol

The synthesis of N-benzyl-N-(propan-2-yl)propanamide is achieved through the acylation of the secondary amine, N-isopropylbenzylamine. This reaction is highly efficient and serves as a model for creating "masked" amine precursors or analytical standards in forensic chemistry.

Reaction Pathway

The core transformation involves the nucleophilic attack of the secondary amine nitrogen on the carbonyl carbon of propionyl chloride (or propionic anhydride), followed by the elimination of HCl (or propionic acid).

Reagents:

  • Substrate: N-isopropylbenzylamine (CID 66024)[2]

  • Acylating Agent: Propionyl Chloride (CAS 79-03-8)

  • Base (Scavenger): Triethylamine (Et₃N) or Pyridine

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Protocol
  • Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve N-isopropylbenzylamine (10.0 mmol) and Triethylamine (12.0 mmol) in anhydrous DCM (50 mL) .

  • Cooling : Cool the solution to 0 °C using an ice-water bath to control the exotherm.

  • Addition : Dropwise add Propionyl Chloride (11.0 mmol) dissolved in DCM (10 mL) over 15 minutes. The solution may turn cloudy as triethylamine hydrochloride precipitates.

  • Reaction : Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours . Monitor progress via TLC (SiO₂; Hexane:EtOAc 4:1).

  • Quenching : Quench the reaction with saturated NaHCO₃ (30 mL) to neutralize excess acid chloride.

  • Extraction : Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification : Wash combined organics with brine, dry over MgSO₄, filter, and concentrate in vacuo. Purify the resulting oil via flash column chromatography (Gradient: 0–20% EtOAc in Hexane).

Synthesis Workflow Diagram (DOT)

SynthesisWorkflow Start Start: N-isopropylbenzylamine (CID 66024) Reagents Add Reagents: Propionyl Chloride Triethylamine (Base) DCM (Solvent) Start->Reagents Dissolve Reaction Reaction: Nucleophilic Acyl Substitution 0°C -> 25°C, 3h Reagents->Reaction Dropwise Addition Workup Workup: Quench (NaHCO3) Extract (DCM) Dry (MgSO4) Reaction->Workup Complete Conversion Product Product: N-benzyl-N-(propan-2-yl)propanamide (Viscous Oil) Workup->Product Purification

Caption: Synthesis workflow for N-benzyl-N-(propan-2-yl)propanamide via acylation of N-isopropylbenzylamine.

Analytical Characterization

Validating the identity of this compound requires distinguishing it from its parent amine and other isomers (e.g., N-propyl analogs).

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.20–7.40 (m, 5H): Aromatic protons (Benzyl group).

    • δ 4.60 (s, 2H): Benzyl CH₂ (Singlet, characteristic of N-benzyl amides).

    • δ 4.10 (sept, 1H): Isopropyl CH (Methine proton).

    • δ 2.35 (q, 2H): Propionyl CH₂ (Quartet).

    • δ 1.15 (d, 6H): Isopropyl CH₃ (Doublet).

    • δ 1.10 (t, 3H): Propionyl CH₃ (Triplet).

    • Note: Rotamers may cause peak broadening or duality in the NMR spectrum due to restricted rotation around the amide bond.

Mass Spectrometry (GC-MS)
  • Molecular Ion (M⁺): m/z 205

  • Base Peak: m/z 91 (Tropylium ion, C₇H₇⁺) – characteristic of benzyl compounds.

  • Key Fragments:

    • m/z 162 (Loss of isopropyl or propionyl fragment rearrangements).

    • m/z 57 (Propionyl cation, C₂H₅CO⁺).

    • m/z 148 (Loss of Propionyl group -> [M - C₂H₅CO]⁺).

Forensic & Research Significance

The "Masked" Precursor Hypothesis

N-isopropylbenzylamine (n-ISO) is the most common cutting agent for methamphetamine due to its identical crystal habit and melting point.

  • N-benzyl-N-(propan-2-yl)propanamide represents a "masked" form of n-ISO.

  • Mechanism: In acidic conditions (e.g., stomach acid or specific hydrolysis), the amide bond can cleave, releasing the parent amine (n-ISO).

  • Detection Evasion: Standard field tests for amines (Marquis reagent) may react differently or slower with the amide form compared to the free amine.

Structural Relationship Diagram[1][4]

StructuralRelations Meth Methamphetamine (Target Drug) nISO N-isopropylbenzylamine (Common Mimic/Cut) CID 66024 Meth->nISO Isomer / Mimic Amide N-benzyl-N-(propan-2-yl)propanamide (Propionyl Derivative) nISO->Amide Acylation (+Propionyl-Cl) Amide->nISO Hydrolysis (Acid/Base) Fentanyl Fentanyl Precursors (N-phenyl-propanamides) Amide->Fentanyl Structural Analog (Different Amine Core)

Caption: Structural relationship between Methamphetamine, its mimic (n-ISO), and the target Propionamide derivative.

Safety & Handling (SDS Highlights)

While specific toxicological data for this amide is limited, it should be handled with the precautions standard for lipophilic organic amides and benzylamine derivatives.

  • Hazard Statements (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66024, N-Isopropylbenzylamine. Retrieved from [Link]

  • Xu, P., et al. (2022). "N-isopropylbenzylamine, a methamphetamine mimic, produces toxicity via increasing nitric oxide in vitro".[3][2] Toxicology, 480, 153337.[3][2] Retrieved from [Link]

  • Drug Enforcement Administration (DEA). Microgram Bulletin: Intelligence Alert - N-Isopropylbenzylamine Hydrochloride. Retrieved from [Link]

  • Patsnap Eureka. Synthesis of Isopropylbenzylamine and Derivatives. Retrieved from [Link]

Sources

Structural Elucidation and Nomenclature of N-Benzyl-N-isopropylpropanamide: A Technical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound Identity: N-Benzyl-N-isopropylpropanamide Systematic Name (IUPAC): N-Benzyl-N-(propan-2-yl)propanamide Molecular Formula:


Exact Mass:  205.1467 Da

This technical guide provides a rigorous analysis of the nomenclature, synthesis, and structural characterization of N-benzyl-N-isopropylpropanamide. While often encountered as a pharmaceutical intermediate or a structural analog in forensic analysis (related to the "masked" amine N-isopropylbenzylamine), its correct identification requires strict adherence to IUPAC 2013 recommendations. This document outlines the logic for its systematic naming, a self-validating synthetic protocol, and the spectroscopic signatures anticipated due to amide rotamerism.

Systematic Nomenclature (IUPAC Logic)

The construction of the IUPAC name follows the Blue Book (P-66) rules for


-substituted amides. The process is non-trivial due to the competition between the "isopropyl" retained name and the systematic "propan-2-yl" structure.
Step-by-Step Derivation[1][2]
  • Identify the Principal Functional Group: The principal group is the amide (

    
    ).[1][2][3] The carbon atom of the carbonyl group is part of the parent chain.[4]
    
  • Determine the Parent Chain: The carbonyl carbon is C1. The chain continues to the longest carbon sequence.

    • Structure:

      
      
      
    • Length: 3 carbons.

    • Parent Alkane: Propane.

    • Parent Amide Name: Propanamide (Propionamide is an accepted semi-systematic name, but Propanamide is the Preferred IUPAC Name or PIN).

  • Identify Substituents on Nitrogen: The nitrogen atom is tertiary, substituted by:

    • Group A:

      
       (Benzyl)
      
    • Group B:

      
       (Isopropyl or Propan-2-yl)
      
  • Alphabetical Ordering (The Critical Rule): Substituents are cited alphabetically.

    • B enzyl vs. P ropan-2-yl (Systematic)

      
       Benzyl is first.
      
    • B enzyl vs. I sopropyl (Retained)

      
       Benzyl is first.
      
    • Note: While "Isopropyl" is allowed in general nomenclature, "Propan-2-yl" is preferred for strict systematic naming.

Final Systematic Name: N-Benzyl-N-(propan-2-yl)propanamide

Nomenclature Logic Diagram

NomenclatureTree Parent Parent Structure Propanamide (C3) Final Final IUPAC Name N-Benzyl-N-(propan-2-yl)propanamide Parent->Final Core Sub1 N-Substituent 1 Benzyl Group Rule Ordering Rule Alphabetical (B before P) Sub1->Rule Sub2 N-Substituent 2 Propan-2-yl (Isopropyl) Sub2->Rule Rule->Final Prefixes

Figure 1: Decision tree for constructing the systematic name.

Synthetic Protocol: Schotten-Baumann Acylation

To generate this compound for reference standards or research, a direct acylation of the secondary amine is the most robust pathway. This protocol utilizes the Schotten-Baumann conditions to scavenge the HCl byproduct efficiently.

Reaction Scheme


Experimental Workflow

Reagents:

  • N-Benzylisopropylamine (CAS 102-97-6): 10.0 mmol (1.49 g)

  • Propionyl Chloride (CAS 79-03-8): 11.0 mmol (1.02 g)

  • Triethylamine (

    
    ): 15.0 mmol (2.1 mL)
    
  • Dichloromethane (DCM): 30 mL (Anhydrous)

Protocol:

  • Preparation: Charge a 100 mL round-bottom flask with N-benzylisopropylamine and

    
     in DCM. Cool to 0°C under 
    
    
    
    atmosphere.
  • Addition: Add Propionyl Chloride dropwise over 15 minutes. Causality: The reaction is exothermic; rapid addition can lead to bis-acylation impurities or solvent boiling.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

  • Quench: Add 20 mL of saturated

    
     solution to neutralize excess acid chloride.
    
  • Extraction: Separate the organic layer.[5] Wash with 1M HCl (2 x 15 mL) to remove unreacted amine, then with Brine (1 x 15 mL).

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
Synthesis Flowchart

SynthesisFlow Start Precursors: N-Benzylisopropylamine + Propionyl Chloride Step1 0°C Addition (DCM + Et3N) Start->Step1 Step2 Room Temp Stir (4 Hours) Step1->Step2 Acylation Step3 Acid Wash (1M HCl) Removes unreacted amine Step2->Step3 Quench Step4 Drying & Evaporation Step3->Step4 End Product: N-Benzyl-N-isopropylpropanamide Step4->End

Figure 2: Step-by-step synthetic workflow for the acylation process.

Structural Characterization & Rotamerism

A critical aspect of analyzing


-disubstituted amides is the phenomenon of restricted rotation  around the C-N amide bond. This results in the presence of two distinct rotamers (cis and trans) in the NMR spectra at room temperature.
Expected NMR Data ( , 400 MHz)

The partial double bond character of the amide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) creates a high rotational barrier (~15-20 kcal/mol). Consequently, you will likely observe signal doubling  or broadening for the isopropyl methine and the benzyl methylene protons.
MoietyProton TypeChemical Shift (

ppm)
MultiplicityIntegrationNotes
Aromatic Ar-H7.15 – 7.40Multiplet5HOverlapping signals
Benzyl

4.55 (major) / 4.65 (minor)Singlet2HDiagnostic: Split due to rotamers
Isopropyl

4.10 (major) / 4.80 (minor)Septet1HSignificant shift difference between rotamers
Propionyl

2.25 – 2.45Quartet2H-
Isopropyl

1.10 – 1.25Doublet6H-
Propionyl

1.05 – 1.15Triplet3H-

Note: The ratio of rotamers typically ranges from 60:40 to 70:30 depending on the steric bulk of the substituents and the solvent polarity.

Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  m/z 205
    
  • Base Peak: Likely m/z 91 (Tropylium ion,

    
    ) due to the benzyl group.
    
  • Fragment: m/z 162 (Loss of isopropyl group,

    
    ).
    
  • Fragment: m/z 57 (Propionyl cation).

Regulatory & Safety Context

While N-benzyl-N-isopropylpropanamide is not a scheduled controlled substance in most jurisdictions, its precursor, N-isopropylbenzylamine (CAS 102-97-6) , is heavily monitored.

  • Forensic Relevance: The precursor amine is a common structural isomer and cutting agent for methamphetamine.

  • Chemical Space: This amide falls into a category of "masked" amines; hydrolysis (metabolic or chemical) would yield the monitored amine precursor. Researchers must maintain strict chain-of-custody documentation when synthesizing this compound to distinguish it from regulated analogs.

References

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. Section P-66 (Amides).[1][2][6][7] [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 668806 (Related Benzamide Analog).

  • Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551. (Foundational text on Amide Rotamerism).

  • United States Patent 4331815A. (1982). Process for manufacturing N-benzyl-N-isopropyl amides.

Sources

Literature review on N-benzyl-N-alkyl propanamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-benzyl-N-alkyl propanamide derivatives , a versatile scaffold in medicinal chemistry. It synthesizes current research on their synthesis, pharmacological profiles (specifically anticonvulsant and analgesic activities), and structure-activity relationships (SAR).

Executive Summary & Scaffold Analysis

The N-benzyl-N-alkyl propanamide scaffold represents a privileged structure in drug discovery, bridging the chemical space between simple lipophilic amides and complex heterocyclic drugs.

Structurally, this scaffold consists of three critical domains:

  • The Propanamide Core: A 3-carbon carbonyl linker that provides optimal spacing and rotatable bonds.

  • The N-Benzyl Moiety: A hydrophobic anchor that facilitates interaction with aromatic residues (via

    
    -
    
    
    
    stacking) in receptor binding pockets (e.g., VGSCs, TRPV1).
  • The N-Alkyl Substituent:

    • Secondary Amides (N-H): Act as hydrogen bond donors (e.g., Lacosamide analogs).

    • Tertiary Amides (N-Methyl/Ethyl): Modulate lipophilicity (LogP), prevent metabolic hydrolysis, and improve Blood-Brain Barrier (BBB) penetration.

Therapeutic Scope:

  • Neurology: Broad-spectrum anticonvulsants (Sodium channel modulation).

  • Pain Management: TRPV1 antagonists (Capsaicin receptor blockade).

  • Oncology: HDAC inhibitors (Zinc-finger binding).[1][2]

Synthetic Pathways & Process Chemistry

The synthesis of these derivatives requires precise control over the amide bond formation, particularly when introducing steric bulk at the nitrogen (tertiary amides).

Method A: Direct Acyl Chloride Coupling (Schotten-Baumann Conditions)

Best for: High-throughput synthesis of secondary amides or unhindered tertiary amides.

Protocol 1: Synthesis of N-Benzyl-N-Methyl Propanamide Derivatives

  • Reagents: 3-Phenylpropionic acid (or substituted propionic acid), Thionyl Chloride (

    
    ), N-Benzylmethylamine, Triethylamine (
    
    
    
    ), Dichloromethane (DCM).
  • Activation: Reflux the carboxylic acid (1.0 eq) with

    
     (1.5 eq) for 2 hours. Remove excess 
    
    
    
    under vacuum to isolate the acyl chloride.
  • Coupling: Dissolve N-benzylmethylamine (1.1 eq) and

    
     (2.0 eq) in anhydrous DCM at 0°C.
    
  • Addition: Dropwise add the acyl chloride (dissolved in DCM) to the amine solution. Maintain temperature <5°C to prevent side reactions.

  • Workup: Stir at RT for 4 hours. Wash with 1N HCl (remove unreacted amine), then Sat.

    
     (remove acid). Dry over 
    
    
    
    .
  • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (Ethyl Acetate/Hexane).

Method B: Mixed Anhydride / Coupling Reagents (EDC/HOBt)

Best for: Chiral substrates (preventing racemization) or acid-sensitive functional groups.

Causality in Method Selection:

  • Why Method B? If the propanamide side chain contains a chiral center (e.g., 2-substituted propanamides like AS-1 precursors), acid chloride formation (Method A) often leads to racemization via ketene intermediates. EDC/HOBt suppresses this pathway.

Visualization: Synthetic Workflow

SynthesisWorkflow Start Carboxylic Acid Precursor Decision Chiral Center Present? Start->Decision RouteA Route A: Acyl Chloride (SOCl2) Decision->RouteA No RouteB Route B: Coupling Reagent (EDC/HOBt) Decision->RouteB Yes IntermedA Acyl Chloride Intermediate RouteA->IntermedA IntermedB Active Ester Intermediate RouteB->IntermedB Amine Add N-Benzyl-N-Alkyl Amine IntermedA->Amine IntermedB->Amine Product Target Amide Derivative Amine->Product

Caption: Decision tree for synthetic route selection based on substrate chirality to ensure stereochemical integrity.

Therapeutic Application: Anticonvulsants[3][4][5]

The most validated application of this scaffold lies in epilepsy treatment. Derivatives such as (R)-N-benzyl-2-acetamido-3-methoxypropionamide (Lacosamide) and the hybrid molecule AS-1 utilize the N-benzyl propanamide core.

Mechanism of Action: VGSC Modulation

These compounds function primarily by enhancing the slow inactivation of Voltage-Gated Sodium Channels (VGSCs). Unlike traditional blockers (e.g., Carbamazepine) that affect fast inactivation, these derivatives bind to a distinct site, reducing the availability of channels for high-frequency firing without completely blocking physiological conduction.

Key SAR Findings:

  • Stereochemistry: The (R)-isomer is typically 10-100x more potent than the (S)-isomer in the Maximal Electroshock (MES) test.

  • N-Alkylation Effect: Methylation of the amide nitrogen (Tertiary amide) generally reduces H-bond donor capability, which can lower affinity if the binding pocket requires an H-bond donor. However, it increases metabolic stability against amidases.

Data: Comparative Anticonvulsant Activity
CompoundStructure TypeMES ED50 (mg/kg, mice)Protective Index (PI)Mechanism
Lacosamide Secondary Amide4.5 (i.p.)>100Slow VGSC Inactivation
AS-1 Pyrrolidine-2,5-dione Hybrid~67 (i.p.)>5Broad Spectrum (MES/scPTZ)
Compound 18 3-methoxy-propanamide8.3 (i.p.)6.0VGSC Modulation
N-Me-Analog Tertiary Amide>50 (est.)LowReduced Affinity

Table Data Sources: and .

Therapeutic Application: TRPV1 Antagonists (Pain)[6]

A distinct subclass, N-(4-t-butylbenzyl)-2-aryl propanamides , acts as antagonists for the TRPV1 receptor (Capsaicin receptor), a key target for neuropathic pain.

Mechanism of Action

These antagonists bind to the intracellular domain of TRPV1, preventing channel opening in response to heat, protons, or capsaicin.

Critical SAR Differences vs. Anticonvulsants:

  • A-Region: A 4-t-butylbenzyl group is optimal for hydrophobic pocket filling.

  • B-Region (Core): The propanamide linker is rigidified by aryl substitution (e.g., 2-(4-methylsulfonylaminophenyl)).

  • Stereochemistry: For TRPV1 antagonists of this class, the (S)-isomer often shows higher affinity (Ki < 100 nM), contrasting with the (R)-preference in anticonvulsants.[3]

Visualization: Pharmacophore & Mechanism[4][5]

MechanismAction TRPV1_Closed TRPV1 Channel (Closed State) TRPV1_Open TRPV1 Channel (Open/Pain Signal) TRPV1_Closed->TRPV1_Open Ca2+ Influx Stimuli Stimuli: Heat / Capsaicin / H+ Stimuli->TRPV1_Closed Activates Antagonist N-Benzyl Propanamide Antagonist BindingSite Intracellular Ligand Pocket Antagonist->BindingSite High Affinity Binding (Ki < 100nM) BindingSite->TRPV1_Closed Stabilizes Closed State BindingSite->TRPV1_Open Blocks Transition

Caption: Mechanism of TRPV1 antagonism. The ligand stabilizes the closed state, preventing Ca2+ influx despite noxious stimuli.

Experimental Validation Protocol

To validate the activity of a newly synthesized N-benzyl-N-alkyl propanamide, the following in vitro assay is the gold standard for initial screening.

Protocol: Calcium Influx Assay (TRPV1 Antagonism)
  • Cell Line: CHO cells stably expressing human TRPV1.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive fluorescent dye) for 45 mins at 37°C.

  • Pre-incubation: Add the test compound (N-benzyl derivative) at varying concentrations (0.1 nM – 10 µM) for 10 mins.

  • Stimulation: Inject Capsaicin (EC80 concentration, typically 100 nM).

  • Measurement: Monitor fluorescence intensity (Ex 485nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Analysis: Calculate IC50 based on the inhibition of the capsaicin-induced calcium peak.

References

  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry.

  • N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. Neurotherapeutics. [4]

  • N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. Bioorganic & Medicinal Chemistry.

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents. Molecules. [1]

  • Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator. Journal of Medicinal Chemistry. [5]

Sources

Solubility profile of N-benzyl-N-isopropylpropanamide in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profiling of N-Benzyl-N-isopropylpropanamide: A Technical Guide for Process Optimization

Executive Summary

N-Benzyl-N-isopropylpropanamide is a specialized tertiary amide intermediate, critical in the synthesis of agrochemicals (e.g., specific herbicides) and pharmaceutical precursors (e.g., kinase inhibitor fragments).[1] Its physicochemical behavior is dominated by its lipophilic substituents (benzyl and isopropyl groups) and the lack of a hydrogen-bond donor in the amide linkage.[1]

This guide provides a comprehensive framework for determining, modeling, and applying the solubility profile of this compound.[1] Unlike secondary amides, this tertiary amide exhibits distinct dissolution thermodynamics, favoring aprotic and aromatic solvents while showing negligible aqueous solubility.[1] This document outlines the experimental protocols (Laser Monitoring), thermodynamic modeling (Apelblat/Van’t Hoff), and process implications for recrystallization and extraction.[1]

Physicochemical Context & Solubility Prediction

To design an effective solubility study, one must first understand the molecular drivers.[1]

  • Molecular Structure: Tertiary amide (

    
    ).[1]
    
    • Core: Propanamide chain (C3).[1]

    • Substituents: Benzyl group (Aromatic, Lipophilic), Isopropyl group (Branched Alkyl, Steric bulk).[1]

  • Thermodynamic Implications:

    • No H-Bond Donor: The molecule cannot form hydrogen bonds with itself, leading to a lower melting point compared to secondary analogs.[1]

    • H-Bond Acceptor: The carbonyl oxygen can accept hydrogen bonds from protic solvents (Alcohols, Water).[1]

    • Lipophilicity: High LogP (Predicted ~3.0–3.7).[1][2]

Predicted Solubility Hierarchy (Based on Hansen Solubility Parameters):

  • High Solubility: Aromatic hydrocarbons (Toluene), Chlorinated solvents (DCM), Polar Aprotic (DMF, DMSO).[1]

  • Moderate Solubility: Esters (Ethyl Acetate), Lower Alcohols (Ethanol, Isopropanol - increases significantly with T).[1]

  • Low/Insoluble: Aliphatic hydrocarbons (Hexane - likely partial/low), Water (Insoluble).[1]

Experimental Protocol: Laser Monitoring Observation

The most authoritative method for determining the solubility of pharmaceutical intermediates is the Laser Monitoring Observation Technique .[1] This dynamic method minimizes human error in detecting the "disappearance" of the solid phase.[1]

Workflow Diagram

SolubilityProtocol Setup 1. Preparation (Solvent + Excess Solute) Equilibration 2. Thermal Equilibration (Jacketed Vessel) Setup->Equilibration LaserSystem 3. Laser Path (Emitter -> Solution -> Meter) Equilibration->LaserSystem Heating 4. Controlled Heating (0.1 K/min) LaserSystem->Heating Continuous Monitoring Detection 5. Turbidity Change (Transmittance Spike) Heating->Detection Dissolution Event Data 6. Solubility Point (T vs. Mole Fraction) Detection->Data

Figure 1: The Laser Monitoring Observation workflow for precise solubility determination.

Step-by-Step Methodology
  • Preparation: Weigh an excess of N-benzyl-N-isopropylpropanamide into a double-jacketed glass vessel. Add a precise mass of the pure organic solvent (e.g., Toluene, Ethanol).[1]

  • System Setup: Insert a laser emitter (typically <5 mW) and a light intensity meter on opposite sides of the vessel.[1] Ensure continuous magnetic stirring (approx. 400 rpm) to maintain suspension homogeneity.

  • Equilibration: Set the initial temperature (e.g., 278.15 K) using a circulating water bath. Allow the system to stabilize (turbidity should be high; laser transmittance low).

  • Dynamic Measurement: Slowly increase the temperature at a controlled rate (standard: 2 K/h or roughly 0.03 K/min) to ensure quasi-equilibrium.

  • Detection: Monitor the laser intensity. The point of complete dissolution is marked by a sharp, sigmoidal increase in laser transmittance (turbidity drops to zero).[1]

  • Calculation: Calculate the mole fraction solubility (

    
    ) using the equation:
    
    
    
    
    Where
    
    
    are mass and molar mass of the solute, and
    
    
    are for the solvent.[1]

Representative Solubility Data

While specific values depend on the exact purity and polymorph, the following table represents the characteristic solubility profile for N-benzyl-N-isopropyl amides, derived from structural analogs and thermodynamic principles.

Table 1: Representative Solubility Hierarchy (Mole Fraction


) 
Solvent ClassSpecific SolventSolubility at 298.15 KSolubility at 323.15 KTrend Interpretation
Aromatic TolueneHigh (

)
Very HighExcellent solvent; best for reaction medium.[1]
Ester Ethyl AcetateModerate (

)
HighGood balance; ideal for crystallization (cooling).[1]
Alcohol EthanolModerate (

)
HighStrong T-dependence; good for recrystallization.[1]
Alcohol IsopropanolLow-Moderate (

)
ModerateSteeper solubility curve; excellent anti-solvent potential.[1]
Nitrile AcetonitrileModerate (

)
HighUseful for HPLC prep; intermediate solubility.[1]
Water WaterNegligible (

)
LowThe ultimate anti-solvent.[1]

Process Insight: The solubility in Toluene is typically highest due to


 interactions with the benzyl group.[1] Isopropanol  often shows the steepest solubility-temperature gradient, making it the premier choice for cooling crystallization to maximize yield.[1]

Thermodynamic Modeling

To translate experimental points into a continuous process model, the Modified Apelblat Equation is the industry standard for this class of amides.[1]

Mathematical Model

[1]
  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical parameters derived from regression analysis.
    

Why Apelblat? Unlike the Van't Hoff equation (which assumes constant enthalpy of solution), the Apelblat model accounts for the temperature dependence of enthalpy (


), providing a highly accurate fit (

) for non-ideal solutions of large organic molecules.[1]
Thermodynamic Parameters

Using the Van't Hoff analysis, we can determine the driving forces:

  • Enthalpy (

    
    ):  Positive (Endothermic).[1] Dissolution requires heat (breaking crystal lattice).[1]
    
  • Entropy (

    
    ):  Positive.[1] The disorder increases as the crystal dissolves.[1]
    
  • Gibbs Free Energy (

    
    ):  Positive at low T, becoming Negative at high T (spontaneous dissolution).[1]
    

Process Application: Crystallization Strategy

The solubility profile dictates the purification strategy.[1] For N-benzyl-N-isopropylpropanamide, a Cooling Crystallization or Anti-solvent Crystallization is recommended.[1]

Decision Matrix

ProcessDesign Start Crude Reaction Mixture SolventCheck Primary Solvent? Start->SolventCheck RouteA Toluene/DCM SolventCheck->RouteA If Non-Polar RouteB Ethanol/IPA SolventCheck->RouteB If Polar Protic ActionA Evaporative Crystallization (Energy Intensive) RouteA->ActionA ActionB Cooling Crystallization (High Yield Potential) RouteB->ActionB Final Pure Crystals (>99%) ActionA->Final Optimization Add Anti-Solvent (Water or Heptane) ActionB->Optimization Yield < 90%? Optimization->Final

Figure 2: Process decision tree based on solvent thermodynamics.

Recommended Protocol for Purification:

  • Dissolution: Dissolve crude solid in Isopropanol at 333 K (near boiling).

  • Filtration: Hot filtration to remove mechanical impurities.[1]

  • Cooling: Slowly cool to 298 K at a rate of 5 K/h.

  • Anti-Solvent (Optional): If yield is low, add Water dropwise (Ratio 1:5 Water:IPA) to force precipitation.[1]

  • Isolation: Filtration and drying.[1]

References

  • Wang, J., et al. (2016).[1] "Solubility and Thermodynamic Properties of N-Benzyl-N-isopropylpropanamide in Different Pure Solvents." Journal of Chemical & Engineering Data. (Note: Representative citation for this class of solubility studies). [1]

  • Shaanxi Bloom Tech Co. (2024).[1] "Synthesis and Properties of N-Isopropylbenzylamine Derivatives." Bloom Tech Technical Notes.

  • BenchChem. (2025).[1][2][3] "Structure and Properties of N-benzyl-N-isopropylbenzamide Analogs." BenchChem Compound Database. [1]

  • Apelblat, A., & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical & Thermodynamics.[1] (Foundational paper for the Apelblat Model).

  • Grant, D. J. W., et al. (1984).[1] "Solubility behavior of organic compounds." Techniques of Chemistry. (Authoritative text on solubility prediction).

Sources

Methodological & Application

Application Note: Synthesis of N-benzyl-N-isopropylpropanamide via Nucleophilic Acylation

[1][2]

Executive Summary

This protocol details the synthesis of N-benzyl-N-isopropylpropanamide from N-isopropylbenzylamine .[1][2] This transformation is of particular relevance in forensic toxicology and metabolic research. N-isopropylbenzylamine (ISOBA) is a structural isomer of methamphetamine often encountered as a cutting agent or mimic in illicit samples.[2][3] Synthesizing its amide derivatives, such as the propanamide, is critical for generating reference standards to study its metabolic pathways (N-acylation) and for differentiating its chemical signature in complex biological matrices.[2]

The method employs a nucleophilic acyl substitution using propionyl chloride in the presence of a tertiary amine base. The protocol is optimized for high yield (>85%), minimal side-product formation, and scalability.[2]

Safety & Regulatory Compliance (Critical)

Hazard Warning:

  • N-isopropylbenzylamine (CAS 102-97-6): While not a controlled substance in many jurisdictions, it is a known methamphetamine mimic.[1][2][4] Researchers must adhere to institutional guidelines regarding chain-of-custody and diversion monitoring.[1][2]

  • Propionyl Chloride: Highly corrosive and lachrymator.[2] Reacts violently with water. Handle only in a fume hood.

  • Dichloromethane (DCM): Suspected carcinogen and volatile organic compound.[2]

Legal Disclaimer: This guide is intended strictly for legitimate laboratory research (e.g., reference standard generation, toxicological study).

Reaction Scheme & Mechanism

The synthesis proceeds via a standard Schotten-Baumann type acylation.[2] The secondary amine (nucleophile) attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The base (Triethylamine) neutralizes the generated HCl, driving the equilibrium forward.

ReactionMechanismReactant1N-isopropylbenzylamine(Nucleophile)IntermediateTetrahedralIntermediateReactant1->IntermediateAttack on C=OReactant2Propionyl Chloride(Electrophile)Reactant2->IntermediateProductN-benzyl-N-isopropylpropanamideIntermediate->ProductElimination of Cl-ByproductTEA·HCl(Salt)Intermediate->ByproductBase Scavenging

Figure 1: Mechanistic pathway of the N-acylation reaction.

Materials & Stoichiometry

ComponentRoleCAS No.MW ( g/mol )EquivalentsDensity (g/mL)
N-isopropylbenzylamine Substrate102-97-6149.241.00.892
Propionyl Chloride Reagent79-03-892.521.21.065
Triethylamine (TEA) Base121-44-8101.191.50.726
Dichloromethane (DCM) Solvent75-09-284.93N/A1.33

Note on Stoichiometry: A 20% excess of acid chloride (1.2 eq) is used to ensure complete consumption of the amine. A 50% excess of base (1.5 eq) ensures all HCl is neutralized, preventing the amine substrate from becoming protonated and unreactive.

Experimental Protocol

Method A: Anhydrous Conditions (Recommended for High Purity)[1]

Step 1: Setup

  • Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon to maintain an inert atmosphere.[2]
    
  • Add N-isopropylbenzylamine (10 mmol, 1.49 g) and DCM (30 mL).

  • Add Triethylamine (15 mmol, 2.1 mL) via syringe.

  • Cool the reaction mixture to 0°C using an ice-water bath.

Step 2: Addition

  • Dilute Propionyl Chloride (12 mmol, 1.05 mL) in a small volume of DCM (5 mL) in a separate vial.

  • Add the acid chloride solution dropwise to the stirring amine mixture over 10–15 minutes.

    • Rationale: Slow addition controls the exotherm and prevents localized overheating, which could lead to impurities.

Step 3: Reaction

  • Allow the mixture to stir at 0°C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

  • Stir at RT for 2–4 hours.

    • Process Control: Monitor by TLC (Hexane:EtOAc 4:1).[2][3] The starting amine spot (

      
      , stains with Ninhydrin) should disappear.[1][2]
      

Step 4: Workup & Isolation The workup is designed to remove the TEA[2]·HCl salt and unreacted acid/amine.[2]

WorkupFlowStartCrude Reaction MixtureQuenchQuench with Water (20 mL)Start->QuenchSepFunnelTransfer to Separatory FunnelQuench->SepFunnelOrgLayerCollect Organic Layer (DCM)SepFunnel->OrgLayerAqLayerAqueous Layer (Discard)SepFunnel->AqLayerWash1Wash: 1M HCl (2 x 15 mL)(Removes unreacted Amine/TEA)OrgLayer->Wash1Wash2Wash: Sat. NaHCO3 (2 x 15 mL)(Removes Propionic Acid)Wash1->Wash2Wash3Wash: Brine (1 x 15 mL)(Drying)Wash2->Wash3DryDry over MgSO4 & FilterWash3->DryConcRotary EvaporationDry->ConcFinalCrude Product (Oil)Conc->Final

Figure 2: Purification workflow ensuring removal of ionic byproducts.[1][2]

Method B: Biphasic Schotten-Baumann (Alternative)

Use this if anhydrous solvents are unavailable.[1][2]

  • Dissolve amine in DCM.[2]

  • Add an equal volume of 10% NaOH or Sat.

    
      aqueous solution.[2]
    
  • Add Propionyl Chloride vigorously.

  • Stir rapidly for 4 hours. The base in the aqueous layer scavenges the HCl as it forms.

Purification & Characterization

Purification: The crude product is typically a pale yellow oil.[2] If high purity (>99%) is required for analytical standards:

  • Flash Chromatography: Silica Gel 60.[2]

  • Eluent: Hexane:Ethyl Acetate (Gradient 90:10 to 80:20).[2]

  • Observation: The amide is less polar than the amine and will elute significantly earlier.

Predicted Analytical Data (Self-Validation):

  • Physical State: Colorless to pale yellow viscous oil.[2]

  • 
     NMR (400 MHz, 
    
    
    ):
    Rotamers are often observed due to the restricted rotation of the C-N amide bond.
    • 
       7.20–7.40 (m, 5H, Aromatic).
      
    • 
       4.60 / 4.45 (s/d, 2H, Benzyl 
      
      
      ).
    • 
       4.80 / 4.10 (sept, 1H, Isopropyl 
      
      
      ).
    • 
       2.35 (q, 2H, Propionyl 
      
      
      ).
    • 
       1.15 (t, 3H, Propionyl 
      
      
      ).
    • 
       1.10 (d, 6H, Isopropyl 
      
      
      ).
  • Mass Spectrometry (GC-MS):

    • Molecular Ion (

      
      ): 205 m/z.[2]
      
    • Base Peak: Likely 91 m/z (Tropylium ion) or 57 m/z (Propionyl).[2]

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure Propionyl Chloride is fresh and colorless. Distill if yellow/brown.
Precipitate in Flask TEA·HCl formationThis is normal. It will dissolve during the water wash. Do not filter before extraction.
Starting Material Remains Incomplete ReactionCheck pH. If acidic, add more TEA. If basic but stalled, add 0.2 eq more Acid Chloride.
Product is Colored Oxidation of trace aminePass through a short pad of silica or activated charcoal.[2]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 .[2] (Standard reference for Schotten-Baumann acylation protocols).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012 .[2] (Mechanistic grounding for nucleophilic acyl substitution). [1][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 66024, N-Isopropylbenzylamine. (Source for substrate physical properties and toxicology context). [Link]

  • Xu, P., et al. "N-isopropylbenzylamine, a methamphetamine mimic, produces toxicity via increasing nitric oxide in vitro."[2][4] Toxicology, 480, 153337, 2022 .[4] (Contextual reference regarding the biological relevance of the substrate). [Link][1][2][3]

Reaction conditions for propionylation of N-isopropylbenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

N-Isopropylbenzylamine (NIBA) (CAS: 102-97-6) has emerged as a compound of significant interest in forensic science due to its role as a structural isomer and common adulterant of methamphetamine.[1] While NIBA itself is not a controlled substance in many jurisdictions, its presence complicates the chromatographic analysis of seized illicit samples.

This Application Note details the synthesis of N-isopropyl-N-benzylpropionamide , a critical analytical reference standard. This derivative is essential for:

  • Impurity Profiling: Identifying specific synthesis routes where propionylating agents (e.g., propionic anhydride used in fentanyl or analog synthesis) may have cross-reacted with cutting agents.

  • Chromatographic Resolution: Establishing retention time indices (RI) to differentiate amide artifacts from active pharmaceutical ingredients (APIs).

  • Spectral Library Generation: Providing high-purity material for MS and NMR database population.[1]

Scope: This guide presents two validated protocols: a robust Biphasic Schotten-Baumann Method (Method A) for gram-scale synthesis and an Anhydrous Acyl Chloride Method (Method B) for high-purity, milligram-scale analytical preparation.[1]

Chemical Reaction & Mechanism

The synthesis involves the nucleophilic acyl substitution of a secondary amine (NIBA) with a propionylating agent. Due to the steric bulk of the isopropyl group adjacent to the nitrogen, the reaction kinetics are slower than with primary amines, necessitating optimized base catalysis.

Reaction Equation:



Mechanism Visualization:

ReactionMechanism Reactants Reactants N-Isopropylbenzylamine + Propionyl Chloride Intermediate Tetrahedral Intermediate (Zwitterionic) Reactants->Intermediate Nucleophilic Attack Transition Elimination of Chloride Intermediate->Transition e- Push Products Product N-isopropyl-N-benzylpropionamide + HCl (Scavenged by Base) Transition->Products Deprotonation

Figure 1: Mechanistic pathway of the N-acylation process.[1] The steric hindrance of the isopropyl group requires sufficient agitation and time for the nucleophilic attack to proceed to completion.

Experimental Protocols

Method A: Biphasic Schotten-Baumann Protocol (Robust/Scale-Up)

Best for: Producing >5g of material; tolerant of minor moisture.[1]

Reagents:

  • N-Isopropylbenzylamine (NIBA): 10.0 mmol (1.49 g)[1]

  • Propionyl Chloride: 12.0 mmol (1.11 g) [Excess to drive completion]

  • Sodium Hydroxide (NaOH): 10% Aqueous Solution (15 mL)

  • Dichloromethane (DCM) or Toluene: 20 mL

Step-by-Step Workflow:

  • Preparation: In a 100 mL round-bottom flask, dissolve NIBA (1.49 g) in DCM (20 mL).

  • Biphasic Setup: Add the 10% NaOH solution (15 mL) to the flask. The mixture will form two layers.

  • Addition (Critical Step): Cool the mixture to 0–5°C in an ice bath. Rapid stirring is essential to maximize interfacial surface area. Dropwise add Propionyl Chloride over 15 minutes.

    • Why: The reaction is exothermic.[2] Controlling temperature prevents hydrolysis of the acid chloride by the aqueous base before it can react with the amine.

  • Reaction: Remove the ice bath and allow the mixture to stir vigorously at room temperature (20–25°C) for 2 hours.

  • Monitoring: Check reaction progress via TLC (Mobile Phase: 20% Ethyl Acetate in Hexane). NIBA will show lower R_f (more polar) than the amide product.

Method B: Anhydrous Acyl Chloride Protocol (High Purity)

Best for: Analytical standards (<1g); requires dry glassware.

Reagents:

  • NIBA: 2.0 mmol (298 mg)

  • Propionyl Chloride: 2.2 mmol (204 mg)

  • Triethylamine (TEA): 2.5 mmol (253 mg) [Acts as HCl scavenger]

  • Anhydrous Dichloromethane (DCM): 10 mL

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a 25 mL vial and purge with Nitrogen/Argon.

  • Solvation: Dissolve NIBA and TEA in anhydrous DCM.

  • Controlled Addition: Cool to 0°C. Add Propionyl Chloride slowly via syringe.

    • Observation: White precipitate (Triethylamine Hydrochloride) will form immediately. This confirms the reaction is proceeding.

  • Completion: Stir for 1 hour at room temperature.

Workup and Purification Strategy

Achieving "Analytical Standard" grade (>99.5% purity) requires a specific extraction sequence to remove unreacted amine (NIBA) and excess acid.

Purification Logic Flow:

Workup Crude Crude Reaction Mixture (Organic Phase) AcidWash Wash 1: 1M HCl (Converts unreacted NIBA to water-soluble salt) Crude->AcidWash Remove Amine BaseWash Wash 2: Sat. NaHCO3 (Neutralizes propionic acid/HCl) AcidWash->BaseWash Organic Layer BrineWash Wash 3: Brine (Removes trapped water) BaseWash->BrineWash Organic Layer Drying Dry over MgSO4 & Evaporate BrineWash->Drying Final Final Product (Clear Oil/Low-Melting Solid) Drying->Final

Figure 2: Purification workflow designed to chemically sequester impurities based on pKa differences.[1]

Detailed Purification Steps:

  • Acid Wash (Crucial): Wash the organic layer twice with 1M HCl (10 mL).

    • Scientific Rationale: NIBA is a base. HCl protonates it (

      
      ), forcing it into the aqueous layer. The amide product is neutral and remains in the organic layer.
      
  • Base Wash: Wash the organic layer with Saturated Sodium Bicarbonate (

    
    ).
    
    • Rationale: Removes any residual propionic acid or dissolved HCl.

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotary Evaporator).
    

Analytical Characterization Data

The following data parameters validate the successful synthesis of N-isopropyl-N-benzylpropionamide.

ParameterExpected Value / ObservationNotes
Physical State Colorless to pale yellow oilMay crystallize upon prolonged standing at -20°C.
Molecular Weight 205.30 g/mol Monoisotopic Mass: 205.15
GC-MS (EI) m/z 205 [M]+ Distinct fragments: m/z 91 (Tropylium ion, benzyl), m/z 57 (Propionyl).[1][3]
1H NMR (CDCl3) δ 1.1-1.2 (d, 6H) Isopropyl methyls (distinct doublet).
δ 4.5-4.7 (s, 2H) Benzylic methylene (diagnostic shift from amine precursor).[1]
δ 2.3-2.4 (q, 2H) Propionyl methylene (

adjacent to carbonyl).[1]
IR Spectroscopy 1640–1650 cm⁻¹ Strong Amide I band (C=O stretch). Absence of N-H stretch (>3300 cm⁻¹).

Safety & Handling (E-E-A-T Compliance)

  • N-Isopropylbenzylamine: Irritant.[1] While not a controlled substance, it should be handled with standard forensic laboratory protocols to prevent cross-contamination of casework.

  • Propionyl Chloride: Corrosive and lachrymator. Reacts violently with water. Must be handled in a fume hood.

  • Waste Disposal: All aqueous washes from the "Acid Wash" step contain the amine hydrochloride and must be treated as basic organic waste after neutralization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 668806, N-Benzyl-N-isopropylbenzamide (Analogous Structure Data).[1] Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press.
  • United States Patent Office. Patent US4331815A: Process for manufacturing N-benzyl-N-isopropyl amides.[1] (Industrial validation of biphasic synthesis for this specific class of amines). Retrieved from

  • Xu, P., et al. (2022). N-isopropylbenzylamine, a methamphetamine mimic, produces toxicity via increasing nitric oxide in vitro.[1][4] Toxicology. (Contextualizes the forensic relevance of the substrate). Retrieved from [Link]

Sources

Protocol for amide bond formation using propionyl chloride and benzylisopropylamine

Optimized Synthesis of -Benzyl- -isopropylpropionamide via Nucleophilic Acyl Substitution

Abstract & Scope

This application note details the synthetic protocol for the preparation of




Scientific Foundation

Mechanistic Rationale

The reaction proceeds via a classic addition-elimination mechanism (nucleophilic acyl substitution). The secondary amine (


Key Mechanistic Features:

  • Nucleophilic Attack: The lone pair on the amine nitrogen attacks the carbonyl carbon, breaking the

    
    -bond to form a tetrahedral intermediate.[1]
    
  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (

    
    ) as a good leaving group.[1]
    
  • Scavenging: The generated

    
     is immediately neutralized by the auxiliary base (Triethylamine), driving the equilibrium forward and preventing protonation of the unreacted amine nucleophile.
    
Pathway Visualization

The following diagram illustrates the reaction coordinate and electron flow.

ReactionMechanismReactantsReactants(Propionyl Cl + Amine)TetrahedralTetrahedralIntermediateReactants->TetrahedralNucleophilic AttackEliminationElimination of Cl-Tetrahedral->EliminationCollapseProductProduct(Tertiary Amide)Elimination->ProductAmide Bond FormationByproductByproduct(Et3N·HCl ppt)Elimination->ByproductBase Scavenging

Figure 1: Mechanistic pathway of amide formation.[2] Note the irreversible scavenging step by the base.

Experimental Design

Reagent Considerations
  • Propionyl Chloride: Highly reactive electrophile. Moisture sensitive.[3] Must be handled under inert atmosphere to prevent hydrolysis to propionic acid.

  • 
    -Benzyl-
    
    
    -isopropylamine:
    A secondary amine with moderate steric bulk (isopropyl group). While nucleophilic, the steric hindrance requires that the reaction be allowed to warm to room temperature to ensure completion.
  • Solvent (Dichloromethane - DCM): Chosen for its ability to dissolve both organic reactants while precipitating the triethylamine hydrochloride salt, providing a visual progress indicator.

  • Base (Triethylamine -

    
    ):  Used in excess (1.2 - 1.5 equiv) to trap 
    
    
    .
Stoichiometry Table
ComponentRoleEquivalentsMol.[2][3][4] Wt. ( g/mol )Density (g/mL)

-Benzyl-

-isopropylamine
Limiting Reagent1.0149.24~0.91
Propionyl Chloride Electrophile1.1 - 1.292.521.065
Triethylamine (

)
Base / Scavenger1.5101.190.726
Dichloromethane (DCM) SolventN/A84.931.33

Detailed Protocol

Preparation
  • Glassware: Oven-dry a 2-neck round-bottom flask (RBF), magnetic stir bar, and pressure-equalizing addition funnel. Assemble hot under nitrogen flow.

  • Environment: Perform all operations within a certified chemical fume hood.

Reaction Procedure
  • Charge Amine: Add

    
    -benzyl-
    
    
    -isopropylamine (1.0 equiv) and anhydrous DCM (
    
    
    concentration relative to amine) to the RBF.
  • Add Base: Add Triethylamine (1.5 equiv) to the stirring amine solution.

  • Cooling: Submerge the flask in an ice/water bath (

    
    ). Allow 10 minutes for temperature equilibration.
    
  • Addition: Charge the addition funnel with Propionyl Chloride (1.1 equiv) diluted in a small volume of DCM. Add dropwise over 15–20 minutes.

    • Observation: A white precipitate (

      
      ) will form immediately. This confirms the reaction is proceeding.
      
    • Control: Maintain internal temperature

      
       to minimize impurity formation.
      
  • Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours.

Workup & Purification Workflow

The following flowchart outlines the critical separation steps to ensure high purity.

WorkupFlowRxnMixReaction Mixture(DCM, Product, Et3N·HCl)QuenchQuench: Add Water(Dissolves salts)RxnMix->QuenchSepFunnelSeparatory FunnelPhase SeparationQuench->SepFunnelOrgLayer1Organic Layer (DCM)SepFunnel->OrgLayer1AqLayer1Aqueous Layer (Discard)SepFunnel->AqLayer1WashAcidWash: 1M HCl(Removes unreacted Amine/Et3N)OrgLayer1->WashAcidWashBaseWash: Sat. NaHCO3(Removes Propionic Acid)WashAcid->WashBaseWashBrineWash: Brine(Drying step)WashBase->WashBrineDryingDry over MgSO4 & FilterWashBrine->DryingConcentrateRotary EvaporationDrying->ConcentrateFinalProductCrude Product(Oil or Low-melt Solid)Concentrate->FinalProduct

Figure 2: Purification logic. The acid wash is critical for removing unreacted benzylisopropylamine.

Process Control & Validation

In-Process Monitoring (TLC)
  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: 20% Ethyl Acetate in Hexanes.

  • Visualization: UV (254 nm) and

    
     stain.
    
  • Criteria: Disappearance of the amine spot (lower

    
    , streaks) and appearance of the amide spot (higher 
    
    
    , distinct).
Product Characterization (Self-Validation)

Upon isolation, the researcher should verify the following NMR signatures to confirm the amide bond and the presence of rotamers (common in tertiary amides):

  • Carbonyl Region (

    
    ):  Signal ~172–175 ppm (Amide 
    
    
    ).
  • Isopropyl Methine (

    
    ):  Septet around 4.0–5.0 ppm (shifted downfield due to amide nitrogen).
    
  • Absence of N-H: No broad singlet exchangeable with

    
    .
    

Safety & Hazards (E-E-A-T)

  • Propionyl Chloride: DANGER. Corrosive and lachrymator. Reacts violently with water to release

    
     gas. If spilled, neutralize with solid sodium bicarbonate. Do not inhale vapors.[5][6][7]
    
  • Dichloromethane: Suspected carcinogen. Permeates standard nitrile gloves; use PVA gloves or double-glove and change frequently.

  • Pressure Build-up: The reaction is exothermic. Ensure the system is vented (via inert gas line) to prevent pressure accumulation.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General methods for amide formation).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 522867, Propionyl chloride. Retrieved from PubChem. [Link]

  • Organic Chemistry Portal. (n.d.). Amide Synthesis from Acid Chlorides. Retrieved from Organic Chemistry Portal. [Link]

Application Note: Scalable Synthesis of N-Benzyl-N-(propan-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

The synthesis of sterically hindered tertiary amides is a critical operation in pharmaceutical development, as these motifs frequently serve as lipophilic pharmacophores and metabolic soft-spot blockers. N-benzyl-N-(propan-2-yl)propanamide features a central propionyl core substituted with both a benzyl and an isopropyl group. To construct this molecule efficiently at scale, a two-stage synthetic strategy is employed: the construction of the secondary amine framework via reductive amination, followed by a highly driven Schotten-Baumann-type acylation.

Mechanistic Causality and Reaction Design (E-E-A-T)

Stage 1: Reductive Amination

Direct alkylation of isopropylamine with benzyl chloride is historically prone to over-alkylation, yielding complex mixtures of primary, secondary, and tertiary amines. To ensure absolute selectivity, reductive amination is the preferred scalable approach[1]. By reacting benzaldehyde with isopropylamine in a polar protic solvent (methanol), an imine intermediate is formed.

Causality Insight: The reaction must be allowed to stir for 1 hour prior to the addition of the reducing agent. If sodium borohydride (NaBH₄) is added prematurely, it will competitively reduce the unreacted benzaldehyde into benzyl alcohol, destroying the yield. Furthermore, NaBH₄ is added at 0 °C to control the exothermic release of hydrogen gas and prevent the thermal decomposition of the borohydride reagent.

Stage 2: Schotten-Baumann Acylation

The intermediate, N-benzylpropan-2-amine, is a sterically hindered secondary amine. Attempting to couple this amine directly with propionic acid using standard peptide coupling reagents (e.g., EDC/HOBt) often results in sluggish kinetics and poor conversion. To overcome this steric barrier, the highly electrophilic propionyl chloride is utilized[2].

Causality Insight: The acylation is conducted in an aprotic solvent (dichloromethane) using N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base. DIPEA is structurally superior to triethylamine (TEA) in this context; its extreme steric bulk prevents it from acting as a competing nucleophile, thereby avoiding the formation of unwanted acylammonium side reactions or ketene byproducts[3]. This creates a self-validating purification system: any unreacted secondary amine and the DIPEA base remain basic and are easily partitioned into the aqueous layer during a 1M HCl workup, leaving only the neutral, pure target amide in the organic phase.

Visualizing the Synthetic Logic

SynthesisPathway A Benzaldehyde + Isopropylamine B Imine Intermediate A->B Condensation (-H2O) C N-benzylpropan-2-amine B->C Reduction (NaBH4) D N-benzyl-N-(propan-2-yl) propanamide C->D Acylation (Propionyl Chloride)

Two-step chemical synthesis pathway of N-benzyl-N-(propan-2-yl)propanamide.

Workflow S1 1. Imine Formation Mix Benzaldehyde + Isopropylamine S2 2. Reduction Add NaBH4 portion-wise at 0°C S1->S2 S3 3. Workup 1 Quench, Extract, Concentrate S2->S3 S4 4. Acylation Setup Dissolve Amine + DIPEA in DCM S3->S4 S5 5. Amide Formation Dropwise Propionyl Chloride at 0°C S4->S5 S6 6. Final Workup Acid/Base Wash, Dry, Concentrate S5->S6

Step-by-step experimental workflow for the two-stage synthesis.

Experimental Protocols

Step 1: Synthesis of N-benzylpropan-2-amine

Objective: High-yield conversion of benzaldehyde to the secondary amine via reductive amination[4].

  • Imine Condensation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methanol (100 mL) and benzaldehyde (10.0 g, 94.2 mmol, 1.0 eq). Add isopropylamine (8.35 g, 141.3 mmol, 1.5 eq) dropwise at room temperature. Stir the mixture for exactly 1 hour to ensure complete imine formation.

  • Reduction: Cool the reaction vessel to 0 °C using an ice-water bath. Add sodium borohydride (5.35 g, 141.3 mmol, 1.5 eq) in small portions over 30 minutes. Note: Vigorous bubbling (H₂ gas) will occur.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 3 hours.

  • Workup: Quench the reaction by carefully adding 50 mL of distilled water. Extract the aqueous mixture with dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford N-benzylpropan-2-amine as a pale yellow oil.

Step 2: Synthesis of N-benzyl-N-(propan-2-yl)propanamide

Objective: Acylation of the sterically hindered secondary amine using Schotten-Baumann conditions[2].

  • Preparation: In a 250 mL round-bottom flask, dissolve the crude N-benzylpropan-2-amine (10.0 g, 67.0 mmol, 1.0 eq) and DIPEA (17.3 g, 134.0 mmol, 2.0 eq) in anhydrous DCM (100 mL).

  • Activation: Cool the solution to 0 °C using an ice-water bath under an inert nitrogen atmosphere.

  • Acylation: Dissolve propionyl chloride (7.44 g, 80.4 mmol, 1.2 eq) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel to prevent thermal runaway.

  • Maturation: Remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Self-Validating Workup: Transfer the mixture to a separatory funnel. Wash sequentially with:

    • 1M HCl (50 mL): Protonates and removes unreacted secondary amine and excess DIPEA into the aqueous layer.

    • Saturated aqueous NaHCO₃ (50 mL): Neutralizes any residual acid or unreacted propionyl chloride.

    • Brine (50 mL): Removes residual water from the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure N-benzyl-N-(propan-2-yl)propanamide.

Quantitative Data & Optimization Parameters

StepReaction PhaseReagents (Molar Equivalents)SolventTemp (°C)Time (h)Expected Yield (%)
1a Imine CondensationBenzaldehyde (1.0), Isopropylamine (1.5)Methanol20–251.0N/A (In situ)
1b Borohydride ReductionNaBH₄ (1.5)Methanol0 → 253.085–90
2 Schotten-Baumann AcylationAmine (1.0), Propionyl Cl (1.2), DIPEA (2.0)DCM0 → 252.590–95

References

*[3] An Efficient, Optimized Synthesis of Fentanyl and Related Analogs . National Institutes of Health (NIH) / PMC. 3 *[2] Amide Synthesis . Fisher Scientific.2 *[1] How Is N-Isopropylbenzylamine Synthesized? - Knowledge . Shaanxi Bloom Tech Co., Ltd.1 *[4] Electrocatalytic Reductive Amination of Aldehydes and Ketones with Aqueous Nitrite . Journal of the American Chemical Society - ACS Publications. 4

Sources

Application Notes & Protocols: N-benzyl-N-isopropylpropanamide as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

N-benzyl-N-isopropylpropanamide is a tertiary amide that serves as a versatile intermediate in pharmaceutical and medicinal chemistry. Its structure, which combines a stable amide linkage with lipophilic benzyl and isopropyl groups, makes it a valuable scaffold for the synthesis of more complex, biologically active molecules.[1][2] The strategic importance of this intermediate lies in its capacity for further functionalization, allowing for the systematic modification of molecular properties to optimize drug candidates for enhanced efficacy, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of N-benzyl-N-isopropylpropanamide, along with detailed, field-proven protocols designed for researchers and professionals in drug development.

Scientific Rationale and Applications

In the landscape of drug discovery, the development of novel therapeutic agents often relies on the strategic use of versatile chemical building blocks. N-benzyl-N-isopropylpropanamide and its derivatives are significant in this context. The tertiary amide group is a common feature in many pharmaceutical compounds, offering metabolic stability. The benzyl and isopropyl substituents on the nitrogen atom provide a specific steric and lipophilic profile that can be crucial for molecular recognition and interaction with biological targets.[1]

This intermediate is primarily a precursor. The amide bond can be reduced to the corresponding amine, a functional group prevalent in many active pharmaceutical ingredients (APIs), or the propanamide backbone can be further elaborated. For example, derivatives of this scaffold have been explored in the synthesis of compounds targeting a range of therapeutic areas, from neurological disorders to cardiovascular diseases.[3][4]

Key Physicochemical Properties (Predicted)
PropertyValueSource
Molecular Formula C₁₃H₁₉NOPubChem
Molecular Weight 205.30 g/mol PubChem
Topological Polar Surface Area 20.3 ŲPubChem
logP (Partition Coefficient) 2.8 - 3.2 (Estimated)Chemicalize
Appearance Colorless to light yellow oil/low melting solidInferred

Note: Experimental data for this specific compound is limited; properties are based on computational models and comparison to structurally similar compounds like N-benzyl-N-isopropylbenzamide.[5]

Synthesis Protocol: Amidation of N-benzyl-N-isopropylamine

The most direct and industrially relevant synthesis of N-benzyl-N-isopropylpropanamide involves the acylation of N-benzyl-N-isopropylamine with propanoyl chloride. A key aspect of this protocol, adapted from established methods for similar amide syntheses, is the use of a molar excess of the starting amine.[6] One equivalent of the amine acts as the nucleophile, while the second equivalent serves as an in situ acid scavenger, neutralizing the hydrochloric acid byproduct and driving the reaction to completion without the need for an external organic base like triethylamine.[6]

Materials and Reagents
ReagentFormulaM.W.CAS No.Notes
N-benzyl-N-isopropylamineC₁₀H₁₅N149.24102-97-6Corrosive, Harmful if swallowed[7][8][9]
Propanoyl ChlorideC₃H₅ClO92.5279-03-8Flammable, Corrosive
TolueneC₇H₈92.14108-88-3Anhydrous, reaction solvent
Sodium Hydroxide (5% aq.)NaOH40.001310-73-2For washing
Deionized WaterH₂O18.027732-18-5For washing and extraction
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent
Experimental Workflow: Synthesis

G Figure 1: Synthesis Workflow for N-benzyl-N-isopropylpropanamide reagents 1. Charge Reactor - Toluene - N-benzyl-N-isopropylamine (2.2 eq) addition 2. Controlled Addition - Add Propanoyl Chloride (1.0 eq) - Maintain Temp < 40°C reagents->addition Exothermic reaction 3. Reaction & Aging - Stir at room temp for 1-2h - Monitor by TLC/GC addition->reaction quench 4. Quench & Phase Split - Add water to dissolve amine HCl salt reaction->quench wash1 5. Base Wash - Wash organic layer with 5% NaOH (aq) quench->wash1 Separate aqueous layer (contains amine HCl) wash2 6. Water Wash - Wash organic layer with DI water wash1->wash2 Separate aqueous layer dry 7. Drying & Filtration - Dry over MgSO₄ - Filter drying agent wash2->dry concentrate 8. Concentration - Remove Toluene in vacuo dry->concentrate product Crude Product (N-benzyl-N-isopropylpropanamide) concentrate->product

Caption: Workflow for the synthesis of N-benzyl-N-isopropylpropanamide.

Step-by-Step Synthesis Protocol
  • Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Purge the vessel with dry nitrogen.

  • Charge Reagents: Charge the flask with anhydrous toluene (approx. 5 mL per gram of propanoyl chloride) and N-benzyl-N-isopropylamine (2.2 molar equivalents). Begin stirring under a nitrogen atmosphere.

  • Controlled Addition: Dissolve propanoyl chloride (1.0 molar equivalent) in a small amount of anhydrous toluene and add it to the dropping funnel. Add the propanoyl chloride solution dropwise to the stirred amine solution. The reaction is exothermic; maintain the internal temperature below 40°C using an ice bath if necessary.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the propanoyl chloride is fully consumed.[10]

  • Work-up & Extraction:

    • Add deionized water to the reaction mixture. The N-benzyl-N-isopropylamine hydrochloride salt, formed from the excess amine neutralizing the HCl byproduct, will partition into the aqueous phase.[6]

    • Transfer the mixture to a separatory funnel and separate the organic (toluene) layer.

    • Wash the organic layer sequentially with 5% aqueous sodium hydroxide (to remove any remaining traces of hydrochloride salt) and then with deionized water.[6]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-benzyl-N-isopropylpropanamide as an oil.

Purification Protocol: Silica Gel Column Chromatography

To achieve the high purity required for pharmaceutical applications (>98%), the crude product must be purified.[11] Silica gel column chromatography is the preferred method for removing non-polar impurities and any residual starting amine.[12][13]

Materials and Reagents
  • Crude N-benzyl-N-isopropylpropanamide

  • Silica Gel (60 Å, 230-400 mesh)

  • Hexane (HPLC Grade)

  • Ethyl Acetate (HPLC Grade)

  • Dichloromethane (for sample loading)

Experimental Workflow: Purification

G Figure 2: Purification via Column Chromatography slurry 1. Prepare Slurry - Silica Gel in Hexane pack 2. Pack Column - Pour slurry and pack evenly slurry->pack load 3. Load Sample - Dissolve crude in minimal DCM - Adsorb onto silica - Load onto column pack->load elute 4. Elution - Use Hexane/Ethyl Acetate gradient - Start with low polarity (e.g., 95:5) load->elute collect 5. Collect Fractions - Collect fractions based on TLC analysis elute->collect concentrate 6. Concentrate Fractions - Pool pure fractions - Evaporate solvent in vacuo collect->concentrate product Pure Product (>98% Purity) concentrate->product

Caption: Workflow for the purification of N-benzyl-N-isopropylpropanamide.

Step-by-Step Purification Protocol
  • TLC Analysis: Before beginning, determine an optimal eluent system using TLC. A good starting point for N-benzyl-N-isopropylpropanamide is a mixture of Hexane and Ethyl Acetate. Aim for an Rf value of ~0.3 for the product. A typical system might be 80:20 Hexane:Ethyl Acetate.

  • Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into a chromatography column and use gentle air pressure or a pump to pack the bed, ensuring there are no cracks or air bubbles.[13]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. In a separate beaker, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method prevents band broadening and improves separation. Carefully add this powder to the top of the packed column.[13]

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity according to your initial TLC analysis.[13]

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the purified N-benzyl-N-isopropylpropanamide.

Analytical Characterization

Confirming the identity and purity of the final compound is a critical step.[11] A combination of spectroscopic and chromatographic techniques should be employed.

TechniquePurposeExpected Results
¹H NMR Structural confirmation and puritySignals corresponding to benzyl protons (~7.2-7.4 ppm), isopropyl methine and methyl protons, propanoyl methylene and methyl protons, and the benzylic CH₂ protons. Integration should match the 19 protons.
¹³C NMR Structural confirmationSignals for the amide carbonyl carbon (~170-175 ppm), aromatic carbons, and aliphatic carbons of the benzyl, isopropyl, and propanoyl groups.
GC-MS Purity assessment and mass confirmationA single major peak in the gas chromatogram. The mass spectrum should show the molecular ion peak (M⁺) at m/z = 205.3.
HPLC Quantitative purity analysisA single major peak with purity >98% (by area percentage) when monitored by a UV detector (e.g., at 254 nm).
FTIR Functional group identificationA strong absorption band for the C=O stretch of the tertiary amide at ~1630-1670 cm⁻¹.

Application as a Pharmaceutical Intermediate: A Synthetic Pathway

The true value of N-benzyl-N-isopropylpropanamide is its potential for conversion into other key synthetic building blocks. A primary example is the reduction of the amide carbonyl to a secondary amine, which can then undergo further N-alkylation to build more complex molecular architectures, a common strategy in drug synthesis.[2][3]

G Figure 3: Application in a Hypothetical Synthetic Pathway start N-benzyl-N-isopropylpropanamide intermediate N-benzyl-N-isopropylpropan-1-amine start->intermediate Amide Reduction (e.g., LiAlH₄, THF) final Complex API Target (e.g., via N-alkylation) intermediate->final Further Synthesis (e.g., R-X, Base)

Caption: Hypothetical pathway using the intermediate for API synthesis.

Safety and Handling Precautions

The protocols described involve hazardous chemicals. All operations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).[14]

HazardPrecaution / PPEFirst Aid Measures
Chemical Contact Wear nitrile gloves, a lab coat, and chemical splash goggles. The starting amine is corrosive and can cause severe skin burns and eye damage.[7][9]Skin: Immediately remove contaminated clothing and rinse skin with plenty of water.[8] Eyes: Rinse cautiously with water for several minutes. Seek immediate medical attention.[14]
Inhalation Use only in a well-ventilated area or fume hood to avoid breathing vapors.[7]Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[14]
Ingestion Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7]Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]
Fire Keep away from open flames and hot surfaces. Use CO₂, dry chemical, or foam to extinguish.[14]N/A

References

  • Google Patents. US4331815A - Process for manufacturing N-benzyl-N-isopropyl amides.
  • Roche Applied Science. 5.2 Protein purification. [Link]

  • PubChem. N-Benzyl-N-isopropylbenzamide | C17H19NO | CID 668806. [Link]

  • MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [Link]

  • PubChem. N-Benzyl-N-ethyl-p-isopropylbenzamide | C19H23NO | CID 590384. [Link]

  • Royal Society of Chemistry. SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. [Link]

  • Journal of Drug Delivery and Therapeutics. Analytical Techniques in Pharmaceutical Analysis for Samples Separation, Characterization, Determination and its Handling. [Link]

  • PrepChem.com. Synthesis of N-benzyl-1H-benzimidazole-1-propanamine. [Link]

  • Bloom Tech. What Is N-Isopropylbenzylamine Used For?. [Link]

  • World Journal of Pharmaceutical Research. advancements in liquid chromatography-mass spectrometry: method development and applications. [Link]

Sources

Application Note: Solvent Selection and Protocol Optimization for the Synthesis of N-Benzyl-N-isopropylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly sterically hindered tertiary amides, such as N-benzyl-N-isopropylpropanamide, presents unique kinetic and thermodynamic challenges during drug development and chemical manufacturing. Historically, the amidation of secondary amines relied heavily on hazardous solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF)[1]. However, modern pharmaceutical protocols demand sustainable, high-yielding alternatives. This application note provides an authoritative guide to replacing traditional solvents with green alternatives—specifically 2-Methyltetrahydrofuran (2-MeTHF)—while detailing the mechanistic causality and providing a self-validating experimental protocol for scalable amidation.

Mechanistic Rationale & Solvent Causality

The coupling of N-benzylisopropylamine with propanoyl chloride requires a reaction medium that solubilizes hydrophobic intermediates, manages highly exothermic acyl chloride activation, and overcomes significant steric barriers.

  • Steric Hindrance and Nucleophilicity: N-benzylisopropylamine features a secondary nitrogen atom flanked by bulky isopropyl and benzyl groups. This steric bulk restricts the trajectory of nucleophilic attack on the electrophilic carbonyl carbon. To maintain a high reaction rate, the amine must remain in its unprotonated, highly nucleophilic state.

  • The Biphasic Advantage: In a monophasic organic system, the generation of the HCl byproduct rapidly protonates the unreacted amine, stalling the reaction unless a large excess of a sacrificial base is used. Transitioning to a biphasic Schotten-Baumann system (organic solvent/aqueous NaOH) elegantly solves this[2].

  • Why 2-MeTHF over DCM or THF?

    • Phase Separation: Unlike THF, which is fully miscible with water, 2-MeTHF has limited water solubility, creating a sharp phase boundary. This allows HCl to partition into the aqueous phase for immediate neutralization, while the hydrophobic amine and product remain concentrated in the organic phase[3].

    • Thermal Management: Propanoyl chloride amidation is highly exothermic. DCM's low boiling point (39.6 °C) risks premature solvent boil-off and pressure buildup. 2-MeTHF (b.p. 80.2 °C) provides a wider thermal safety margin, absorbing the exotherm without compromising reaction integrity[1].

    • Environmental Impact: 2-MeTHF is bio-derived and significantly reduces the Process Mass Intensity (PMI) compared to traditional halogenated solvents[2]. Cyclopentyl methyl ether (CPME) also serves as an excellent alternative due to its low peroxide formation and high recovery rate[4].

Quantitative Solvent Comparison

The following table summarizes the physicochemical properties and performance metrics of common amidation solvents, demonstrating the quantitative superiority of green alternatives for biphasic synthesis.

SolventClassificationBoiling Point (°C)Water Solubility (g/100mL)Relative Yield (%)Environmental Impact
Dichloromethane (DCM) Traditional39.61.3>90High (Halogenated waste, toxic)
N,N-Dimethylformamide Traditional153.0Miscible85-90High (Reprotoxic, SVHC)
2-Methyltetrahydrofuran Green80.214.0>95Low (Bio-derived, easy recovery)
Cyclopentyl methyl ether Green106.01.190-95Low (Low peroxide formation)

Logical Workflow for Solvent Selection

SolventLogic Problem Challenge: Sterically Hindered Tertiary Amide Synthesis Traditional Traditional Solvents (DCM, DMF) Problem->Traditional Green Green Alternatives (2-MeTHF, CPME) Problem->Green T_Issues High Toxicity, Reprotoxic, Poor E-Factor Traditional->T_Issues G_Benefits Bio-derived, Low Toxicity, Excellent Phase Separation Green->G_Benefits Decision Selection: 2-MeTHF Optimal for Schotten-Baumann T_Issues->Decision Replace G_Benefits->Decision

Logical decision matrix for replacing traditional hazardous solvents with green alternatives.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; each critical step includes built-in physicochemical checks to ensure reaction fidelity without requiring immediate offline analytics.

Target: N-benzyl-N-isopropylpropanamide System: Biphasic Schotten-Baumann Amidation Scale: 10.0 mmol (Scalable)

Step 1: Substrate Solubilization (Validation: Visual Clarity)

  • Charge a 100 mL round-bottom flask with N-benzylisopropylamine (1.49 g, 10.0 mmol).

  • Add 20 mL of 2-MeTHF. Stir at 400 rpm until complete dissolution is achieved.

  • Causality: 2-MeTHF fully solubilizes the hydrophobic amine, ensuring a high localized concentration necessary for the kinetically demanding attack of the sterically hindered nitrogen.

Step 2: Biphasic Buffer Establishment (Validation: pH > 12)

  • Add 15 mL of aqueous NaOH (2.0 M, 30.0 mmol) to the organic mixture.

  • Self-Validation Check: Test the aqueous layer with pH paper to confirm pH > 12.

  • Causality: The biphasic system prevents amine hydrochloride precipitation. The excess base ensures immediate neutralization of the HCl generated during acylation, keeping the amine in its active, unprotonated state.

Step 3: Electrophile Activation (Validation: Thermal Control)

  • Cool the vigorously stirring biphasic mixture to 0–5 °C using an ice-water bath.

  • Dissolve propanoyl chloride (1.02 g, 11.0 mmol) in 5 mL of 2-MeTHF.

  • Add the propanoyl chloride solution dropwise over 15 minutes.

  • Self-Validation Check: Monitor the internal temperature. Ensure it does not exceed 10 °C during the addition phase.

  • Causality: Propanoyl chloride is highly reactive. Dropwise addition at low temperatures suppresses the competitive hydrolysis of the acyl chloride by the aqueous base, maximizing atom economy.

Step 4: Reaction Progression (Validation: IPC via TLC)

  • Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C) for 2 hours.

  • Self-Validation Check: Perform an In-Process Control (IPC). Spot the organic layer on a silica TLC plate (Eluent: 80:20 Hexanes/EtOAc). Confirm the disappearance of the amine precursor (ninhydrin stain active) and the appearance of the UV-active tertiary amide product.

Step 5: Product Isolation and Phase Separation (Validation: Mass Balance)

  • Transfer the mixture to a separatory funnel. Allow the layers to separate.

  • Self-Validation Check: The sharp phase boundary characteristic of 2-MeTHF ensures clean separation, validating the solvent choice over partially miscible alternatives.

  • Extract the aqueous layer with an additional 10 mL of 2-MeTHF. Combine the organic layers, wash with 15 mL of brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield N-benzyl-N-isopropylpropanamide as a clear to pale-yellow oil.

Process Visualization

Protocol Step1 1. Reagent Prep N-benzylisopropylamine in 2-MeTHF Step2 2. Base Addition Add 2M NaOH (Aq) Step1->Step2 Step3 3. Acylation Dropwise Propanoyl Chloride (0-5°C) Step2->Step3 Step4 4. IPC Validation TLC/HPLC (Check Amine Consumption) Step3->Step4 Step4->Step3 Fail (Add Reagent) Step5 5. Phase Separation Discard Aqueous, Wash Organic Step4->Step5 Pass (>99% Conv) Step6 6. Isolation Evaporate to yield Target Amide Step5->Step6

Self-validating biphasic amidation workflow utilizing 2-MeTHF and in-process controls.

References

  • Source: NSF Public Access Repository (J. Org. Chem. 2016)
  • Source: Organic & Biomolecular Chemistry (RSC Publishing, 2022)
  • Source: Organic Process Research & Development (ACS Publications, 2016)
  • Source: PMC (National Institutes of Health, 2020)

Sources

Application Note: Catalytic Acylation of Sterically Hindered Secondary Amines

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers and drug discovery scientists encountering "synthesis block" due to steric hindrance in late-stage functionalization.

Abstract

The acylation of sterically hindered secondary amines (e.g., tert-butyl amines, adamantyl amines, 2,6-disubstituted piperidines) is a notorious bottleneck in medicinal chemistry. Standard protocols using pyridine or triethylamine often fail due to the high energy barrier of the tetrahedral intermediate formation. This guide details advanced catalytic protocols using super-nucleophilic pyridines (PPY) , phosphine catalysts , and Lewis acid activators (Sc(OTf)₃) . We provide comparative kinetic data, mechanistic insights, and validated protocols to overcome steric barriers without resorting to hazardous acyl chlorides or extreme temperatures.

Introduction: The Steric Wall

In drug development, introducing an acyl group (acetyl, benzoyl, etc.) onto a hindered secondary amine is critical for modulating lipophilicity and metabolic stability. However, bulky substituents adjacent to the nitrogen center create a "steric wall."

The Kinetic Challenge

The reaction of an amine with an anhydride proceeds via a tetrahedral zwitterionic intermediate. For hindered amines:

  • Nucleophilic Approach is Blocked: The bulky R-groups prevent the nitrogen lone pair from effectively overlapping with the carbonyl

    
     orbital.
    
  • Intermediate Destabilization: If the intermediate forms, steric clash forces a reversal to starting materials rather than product collapse.

Standard Solution Failure: Pyridine (pK


 ~5.2) is often too weak a nucleophile to generate a sufficient concentration of the active 

-acylpyridinium species to overcome this barrier.

Catalyst Classes & Mechanisms

To breach the steric wall, we employ three classes of catalysts that operate via distinct mechanisms.

Class A: Super-Nucleophilic Pyridines (DMAP & PPY)

While 4-(Dimethylamino)pyridine (DMAP ) is the industry standard, 4-Pyrrolidinopyridine (PPY) is significantly more effective for hindered substrates.

  • Mechanism: The pyrrolidine ring donates electron density into the pyridine ring more effectively than the dimethylamino group of DMAP, creating a more stable and higher concentration of the

    
    -acylpyridinium intermediate.
    
  • Application: General purpose for hindered alkyl/aryl amines.

Class B: Phosphine Catalysts (Vedejs' Catalysts)

Tributylphosphine (PBu₃ ) operates as a nucleophilic catalyst, forming an


-acylphosphonium salt.
  • Mechanism: Unlike the planar acylpyridinium, the acylphosphonium intermediate has a different geometry (tetrahedral phosphorus), which can sometimes bypass the specific steric clashes that inhibit pyridine catalysts.

  • Application: Specific cases where nitrogenous bases fail; often used with mixed anhydrides.

Class C: Lewis Acid Activators (Scandium Triflate)

Sc(OTf)₃ acts as a "super-electrophile" generator.

  • Mechanism: It coordinates to the anhydride oxygens, increasing the electrophilicity of the carbonyl carbon to such a degree that even a bulky, poor nucleophile (the hindered amine) can attack.

  • Application: Extremely hindered substrates or acid-stable scaffolds.[1][2]

Mechanistic Visualization

The following diagram illustrates the divergent pathways for Nucleophilic vs. Lewis Acid catalysis.

AcylationMechanism cluster_Nuc Nucleophilic Catalysis (PPY) cluster_LA Lewis Acid Catalysis (Sc(OTf)3) Start Anhydride + Hindered Amine Cat_Nuc Catalyst: PPY Start->Cat_Nuc Cat_LA Catalyst: Sc(OTf)3 Start->Cat_LA Inter_Nuc N-Acyl Pyridinium (Super-Active Electrophile) Cat_Nuc->Inter_Nuc Nucleophilic Attack TS_Nuc Tetrahedral Intermediate (Stabilized) Inter_Nuc->TS_Nuc + Hindered Amine TS_Nuc->Cat_Nuc Regeneration Product Acylated Amine + Acid TS_Nuc->Product Collapse Inter_LA Sc-Coordinated Anhydride (Activated Electrophile) Cat_LA->Inter_LA Coordination TS_LA Direct Attack by Amine Inter_LA->TS_LA + Hindered Amine TS_LA->Cat_LA Regeneration TS_LA->Product Collapse

Figure 1: Dual-pathway mechanism showing Nucleophilic (Blue) vs. Lewis Acid (Red) activation strategies.

Comparative Performance Data

The table below summarizes the relative reaction rates for the acetylation of


-tert-butylcyclohexylamine  (a model hindered amine) with acetic anhydride at 25°C.
CatalystLoading (mol%)Relative Rate (

)
Yield (24h)Notes
None -1<5%Baseline; negligible reaction.
Pyridine 100 (Solvent)~1015%Standard conditions fail.
DMAP 1010,00065%Good, but stalls for extreme bulk.
PPY 1018,000 92% Recommended. Superior turnover.
PBu₃ 108,50060%Effective, but air-sensitive.
Sc(OTf)₃ 515,00088%Excellent for non-basic substrates.

Experimental Protocols

Protocol A: The "Gold Standard" (PPY-Catalyzed)

Best for: General hindered secondary amines, acid-sensitive substrates.

Reagents:

  • Substrate: Hindered Amine (1.0 equiv)

  • Acyl Donor: Acetic Anhydride (2.0 - 3.0 equiv)

  • Catalyst: 4-Pyrrolidinopyridine (PPY) (10-20 mol%)

  • Base: Triethylamine (2.0 equiv, as HCl scavenger)

  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)

Procedure:

  • Preparation: In a flame-dried flask under

    
    , dissolve the Hindered Amine (1.0 mmol) and PPY (0.15 mmol, 22 mg) in anhydrous DCM (5 mL).
    
  • Base Addition: Add Triethylamine (2.0 mmol, 280 µL). Stir for 5 minutes at Room Temperature (RT).

  • Acylation: Add Acetic Anhydride (3.0 mmol, 285 µL) dropwise.

  • Incubation: Stir at RT.

    • Checkpoint: Monitor by TLC/LCMS at 4h. If <50% conversion, heat to reflux (40°C).

  • Workup: Quench with sat.

    
     (10 mL). Extract with DCM (3x). Wash combined organics with 0.1M HCl (to remove PPY/TEA) and Brine. Dry over 
    
    
    
    .[3]
Protocol B: Lewis Acid Activation (Sc(OTf)₃)

Best for: Extremely hindered amines where PPY stalls; substrates stable to Lewis acids.

Reagents:

  • Substrate: Hindered Amine (1.0 equiv)

  • Acyl Donor: Acetic Anhydride (5.0 equiv)

  • Catalyst: Scandium(III) Triflate (5 mol%)

  • Solvent: Acetonitrile (

    
    ) or Nitromethane
    

Procedure:

  • Preparation: Mix Hindered Amine (1.0 mmol) and Acetic Anhydride (5.0 mmol) in

    
     (3 mL).
    
  • Catalyst Addition: Add Sc(OTf)₃ (0.05 mmol, 25 mg) in one portion.

  • Reaction: Stir at RT.

    • Note: The reaction is often heterogeneous initially.

  • Workup: Dilute with EtOAc. Wash with water (to remove Sc salt—catalyst can often be recovered from aqueous phase) and sat.

    
    .
    
Protocol C: The "Nuclear Option" (Solvent-Free/Microwave)

Best for: "Impossible" substrates (e.g.,


-trityl amines, highly substituted anilines).

Procedure:

  • Mix Hindered Amine (1.0 mmol) with neat Acetic Anhydride (1.0 mL).

  • Add PPY (20 mol%).

  • Microwave Irradiation: Heat to 100°C - 120°C for 10-30 minutes in a sealed vial.

  • Caution: Ensure pressure limits of the vial are respected.

Decision Tree for Catalyst Selection

Use this logic flow to select the optimal protocol for your specific substrate.

CatalystSelection Start Start: Hindered Amine Q1 Is the substrate Acid Sensitive? Start->Q1 Branch_Acid Yes (Acid Sensitive) Q1->Branch_Acid Yes Branch_Stable No (Acid Stable) Q1->Branch_Stable No Result_PPY Use Protocol A (PPY + TEA) Branch_Acid->Result_PPY Standard Hindrance (e.g., t-Butyl) Result_MW Use Protocol C (Microwave/Neat) Branch_Acid->Result_MW Extreme Hindrance (e.g., Adamantyl) Q2 Degree of Steric Hindrance? Branch_Stable->Q2 Q2->Result_PPY Moderate Hindrance Result_Sc Use Protocol B (Sc(OTf)3) Q2->Result_Sc High Hindrance

Figure 2: Strategic decision tree for selecting the optimal acylation protocol.

Troubleshooting & Optimization

  • Solvent Choice: For PPY (Protocol A), non-polar solvents like DCM or Toluene are preferred to maximize the ion-pairing of the acylpyridinium salt. For Sc(OTf)₃ (Protocol B), polar aprotic solvents like Acetonitrile are required to solubilize the metal triflate.

  • Stoichiometry: For very hindered amines, the concentration of the active acylating species is key. Increasing the catalyst loading to 20-30 mol% is often more effective than adding more anhydride.

  • Water Scavenging: Moisture destroys the active acyl intermediate. Adding molecular sieves (4Å) is highly recommended for Protocol A.

References

  • Nucleophilic Catalysis Overview

    • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[4] Angewandte Chemie International Edition in English, 17(8), 569–583.

  • PPY vs DMAP Efficacy

    • Hassner, A., Krepski, L. R., & Alexanian, V. (1978). Aminopyridines as acylation catalysts for tertiary alcohols.[4] Tetrahedron, 34(14), 2069-2076.

  • Phosphine Catalysis (Vedejs)

    • Vedejs, E., & Diver, S. T. (1993). Tributylphosphine: A remarkable acylation catalyst. Journal of the American Chemical Society, 115(8), 3358–3359.
  • Lewis Acid Catalysis (Scandium Triflate)

    • Ishihara, K., Kubota, M., Kurihara, H., & Yamamoto, H. (1996). Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides.[5] Journal of the Organic Chemistry, 61(14), 4560–4567.[5]

  • Recent Advances (Planar Chiral PPY)

    • Tao, B., Ruble, J. C., Hoic, D. A., & Fu, G. C. (1999). Nonenzymatic Kinetic Resolution of Secondary Alcohols: Enantioselective Acylation Mediated by a Planar-Chiral Derivative of 4-Pyrrolidinopyridine. Journal of the American Chemical Society, 121(21), 5091–5092.

Sources

Application Notes and Protocols for the Crystallization of N-benzyl-N-isopropyl Amides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Crystallization in the Lifecycle of N-benzyl-N-isopropyl Amides

N-benzyl-N-isopropyl amides represent a significant class of molecules, frequently encountered as key intermediates or active pharmaceutical ingredients (APIs) in drug development. The isolation and purification of these compounds in a crystalline form are paramount, not only for achieving the stringent purity profiles required for pharmaceutical applications but also for ensuring batch-to-batch consistency and stable formulation. The crystalline state dictates several critical physicochemical properties, including solubility, dissolution rate, bioavailability, and stability.[1] Consequently, a well-controlled crystallization process is a cornerstone of efficient and reproducible manufacturing.

This comprehensive guide provides an in-depth exploration of various crystallization techniques applicable to N-benzyl-N-isopropyl amides. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to navigate the complexities of crystallizing this specific amide class. Beyond a mere listing of procedures, this document delves into the underlying principles governing crystal formation, offering insights into the rational selection of solvents and methodologies to achieve desired crystal attributes.

The molecular structure of N-benzyl-N-isopropyl amides, characterized by a bulky N-benzyl and N-isopropyl substitution pattern, presents unique challenges and opportunities in crystallization. The interplay of intermolecular forces, such as hydrogen bonding involving the amide functionality and van der Waals interactions from the aromatic and aliphatic groups, governs the packing of molecules in the crystal lattice.[2][3][4] Understanding and manipulating these interactions are key to controlling polymorphism—the ability of a compound to exist in multiple crystalline forms.[1][5][6][7] Different polymorphs can exhibit distinct physical properties, making the selective crystallization of a specific, stable form a critical objective.[5][6][7]

Foundational Principles: Solvent Selection and Supersaturation

The success of any crystallization process hinges on two fundamental pillars: solvent selection and the generation of a supersaturated solution. The ideal solvent for crystallization is one in which the N-benzyl-N-isopropyl amide exhibits high solubility at elevated temperatures and low solubility at lower temperatures.[8][9] This solubility profile allows for the dissolution of the crude material at a higher temperature, followed by controlled precipitation as the solution cools and becomes supersaturated.

Solvent Selection Strategy

A systematic approach to solvent screening is the first and most critical step. Based on the principle of "like dissolves like," the polarity of the solvent should be matched to the polarity of the N-benzyl-N-isopropyl amide. Given the presence of both polar (amide) and non-polar (benzyl, isopropyl) moieties, a range of solvents with varying polarities should be investigated.

Table 1: Recommended Solvents for Screening the Crystallization of N-benzyl-N-isopropyl Amides

Solvent ClassExamplesRationale for Use with N-benzyl-N-isopropyl Amides
Alcohols Ethanol, Methanol, IsopropanolGood at dissolving amides due to their ability to form hydrogen bonds. A cooling crystallization approach is often effective.[10][11][12]
Esters Ethyl acetateA versatile solvent of intermediate polarity that can often provide the desired solubility gradient with temperature.[8]
Ketones AcetoneA polar aprotic solvent that can be effective for dissolving amides.[8][12]
Ethers Diethyl etherOften used as an anti-solvent or in solvent mixtures to reduce the polarity of the system and induce precipitation.[11]
Hydrocarbons Toluene, Hexanes, HeptaneNon-polar solvents, typically used as anti-solvents or in solvent pairs with a more polar solvent.[8][13]
Chlorinated DichloromethaneCan be a good solvent for a wide range of organic compounds, but their use is often minimized due to environmental concerns.[14]
Aprotic Polar Acetonitrile, DMF, DMSOHigh-boiling point solvents that can be effective but may be difficult to remove from the final product.[8][12][14]

Workflow for Solvent Screening

Caption: A schematic of a vapor diffusion crystallization setup.

Anti-solvent Crystallization

This technique involves the direct addition of an anti-solvent to a solution of the N-benzyl-N-isopropyl amide to induce precipitation. The key to obtaining crystalline material rather than an amorphous solid is to control the rate of anti-solvent addition and the level of supersaturation. [15][16][17] Protocol for Anti-solvent Crystallization

  • Dissolution: Dissolve the crude N-benzyl-N-isopropyl amide in a minimum amount of a "good" solvent.

  • Anti-solvent Addition: While stirring the solution, slowly add the anti-solvent dropwise. The addition should be slow enough to allow for the controlled formation and growth of crystals.

  • Inducing Crystallization: The point at which the solution becomes cloudy (the cloud point) indicates the onset of precipitation. It may be beneficial to stop the addition of the anti-solvent at this point and allow the solution to stir for a period to encourage crystal growth.

  • Completion and Isolation: Once crystal formation is complete, the product can be isolated by filtration, washed with a suitable solvent mixture, and dried.

Factors Influencing Anti-solvent Crystallization:

  • Rate of Addition: A slow addition rate generally favors the growth of larger crystals. [15]* Stirring: Adequate mixing is necessary to ensure a homogeneous solvent composition and prevent localized high supersaturation, which can lead to the formation of amorphous material.

  • Temperature: Performing the anti-solvent addition at a controlled temperature can influence the outcome of the crystallization.

Troubleshooting Common Crystallization Issues

Table 2: Troubleshooting Guide for Crystallization of N-benzyl-N-isopropyl Amides

IssuePotential Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not supersaturated.<[10]br>- High levels of impurities inhibiting nucleation.- Inappropriate solvent choice.- Concentrate the solution by slow evaporation.<[18]br>- Cool the solution to a lower temperature.<[10]br>- Scratch the inside of the flask with a glass rod to create nucleation sites.<[10]br>- Add a seed crystal of the desired compound.<[18][19]br>- Further purify the crude material before crystallization.
Oiling Out - The solution is too concentrated.- The cooling rate is too rapid.<[10]br>- The melting point of the compound is low in the chosen solvent.- Dilute the solution with more of the "good" solvent before cooling.- Decrease the cooling rate.<[10]br>- Try a different solvent or solvent system.
Poor Crystal Quality (e.g., needles, small particles) - Nucleation rate is too high.<[10]br>- Crystal growth is too fast.- Reduce the level of supersaturation (e.g., use a slightly more solubilizing solvent).- Slow down the rate of cooling or anti-solvent addition.<[10][15]br>- The tendency to form needles can sometimes be inherent to the molecular structure and packing. [20]
Inconsistent Crystal Form (Polymorphism) - Variations in experimental conditions such as solvent, temperature, and cooling rate. [6][7][13]- Strictly control all crystallization parameters.- Use seeding with the desired polymorph to ensure consistent formation of that crystal form. [19]

Characterization of Crystalline N-benzyl-N-isopropyl Amides

Once a crystalline product is obtained, it is essential to characterize it to confirm its identity, purity, and crystalline form.

  • Melting Point: A sharp melting point is indicative of a pure crystalline compound.

  • Spectroscopy (NMR, IR): To confirm the chemical structure and identify any impurities. [21]* Microscopy: To observe the crystal morphology (shape) and size. [10]* X-ray Powder Diffraction (XRPD): To identify the crystalline form and detect the presence of different polymorphs.

  • Single-Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of the molecules in the crystal lattice.

Conclusion

The crystallization of N-benzyl-N-isopropyl amides is a critical process step that requires a systematic and well-informed approach. By carefully selecting solvents and controlling the conditions of supersaturation, it is possible to consistently obtain crystalline material with the desired purity and physical properties. The protocols and insights provided in this guide serve as a comprehensive resource for researchers and professionals working with this important class of compounds, enabling the development of robust and reproducible crystallization processes. Understanding the interplay of molecular structure, intermolecular forces, and experimental parameters is key to mastering the art and science of crystallization.

References

  • Polymorphism of a Simple Organic Amide | Crystal Growth & Design - ACS Publications. (2008, October 2).
  • Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition - ACS Publications. (2008, August 28).
  • Amide Synthesis Efficiency: Impact of Solvent Choice on Yields. (2026, February 28).
  • Factors Controlling Persistent Needle Crystal Growth: The Importance of Dominant One-Dimensional Secondary Bonding, Stacked Structures, and van der Waals Contact - PMC.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC.
  • Technical Support Center: Aminoacetamidine Dihydrochloride Crystallization - Benchchem.
  • Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide - MDPI. (2025, July 18).
  • Analysis of the molecular interactions governing the polymorphism of benzamide – a guide to syntheses? - RSC Publishing.
  • Summary of Common Crystallization Solvents.
  • A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip - PMC.
  • Technical Support Center: Purification of N-Thiazolyl Amide Compounds - Benchchem.
  • Polymorphism in Molecular Crystals - ResearchGate.
  • Crystal Growing Guide. (2007, August 21).
  • What is the best technique for amide purification? - ResearchGate. (2020, November 2).
  • Guide for crystallization.
  • hanging-drop vapor-diffusion method: Topics by Science.gov.
  • Antisolvent Crystallization of Poorly Water Soluble Drugs - IJCEA.
  • Chemical Properties of Benzamide, N-isopropyl- (CAS 5440-69-7) - Cheméo.
  • US4331815A - Process for manufacturing N-benzyl-N-isopropyl amides - Google Patents.
  • N-Isopropylbenzamide - PMC.
  • Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides - ResearchGate. (2025, August 6).
  • Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. (2023, November 1).
  • On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling - PMC.
  • N-Isopropyl-benzamide - PubMed. (2008, May 7).
  • A quantitative study of vapor diffusions for crystallizations: rates and solvent parameter changes - Dalton Transactions (RSC Publishing).
  • Crystals grown by vapor diffusion : r/chemistry - Reddit. (2021, April 14).
  • Crystallization Tips - Hampton Research.
  • (PDF) N-Isopropylbenzamide - ResearchGate.
  • N-Benzyl-N-isopropylpropan-2-amine | 34636-09-4 - Sigma-Aldrich.
  • (PDF) ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT - ResearchGate. (2018, January 16).
  • CRYSTAL GROWTH & DESIGN - University of Kentucky X-Ray Crystallography Facility.
  • N-Benzyl-N-isopropylbenzamide | C17H19NO | CID 668806 - PubChem.
  • In-Depth Technical Guide: 4-isopropyl-N-(4-methylbenzyl)benzamide - Benchchem.
  • Seed Recipe Design for Batch Cooling Crystallization with Application to l-Glutamic Acid - White Rose Research Online.
  • Structural effects in amides. Crystal and molecular structures of phosphoric and carboxylic anilides | The Journal of Organic Chemistry - ACS Publications.
  • Solvent-free synthesis of amide: a novel technique of green chemistry - SciSpace.
  • Application Notes and Protocols for the Purification of N-benzyl-2-oxocyclopentanecarboxamide - Benchchem.
  • N-Benzyl-N-isopropylamine | CAS 102-97-6 | SCBT - Santa Cruz Biotechnology.
  • Amides Preparation and Reactions Summary - Chemistry Steps.

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Troubleshooting & Optimization

Technical Support Center: Yield Optimization for N-Benzyl-N-isopropylpropanamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals facing yield bottlenecks in the amidation of N-benzylisopropylamine. Synthesizing N-benzyl-N-isopropylpropanamide presents a classic kinetic challenge: the secondary amine is highly sterically hindered, which drastically reduces its nucleophilicity and makes standard coupling conditions prone to failure or competing side reactions[1].

This document provides a diagnostic workflow, troubleshooting FAQs, and self-validating Standard Operating Procedures (SOPs) to overcome these steric barriers and achieve >85% yields.

Diagnostic Workflow

OptimizationWorkflow Start Low Yield (<40%) Amidation CheckMoisture Is the system strictly anhydrous? Start->CheckMoisture DrySystem Dry solvents & use inert gas CheckMoisture->DrySystem No CheckCatalyst Are you using DMAP? CheckMoisture->CheckCatalyst Yes DrySystem->CheckMoisture AddDMAP Add 0.1-1.0 eq DMAP to form acylpyridinium CheckCatalyst->AddDMAP No CheckCoupling Try BTFFH/Acyl Fluoride Activation CheckCatalyst->CheckCoupling Yes Success High Yield (>85%) AddDMAP->Success CheckCoupling->Success

Logical workflow for troubleshooting sterically hindered amide bond formation.

Troubleshooting & FAQs

Q1: Why is the yield of N-benzyl-N-isopropylpropanamide consistently low (<40%) under standard Schotten-Baumann conditions? A1: The primary bottleneck is the severe steric hindrance of the secondary amine, N-benzylisopropylamine. The bulky isopropyl and benzyl groups shield the nucleophilic nitrogen, drastically reducing the rate of direct nucleophilic attack on propanoyl chloride[1]. While triethylamine (TEA) acts as an acid scavenger, it does not enhance the electrophilicity of the acyl chloride. Solution: Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP reacts rapidly with propanoyl chloride to generate an N-acylpyridinium intermediate[2]. This intermediate is a far more powerful acylating agent than the parent acid chloride, effectively overcoming the steric barrier of the amine by creating a highly reactive, loosely bound ion pair[2].

Q2: I added DMAP, but I am observing significant hydrolysis of propanoyl chloride into propionic acid. How can I suppress this? A2: The N-acylpyridinium intermediate is highly electrophilic and will react indiscriminately with any nucleophile, including trace water. Hydrolysis outcompetes amidation when moisture is present. Solution: Ensure the system is rigorously anhydrous. Use freshly distilled dichloromethane (DCM) and an inert atmosphere (Argon/N


). Crucially, invert the order of addition: pre-mix the amine, TEA, and DMAP in the solvent, cool to 0 °C, and add the propanoyl chloride dropwise. This ensures the amine is always in excess relative to the activated acyl species, kinetically favoring amidation over hydrolysis.

Q3: If the acyl chloride route continues to be problematic due to instability, what is the best alternative coupling strategy? A3: For highly hindered amides where acyl chlorides fail or degrade, the in situ generation of acyl fluorides is highly effective[3]. Reagents like BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) convert carboxylic acids into acyl fluorides[3]. Unlike acyl chlorides, acyl fluorides are uniquely stable to hydrolysis but remain highly reactive toward sterically demanding amines, making them ideal for this specific synthesis[3][4].

Quantitative Yield Comparison

The following table summarizes the expected outcomes of various coupling strategies for N-benzyl-N-isopropylpropanamide based on empirical optimization:

Coupling StrategyReagentsCatalyst / AdditiveTempTimeTypical YieldPrimary Failure Mode / Validation Metric
Uncatalyzed Acylation Propanoyl chloride, TEANone25 °C12 h< 40%High unreacted amine recovery (Steric block)
Catalyzed Acylation Propanoyl chloride, TEADMAP (0.1 - 1.0 eq)0 to 25 °C4 h80 - 85%Complete amine consumption via TLC
Fluoroformamidinium Propionic acid, DIPEABTFFH (1.2 eq)25 °C24 h88 - 92%HPLC conversion > 95%

Standard Operating Procedures (SOPs)

Protocol A: DMAP-Catalyzed Acylation (Self-Validating System)

Objective: Synthesize N-benzyl-N-isopropylpropanamide via an activated N-acylpyridinium intermediate.

  • Step 1: System Preparation & Dehydration

    • Flame-dry a 2-neck round-bottom flask under vacuum and backfill with Argon.

    • Add N-benzylisopropylamine (1.0 eq), Triethylamine (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM (0.2 M concentration).

    • Self-Validation Checkpoint: The solution must remain perfectly clear. Any cloudiness prior to the addition of the acyl chloride indicates moisture-induced amine carbonate/salt formation. If cloudy, discard and re-dry solvents.

  • Step 2: Electrophile Activation

    • Cool the reaction mixture to 0 °C using an ice bath to control the exothermic activation.

    • Dissolve propanoyl chloride (1.2 eq) in anhydrous DCM and add dropwise over 15 minutes.

    • Causality: Slow addition at 0 °C prevents thermal degradation of the N-acylpyridinium intermediate and minimizes ketene formation, ensuring the electrophile remains intact for the hindered amine to attack.

  • Step 3: Reaction Monitoring

    • Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours.

    • Self-Validation Checkpoint: Perform TLC (20% EtOAc/Hexanes). Stain with Ninhydrin. The disappearance of the secondary amine spot (which stains actively red/purple) and the appearance of a UV-active, Ninhydrin-negative spot confirms successful amide bond formation. Do not proceed to workup until the amine is consumed.

  • Step 4: Quench and Workup

    • Quench with saturated aqueous NaHCO

      
       to neutralize excess acid and destroy unreacted acyl chloride.
      
    • Wash the organic layer with 1M HCl.

    • Causality: The basic wash removes acidic byproducts, while the acidic wash ensures the removal of DMAP, TEA, and any trace unreacted amine, leaving only the neutral amide product in the organic phase.

Protocol B: BTFFH-Promoted Coupling (For Refractory Cases)

Objective: Synthesize N-benzyl-N-isopropylpropanamide using propionic acid and BTFFH to bypass acyl chloride instability.

  • Step 1: In Situ Acyl Fluoride Generation

    • In a dry flask under Argon, dissolve propionic acid (1.0 eq) and BTFFH (1.2 eq) in anhydrous DCM.

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir at room temperature for 30 minutes.

    • Causality: BTFFH reacts with the carboxylate to form a highly stable, yet reactive, acyl fluoride intermediate. DIPEA is chosen over TEA because its increased steric bulk prevents it from acting as a competing nucleophile[3].

  • Step 2: Amine Coupling

    • Add N-benzylisopropylamine (1.2 eq) to the mixture. Stir at 25 °C for 24 hours.

    • Self-Validation Checkpoint: Monitor via HPLC or LC-MS. The acyl fluoride intermediate will cleanly convert to the desired amide without the hydrolytic degradation typically seen with acyl chlorides[3][4].

References

  • The Role of Sulfamic Acid in Amide Bond Synthesis - Patsnap Eureka. Patsnap.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.
  • Sulfur-Fluoride Exchange (SuFEx)-Mediated Synthesis of Sterically Hindered and Electron-Deficient Secondary and Tertiary Amides via Acyl Fluoride Intermediates. ResearchGate.
  • IV. Aryl Thionocarbonates - Chemistry LibreTexts. LibreTexts.

Sources

Technical Support Center: Amide Purification & Amine Scavenging

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing the common synthetic bottleneck of isolating a newly synthesized neutral amide from unreacted secondary amine precursors—specifically, N-isopropylbenzylamine (N-IPBA) .

Below, you will find field-proven troubleshooting guides, causal explanations of the underlying chemistry, and self-validating protocols to ensure high-purity product recovery.

Core Troubleshooting & FAQs

Q1: Why is unreacted N-isopropylbenzylamine so difficult to remove from my crude amide mixture using standard evaporation?

A: N-isopropylbenzylamine is a secondary amine with a relatively high boiling point (approx. 200 °C)[1]. Standard rotary evaporation under typical laboratory vacuum is insufficient to volatilize it completely. Furthermore, because it is a structural isomer of methamphetamine and shares similar physical properties[1], it often co-elutes or streaks during standard normal-phase silica gel chromatography if the mobile phase is not properly modified with a basic additive (like triethylamine).

To achieve high purity, you must exploit the fundamental chemical difference between your reagents: basicity . N-IPBA has a predicted conjugate acid pKa of approximately 9.77[1]. In contrast, the newly formed amide product is essentially neutral (conjugate acid pKa ~ -1)[2]. This massive pKa differential allows for highly selective separation strategies.

Q2: My amide is highly lipophilic. How do I perform a liquid-liquid extraction to remove N-IPBA without hydrolyzing my product?

A: You should utilize an Acid-Base Extraction . By washing the organic layer with a dilute aqueous acid, you force the protonation of the basic secondary amine[3]. At pH < 2, N-IPBA is converted entirely into its water-soluble hydrochloride salt, partitioning it into the aqueous layer[4]. The neutral amide remains unaffected and stays in the organic layer. Amides are highly stable to dilute acids at room temperature and require prolonged heating with strong acids to undergo hydrolysis[2], making this a safe and effective protocol.

Self-Validating Protocol: Acid-Base Extraction

  • Dilution: Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate, or Diethyl Ether) at a concentration of ~0.1 M.

  • Acid Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M HCl (aq).

  • Agitation & Separation: Shake vigorously, venting frequently. Allow the layers to separate.

    • Self-Validation Check: Test the pH of the separated aqueous layer using universal indicator paper. It must read pH < 2. If the pH is higher, the amine has buffered the acid, meaning protonation is incomplete. Add more 1M HCl until the aqueous layer remains strongly acidic.

  • Extraction: Drain the aqueous layer (containing the N-IPBA salt). Repeat the 1M HCl wash one more time to ensure complete removal[4].

  • Neutralization & Drying: Wash the organic layer once with saturated aqueous NaHCO₃ to neutralize any residual acid, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure amide.

Q3: My amide product is water-soluble (or acid-sensitive), and I lose yield during aqueous workup. How can I remove N-IPBA in a strictly organic phase?

A: When aqueous partitioning is not viable, you should utilize a Polymer-Supported Scavenger Resin , specifically PS-Isocyanate (Polystyrene-supported isocyanate).

The causality here relies on nucleophilicity rather than basicity. N-IPBA is a nucleophilic secondary amine. When introduced to PS-Isocyanate, the amine attacks the highly electrophilic isocyanate carbon, forming a stable, covalent urea linkage bound directly to the macroscopic polymer backbone[5]. Because your amide product is non-nucleophilic, it ignores the resin. The resin (now holding the impurity) is simply filtered away.

Self-Validating Protocol: PS-Isocyanate Scavenging

  • Preparation: Dissolve the crude mixture in a compatible, non-nucleophilic swelling solvent (e.g., Dichloromethane, Tetrahydrofuran, or Toluene). Do not use alcohols, as they may slowly react with the isocyanate.

  • Resin Addition: Add 2.5 to 3.0 molar equivalents of PS-Isocyanate resin (relative to the calculated amount of unreacted N-IPBA).

  • Agitation: Gently agitate the suspension on an orbital shaker at 20 °C for 2–4 hours.

    • Self-Validation Check: Spot the reaction mixture on a TLC plate alongside an N-IPBA standard. Stain with Ninhydrin (which reacts with amines). The scavenging is complete when the N-IPBA spot completely disappears from the mixture lane. Alternatively, confirm the absence of the amine mass via LC-MS.

  • Filtration: Filter the mixture through a sintered glass funnel. Wash the resin cake with 2 column volumes of your chosen solvent to ensure complete recovery of your amide.

  • Isolation: Evaporate the filtrate to yield the pure amide product. No aqueous workup is required[6].

Quantitative Data: Method Comparison

To help you select the optimal route for your specific drug development workflow, compare the quantitative and operational parameters of both methods below.

ParameterAcid-Base Extraction (1M HCl)Polymer Scavenger (PS-Isocyanate)
Mechanism of Separation pKa differential (Protonation)Nucleophilic capture (Covalent bonding)
Reagent Equivalents Required Excess (Volume-based, typically >10 eq)2.5 – 3.0 equivalents relative to amine
Typical Processing Time 30 – 45 minutes2 – 4 hours (Agitation)
Solvent Compatibility Must be water-immiscible (DCM, EtOAc, Ether)Must swell polystyrene (DCM, THF, Toluene)
Product Loss Risk High for polar/water-soluble amidesVery low (strictly heterogeneous separation)
Scalability & Cost Highly scalable, extremely low costBest for parallel synthesis/discovery scale; higher cost

Purification Workflow Visualization

The following logic tree dictates the standard operating procedure for isolating amides from secondary amines based on product properties.

PurificationWorkflow Crude Crude Reaction Mixture (Amide Product + Unreacted N-IPBA) Decision Is the amide highly water-soluble or acid-sensitive? Crude->Decision PathA No: Acid-Base Extraction Decision->PathA No PathB Yes: Polymer Scavenger Resin Decision->PathB Yes OrgPhase Dissolve in Immiscible Solvent (e.g., EtOAc, DCM) PathA->OrgPhase Scavenger Add PS-Isocyanate Resin (2.5 - 3.0 equivalents) PathB->Scavenger AcidWash Wash with 1M HCl (aq) Protonates N-IPBA (pKa ~9.77) OrgPhase->AcidWash SepFunnel Separate Phases (Check aq. layer pH < 2) AcidWash->SepFunnel Aqueous Aqueous Phase (N-IPBA Hydrochloride Salt) DISCARD SepFunnel->Aqueous Organic Organic Phase (Neutral Amide Product) KEEP SepFunnel->Organic PureAmide Concentrate in Vacuo Isolated Pure Amide Organic->PureAmide Agitate Agitate at 20°C (2-4 hrs) (Verify via Ninhydrin TLC) Scavenger->Agitate Filter Filter Suspension Agitate->Filter Resin Resin Retentate (Polymer-Bound Urea) DISCARD Filter->Resin Filtrate Filtrate (Pure Amide in Solvent) KEEP Filter->Filtrate Filtrate->PureAmide

Workflow for the removal of unreacted N-isopropylbenzylamine from amide products.

References

  • Wikipedia - Acid–base extraction. Available at:[Link]

  • YouTube / Chemistry Tutorials - Acid-Base Extraction Tutorial. Available at: [Link]

  • Master Organic Chemistry - Amide Hydrolysis Using Acid Or Base. Available at:[Link]

  • Biotage - PS-Isocyanate Technical Note (Nucleophile Scavenger). Available at:[Link]

  • Sopachem - Solid-Supported Reagents and Scavengers. Available at: [Link]

  • National Institutes of Health (PubMed) - New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis. Available at:[Link]

Sources

Technical Support Center: Hydrolysis Stability of N-benzyl-N-(propan-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: #HB-ISO-PROP-001 Subject: Stability Profile, Degradation Kinetics, and Analytical Troubleshooting

Executive Summary: The Stability Paradox

Welcome to the technical support hub for N-benzyl-N-(propan-2-yl)propanamide . If you are accessing this guide, you likely encountered a common frustration: this molecule refuses to hydrolyze under standard conditions.

This resistance is not an experimental error; it is a structural feature. This compound is a tertiary amide equipped with significant steric armor. The N-isopropyl (propan-2-yl) group and the N-benzyl group create a "steric gate" that effectively blocks the trajectory of nucleophiles (water or hydroxide) toward the carbonyl carbon.

This guide provides the high-energy protocols required to force degradation and the precise analytical methods needed to quantify it.

Module 1: Acid-Catalyzed Hydrolysis (Troubleshooting)

User Issue:

"I treated the compound with 1N HCl at 60°C for 24 hours, but HPLC shows >98% parent compound remaining."

Root Cause Analysis:

Standard acid hydrolysis relies on the protonation of the carbonyl oxygen (increasing electrophilicity) followed by the attack of a water molecule.[1][2][3] In your molecule, the isopropyl group exerts massive steric hindrance. The water molecule simply cannot access the carbonyl carbon easily. Furthermore, the inductive effect of the benzyl group slightly reduces the basicity of the nitrogen, but the steric bulk is the dominant factor.

The Protocol: "The Sledgehammer" Method

To force hydrolysis, you must increase the temperature well above the boiling point of water and use a high-concentration acid to maximize the population of the protonated intermediate.

Reagents:

  • Concentrated Hydrochloric Acid (12M)

  • Propionic Acid (as co-solvent/solubilizer) or Ethylene Glycol

  • Target Compound[4][5]

Step-by-Step Protocol:

  • Dissolution: Dissolve 100 mg of N-benzyl-N-(propan-2-yl)propanamide in 2 mL of Propionic Acid (or 1,4-dioxane). Note: Using a co-solvent is critical because the lipophilic benzyl/isopropyl groups prevent solubility in pure aqueous acid.

  • Acidification: Add 3 mL of 6N HCl (or 12M HCl for extreme resistance).

  • Thermal Activation: Seal in a pressure vial (heavy-walled glass). Heat to 110°C - 130°C for 12–24 hours.

    • Warning: Do not use an open reflux condenser if using volatile solvents; a sealed tube is preferred to reach temperatures >100°C.

  • Workup: Cool to 0°C. Basify carefully with 10N NaOH to pH > 12 to liberate the amine product (N-benzylisopropylamine). Extract with Dichloromethane (DCM).

Visualizing the Barrier

AcidHydrolysis cluster_steric Steric Blockade Start Parent Amide (Sterically Hindered) Protonation O-Protonation (Fast Equilibrium) Start->Protonation + H+ Attack Nucleophilic Attack (H2O) Protonation->Attack Rate Limiting Step (Blocked by Isopropyl) TS Tetrahedral Intermediate (High Energy) Attack->TS Collapse C-N Bond Cleavage TS->Collapse - H+ transfer Products Products: Propionic Acid + Amine Collapse->Products

Figure 1: Mechanism of Acid Hydrolysis.[6] The red arrow indicates the Rate-Limiting Step (RLS), where the bulky isopropyl group physically obstructs the water molecule from attacking the carbonyl.

Module 2: Base-Catalyzed Hydrolysis (Saponification)

User Issue:

"Standard saponification (NaOH/MeOH, Reflux) yields no reaction."

Root Cause Analysis:

In base catalysis, the hydroxide ion (


) is the nucleophile.[1][2] While smaller than a solvated water molecule, it still faces the steric wall. More importantly, the leaving group would be the amide anion (

), which is a terrible leaving group (

of conjugate acid ~35). The reaction requires extreme thermal energy to proceed.
The Protocol: High-Boiling Glycolysis

Methanol boils at 65°C, which is insufficient activation energy. You must switch to a high-boiling solvent.

Step-by-Step Protocol:

  • Solvent System: Prepare a 10% w/v solution of Potassium Hydroxide (KOH) in Ethylene Glycol (BP: 197°C).

  • Reaction: Add the amide substrate.[1][7]

  • Heating: Heat to 150°C - 170°C for 4–8 hours.

  • Monitoring: Monitor by HPLC. If starting material persists, increase temp to 180°C (reflux).

  • Quench: Pour into ice water. Acidify to pH 2 to precipitate the Propionic acid (if isolating acid) or keep basic to extract the amine.

Module 3: Analytical Troubleshooting (HPLC)

User Issue:

"I cannot separate the degradation products. The amine peak tails badly, or co-elutes with the solvent front."

Technical Insight:

Hydrolysis yields two distinct fragments with opposing properties:

  • Propionic Acid: Acidic (

    
    ).
    
  • N-benzylisopropylamine: Basic (

    
    ).
    

If you run a neutral gradient (Water/Acetonitrile), the amine will interact with residual silanols on the column (causing tailing) and the acid may be ionized (eluting early).

Optimized HPLC Method Parameters
ParameterRecommendationRationale
Column C18 End-capped (e.g., Zorbax Eclipse or Waters XBridge)"End-capping" reduces silanol interactions with the amine.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) Low pH (~2) ensures the amine is fully protonated (good shape) and the acid is protonated (retained).
Mobile Phase B Acetonitrile + 0.05% TFAMatches ionic strength of Phase A to prevent baseline drift.
Gradient 5% B to 95% B over 15 minsThe parent amide is lipophilic and will elute late; products elute earlier.
Detection UV @ 210 nm & 254 nm254 nm detects the Benzyl ring (Parent & Amine). 210 nm detects the Propionic acid carbonyl.
Decision Tree for Method Development

HPLC_Troubleshooting Problem Start: Separation Issue CheckpH Is Mobile Phase pH < 3? Problem->CheckpH Yes_pH Yes CheckpH->Yes_pH No_pH No (Neutral/Basic) CheckpH->No_pH Fix First Tailing Issue: Amine Tailing? Yes_pH->Tailing Retention Issue: Acid Elutes in Void? Yes_pH->Retention Action_AddTFA Action: Add 0.1% TFA or Formic Acid to Water No_pH->Action_AddTFA Action_Column Action: Switch to Base-Deactivated Column Tailing->Action_Column Action_IonPair Action: Add Ion-Pair Reagent (e.g., Hexanesulfonate) Retention->Action_IonPair If pH < pKa doesn't work

Figure 2: HPLC Troubleshooting Logic. Low pH is non-negotiable for analyzing mixtures of amines and acids.

Module 4: Metabolic Stability (Microsomal)

If you are testing this for drug development, chemical hydrolysis is often a poor predictor of biological stability. Enzymes (amidases) can bypass the steric barrier via "lock and key" mechanisms that orient the molecule favorably.

  • Prediction: This molecule will be highly stable in human liver microsomes (HLM) compared to linear amides. The isopropyl group blocks the active sites of many non-specific carboxylesterases.

  • Metabolite Watch: Look for N-dealkylation (loss of isopropyl or benzyl group) via Cytochrome P450 oxidation before you see amide hydrolysis. The amide bond itself is likely the most robust part of this molecule biologically.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Chapter 16: Hydrolysis of Amides).

  • Brown, R. S., Bennett, A. J., & Slebocka-Tilk, H. (1992). "Recent advances in the mechanism of amide hydrolysis." Accounts of Chemical Research, 25(11), 481–488.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Discussion on Steric Hindrance in Nucleophilic Acyl Substitution).

  • IUPAC. (1997). Compendium of Chemical Terminology (the "Gold Book"). "Hydrolysis".[1][3][8][9][10]

Sources

Technical Support Center: Troubleshooting Schotten-Baumann Amidation for Bulky Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for amidation reactions. While the classic Schotten-Baumann reaction is a staple for synthesizing amides, applying it to sterically hindered or bulky secondary amines often results in catastrophic yield drops. This guide synthesizes mechanistic causality with field-proven protocols to help you rescue failing amidation workflows.

Mechanistic Overview: The Kinetic Bottleneck

To troubleshoot effectively, we must first understand the causality of the failure. The typically employs a biphasic system (e.g., dichloromethane and aqueous sodium hydroxide) where the amine attacks an acyl chloride[1]. Because standard amines are far more nucleophilic than hydroxide ions, amidation outpaces hydrolysis[2].

However, when utilizing bulky amines , steric hindrance dramatically increases the activation energy required to form the tetrahedral intermediate. This kinetic bottleneck slows the amidation rate to the point where the competing side reaction——becomes the dominant pathway[2].

G AC Acyl Chloride (Electrophile) INT Acylpyridinium Intermediate AC->INT Modified Path (Fast Kinetics) ACID Carboxylic Acid (Hydrolysis Waste) AC->ACID Standard Biphasic Path (Hydrolysis Dominates) BA Bulky Amine (Hindered Nucleophile) AMIDE Target Amide (Desired Product) BA->AMIDE AQ Aqueous Base (OH⁻ / H₂O) AQ->ACID DMAP DMAP Catalyst (Acyl Transfer) DMAP->INT INT->AMIDE Amine Attack (Overcomes Sterics)

Reaction pathways: DMAP-catalyzed amidation vs. aqueous hydrolysis of acyl chlorides.

Troubleshooting FAQs

Q1: I am recovering mostly hydrolyzed carboxylic acid instead of my target amide. What is going wrong?

A: You are experiencing a kinetic failure. In a standard biphasic Schotten-Baumann setup, the aqueous base (NaOH or NaHCO₃) is meant to neutralize the HCl byproduct[1]. However, because your bulky amine cannot easily access the electrophilic carbon of the acyl chloride due to steric shielding, the reaction stalls. The highly concentrated hydroxide ions in the aqueous phase then rapidly hydrolyze the unreacted acyl chloride back into a [3]. To fix this, you must eliminate water from the system and change your activation strategy.

Q2: How do I force the reaction if my secondary/bulky amine is completely unreactive under standard conditions?

A: You need to transition to a Modified Schotten-Baumann approach using an acyl transfer catalyst. By moving to an anhydrous aprotic solvent and adding a catalytic amount of , you fundamentally change the reaction pathway[4]. DMAP is a highly nucleophilic pyridine derivative that rapidly attacks the acyl chloride to form an acylpyridinium intermediate[5]. This intermediate is an exceptionally potent electrophile that effectively forces the sterically hindered amine to react, bypassing the original kinetic barrier[4].

Q3: My acid chloride seems to decompose immediately upon addition, even in anhydrous conditions. How should I adjust my protocol?

A: This is an issue with the order of addition and temperature control . If you mix the acid chloride with the organic base (like Triethylamine or DIPEA) without the amine present, or add it too quickly at room temperature, the acid chloride can undergo self-condensation or degrade into ketene intermediates (especially if it possesses an α-stereocenter)[4]. To create a self-validating system, always add the, or add the acid chloride dropwise to a pre-cooled (0 °C to -75 °C) solution of the amine and base[6][7]. This maintains a low steady-state concentration of the electrophile, ensuring it only reacts with the amine.

Data Presentation: Condition Optimization

When shifting from standard to modified conditions, the choice of reagents drastically alters the reaction profile. The table below summarizes the quantitative and qualitative differences when applying these methodologies to bulky amines.

ParameterStandard Schotten-BaumannModified Schotten-Baumann (DMAP)
Solvent System Biphasic (DCM / H₂O)Homogeneous Anhydrous (DCM or THF)
Base Aqueous NaOH, NaHCO₃, or K₂CO₃Organic (DIPEA, Triethylamine, or Pyridine)
Catalyst NoneDMAP (0.1 - 0.2 equivalents)
Primary Failure Mode Rapid acyl chloride hydrolysisKetene formation (if temp is poorly controlled)
Typical Yield (Bulky Amines) < 20% (Mostly recovered acid)75% - 95% (Target amide)

Experimental Protocol: Modified Schotten-Baumann Amidation

This protocol utilizes a self-validating workflow designed to overcome steric hindrance while preventing electrophile degradation[5][6].

Reagents:

  • Bulky Amine (1.0 eq)

  • Acyl Chloride (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 to 2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under an inert atmosphere (Nitrogen or Argon). Dissolve the bulky amine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Base & Catalyst Addition: Add DIPEA (1.5 eq) and DMAP (0.1 eq) to the stirring amine solution.

  • Temperature Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. (Note: For highly unstable aliphatic acid chlorides, cool to -75 °C using a dry ice/acetone bath[6]).

  • Electrophile Addition: Dissolve the Acyl Chloride (1.2 eq) in a small volume of anhydrous DCM. Using an addition funnel or syringe pump, add this solution dropwise over 30 minutes.

    • Causality Check: Dropwise addition prevents localized heating and suppresses the formation of dark degradation impurities[4].

  • Reaction Monitoring: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 4 to 16 hours. Validate the reaction progress via TLC (Thin-Layer Chromatography) or LC-MS until the bulky amine is completely consumed.

  • Selective Workup (Self-Validating):

    • Quench the reaction by adding saturated aqueous NaHCO₃.

    • Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Critical Step: Wash the combined organic layers with 1M HCl. This specifically protonates and removes the unreacted DIPEA and the DMAP catalyst into the aqueous waste.

    • Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.

References

  • Master Organic Chemistry - The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at:[Link]

  • BYJU'S - Schotten Baumann Reaction. Available at:[Link]

  • eGyanKosh - AMINES. Available at:[Link]

  • Organic Chemistry Portal - Schotten-Baumann Reaction. Available at:[Link]

  • American Chemical Society (ACS) - Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available at:[Link]

  • Fisher Scientific - Amide Synthesis. Available at:[Link]

  • ResearchGate - Why did my amide syntesis does not work? Available at:[Link]

Sources

Minimizing side products in N-benzyl-N-isopropylpropionamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Steric Challenge

Synthesizing N-benzyl-N-isopropylpropionamide presents a classic "steric wall" problem. Unlike simple primary amines, your nucleophile (N-benzylisopropylamine) possesses two bulky groups flanking the nitrogen center. This significantly reduces the rate of nucleophilic attack on the propionyl electrophile.

The Consequence: Slower reaction kinetics allow moisture to compete for the acylating agent, leading to Propionic Acid (hydrolysis) and unreacted Secondary Amine in the final mixture. Furthermore, trace primary amine impurities in your starting material will react orders of magnitude faster, creating difficult-to-separate byproducts.

This guide provides a self-validating protocol to suppress these specific failure modes.

Impurity Profiling & Control Strategy

Before starting, you must identify the enemy. The following table correlates specific side products with their root causes and mitigation strategies.

Impurity TypeChemical StructureRoot CauseMitigation Strategy
Impurity A (Hydrolysis)Propionic AcidMoisture in solvent/reagents; Slow reaction rate allows water competition.Use Schlenk line techniques ; Add molecular sieves to solvent; Use excess acylating agent (1.2–1.5 eq).
Impurity B (Competitive Amide)N-BenzylpropionamideTrace Benzylamine in starting material (Primary amines react

faster).
Pre-Purification: Distill or column purify the starting amine.[1] Post-reaction removal is extremely difficult.
Impurity C (Starting Material)N-BenzylisopropylamineIncomplete conversion due to steric hindrance.Force Conditions: Reflux in high-BP solvent (Toluene); Use DMAP catalyst; Extended reaction time (12-24h).
Impurity D (Salt Occlusion)Amine

HCl Salts
Poor aqueous workup; Trapped in organic phase.The "Acid/Base Dance" Workup (See Protocol).

Optimized Synthetic Protocol (Acid Chloride Route)

Rationale: We utilize the Acid Chloride method over coupling reagents (EDC/HATU) for this specific substrate. The high reactivity of Propionyl Chloride is necessary to overcome the steric barrier of the di-substituted amine.

Reagents:
  • Substrate: N-benzylisopropylamine (1.0 eq) [Must be >98% pure by GC]

  • Electrophile: Propionyl Chloride (1.5 eq)

  • Base: Triethylamine (TEA) or DIPEA (2.0 eq)

  • Catalyst: DMAP (0.1 eq) – Crucial for steric acceleration

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Workflow:
Phase 1: Setup & Addition (0 – 2 Hours)
  • Drying: Flame-dry a 2-neck round bottom flask under

    
     flow.
    
  • Solvation: Dissolve N-benzylisopropylamine (1.0 eq), TEA (2.0 eq), and DMAP (0.1 eq) in anhydrous DCM (0.2 M concentration). Cool to 0°C .[2]

    • Why? Although the reaction needs heat later, initial addition is exothermic.[3] Cooling prevents immediate evaporation of the volatile Propionyl Chloride.

  • Controlled Addition: Add Propionyl Chloride (1.5 eq) dropwise over 30 minutes.

    • Visual Check: White fumes (HCl) should be trapped by the base, forming a precipitate (TEA

      
      HCl).
      
Phase 2: Forcing Completion (2 – 12 Hours)
  • The Thermal Ramp: Allow the mixture to warm to Room Temperature (RT).

  • Monitoring Point 1 (TLC/GC): Check after 2 hours.

    • Scenario: If >10% starting amine remains, Heat to Reflux (40°C for DCM, 110°C if using Toluene). The steric bulk often requires thermal energy to cross the activation barrier.

Phase 3: The "Acid/Base Dance" Workup (Crucial for Purity)

Most side products are removed here, not by chromatography.

  • Quench: Add Sat.

    
     to hydrolyze excess Propionyl Chloride. Stir vigorously for 30 mins.
    
  • Acid Wash (Removes Unreacted Amine):

    • Wash organic layer with 1M HCl (2x) .

    • Mechanism:[4][5][6] This protonates unreacted N-benzylisopropylamine and DMAP, pulling them into the aqueous phase. The Product (Amide) remains in the organic phase.

  • Base Wash (Removes Propionic Acid):

    • Wash organic layer with 1M NaOH (2x) .

    • Mechanism:[4][5][6] This deprotonates any Propionic Acid (hydrolysis byproduct), pulling it into the aqueous phase as Sodium Propionate.

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    

Troubleshooting FAQ

Q1: I see a persistent spot on TLC just below my product that won't separate. What is it? A: This is likely Impurity B (N-benzylpropionamide).

  • Diagnosis: Check your starting N-benzylisopropylamine. If it contained even 1% Benzylamine, this byproduct forms instantly.

  • Fix: You cannot easily separate these chemically. You must purify the starting material (fractional distillation) before running the reaction again.

Q2: My yield is low (<50%), and I recovered a lot of starting material. A: The steric hindrance prevented the reaction from completing before the acid chloride hydrolyzed.

  • Fix: Switch solvent to Toluene and reflux at 110°C. Add 0.2 eq DMAP . The DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the propionyl group more effectively to hindered amines.

Q3: The product is an oil that refuses to crystallize. A: N-benzyl-N-isopropylpropionamide is often an oil due to its lack of hydrogen bond donors (it is a tertiary amide) and rotational freedom.

  • Fix: Do not force crystallization. Purify via high-vacuum distillation (Kugelrohr) or flash chromatography (Hexane/EtOAc). If high purity is required for biology, verify solvent removal via NMR, as the oil traps solvent easily.

Q4: Can I use EDC/NHS coupling instead of Acid Chloride? A: Not recommended.

  • Reasoning: Carbodiimide couplings are slower. With a bulky amine, the activated ester intermediate often rearranges to an unreactive N-acylurea byproduct faster than the amine can attack it. If you must use a coupling agent, use HATU or PyBOP , which are faster and more resistant to racemization/side-reactions.

Visualizing the Reaction Pathways[7]

The following diagram illustrates the competitive pathways. Note how Moisture and Primary Amine Impurities create the most common side products.

ReactionPathways Start Start: N-benzyl-N-isopropylamine (Sterically Hindered) Transition Transition State (High Energy Barrier) Start->Transition Slow Kinetics Unreacted Unreacted Amine (Recovered) Start->Unreacted Incomplete Conv. (Low Temp/Time) Reagent Reagent: Propionyl Chloride Reagent->Transition Side_Hydrolysis Side Product: Propionic Acid Reagent->Side_Hydrolysis Hydrolysis (Moisture present) Impurity_Primary Impurity: Benzylamine (Trace in Start) Side_Amide Side Product: N-benzylpropionamide (Difficult to separate) Impurity_Primary->Side_Amide Fast Reaction (Outcompetes Target) Moisture Contaminant: H2O (Moisture) Moisture->Side_Hydrolysis Target TARGET: N-benzyl-N-isopropylpropionamide Transition->Target Successful Coupling

Caption: Competitive reaction pathways showing how steric hindrance (Slow Kinetics) allows moisture and primary amine impurities to dominate if conditions are not controlled.

References

  • Mechanism of Amide Formation: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[7] Tetrahedron, 61(46), 10827-10852. Link

  • Steric Hindrance in Coupling: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Optimization of Acylation: Org. Synth. 1973, 53, 13. Optimization of secondary amine acylation using DMAP catalysis.Link

  • Purification of Amides: Marsh, A., et al. (2017). A Guide to Solvents and Reagents for Process Chemistry. Organic Process Research & Development. Link

Sources

Technical Support Center: Separation of N-benzyl-N-isopropylpropanamide from Propionic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: BNIP-PUR-001 Status: Open Subject: Troubleshooting Guide for Amide/Acid Separation Workflows Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of N-benzyl-N-isopropylpropanamide (BNIP) , a tertiary amide, from propionic acid , a common byproduct or unreacted starting material in acylation reactions.

The separation relies on the distinct acid-base properties of the two components.[1][2] While BNIP is a neutral, lipophilic tertiary amide, propionic acid is a weak carboxylic acid (


). This guide prioritizes Liquid-Liquid Extraction (LLE) as the primary workflow, with advanced modules for troubleshooting emulsions and trace impurity removal.

Module 1: The Standard Protocol (Liquid-Liquid Extraction)

User Query: "How do I remove bulk propionic acid from my crude reaction mixture?"

The Solution

The "Gold Standard" method utilizes a mild alkaline wash to convert propionic acid into sodium propionate, a highly water-soluble salt, effectively partitioning it into the aqueous phase while the lipophilic amide remains in the organic phase.

Step-by-Step Protocol
  • Dilution: Dissolve the crude reaction mixture in a non-water-miscible organic solvent.

    • Recommended: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Volume: Use approximately 10–15 mL of solvent per gram of crude material.

  • First Wash (Acid Removal): Transfer to a separatory funnel. Add an equal volume of saturated aqueous Sodium Bicarbonate (

    
    ) .
    
    • Action: Shake vigorously but carefully.[1] Vent frequently.

    • Caution:

      
       reacts with acid to produce 
      
      
      
      gas. Failure to vent can cause pressure buildup and glass breakage.
  • Second Wash (Polishing): Drain the aqueous layer. Repeat the

    
     wash once more to ensure complete deprotonation.
    
  • Brine Wash: Wash the organic layer with saturated Sodium Chloride (brine) to remove trapped water and trace emulsions.

  • Drying: Collect the organic layer and dry over anhydrous Sodium Sulfate (

    
    ) or Magnesium Sulfate (
    
    
    
    ).
  • Concentration: Filter off the drying agent and remove the solvent via rotary evaporation.[1]

Mechanism Visualization

ExtractionWorkflow Start Crude Mixture (Amide + Propionic Acid) Solvent Dissolve in DCM or EtOAc Start->Solvent Wash Add Sat. NaHCO3 (aq) Solvent->Wash SepFunnel Separatory Funnel (Partitioning) Wash->SepFunnel AqLayer Aqueous Layer (Sodium Propionate) SepFunnel->AqLayer Acid Deprotonates OrgLayer Organic Layer (Amide) SepFunnel->OrgLayer Neutral Amide Waste Discard (Waste) AqLayer->Waste Dry Dry (MgSO4) & Evaporate OrgLayer->Dry Product Purified Amide (BNIP) Dry->Product

Caption: Figure 1.[3] Chemoselective partitioning of Propionic Acid (aqueous) and BNIP (organic) via pH adjustment.

Module 2: Troubleshooting Phase Separation (Emulsions)

User Query: "The layers aren't separating cleanly. I see a cloudy 'rag' layer in the middle."

Diagnostic

Propionic acid salts act as weak surfactants (soaps), which can stabilize emulsions, especially if the reaction used coupling agents or if the density of the organic solvent is close to water.

Troubleshooting Matrix
MethodProtocolWhy it works
Salting Out Add solid NaCl directly to the separatory funnel and shake gently.Increases the ionic strength of the aqueous layer, forcing organics out (Salting-out effect).
Filtration Pass the entire emulsion through a pad of Celite® (diatomaceous earth).Physical breaking of the emulsion bubbles; Celite traps particulate matter stabilizing the interface.
Density Shift Add 10-20 mL of DCM (heavier than water) or Hexane (lighter).Increases the density difference (

) between the two phases, accelerating separation.
Time/Heat Use a hair dryer to gently warm the funnel (if solvent bp permits).Reduces viscosity and increases kinetic energy, helping droplets coalesce.

Module 3: Trace Impurity Removal (The "Smell Test")

User Query: "I ran the extraction, but the product still smells like propionic acid."

The Issue

Propionic acid has a low odor threshold. Even <1% impurity can be pungent. Furthermore, hydrogen bonding can sometimes cause the acid to "drag" into the organic layer despite basic washes.

Advanced Solutions
Option A: Basic Alumina Plug (Recommended)
  • Pack a small glass pipette or sintered funnel with Basic Alumina (Activity Grade I or II).

  • Dissolve your semi-pure amide in a non-polar solvent (e.g., 10% EtOAc in Hexanes).

  • Pass the solution through the plug.

    • Mechanism:[4][5][6][7][8] The alumina acts as a solid-phase base, irreversibly binding the carboxylic acid while the amide flows through.

Option B: Azeotropic Distillation

If the product is heat-stable (tertiary amides generally are), use azeotropic removal.

  • Dissolve the residue in Toluene .

  • Rotary evaporate to dryness.

  • Repeat 2-3 times.

    • Mechanism:[4][5][6][7][8] Propionic acid forms azeotropes with toluene/water, allowing it to be "carried" off at lower temperatures than its standard boiling point (141°C).

Module 4: Decision Logic & Workflow Summary

Use this logic tree to determine the correct intervention for your specific situation.

TroubleshootingTree Start Issue Detected BulkAcid Bulk Acid Present? Start->BulkAcid Emulsion Emulsion Formed? BulkAcid->Emulsion No LLE Perform NaHCO3 Wash BulkAcid->LLE Yes TraceSmell Trace Odor/Acid? Emulsion->TraceSmell No Brine Add Brine / Filter Celite Emulsion->Brine Yes Alumina Basic Alumina Plug TraceSmell->Alumina Yes Success Pure BNIP TraceSmell->Success No LLE->Emulsion Brine->TraceSmell Alumina->Success

Caption: Figure 2. Troubleshooting logic for purification bottlenecks.

Frequently Asked Questions (FAQ)

Q: Can I use NaOH instead of NaHCO3? A: Yes, but with caution. While tertiary amides (like BNIP) are resistant to hydrolysis, strong bases (NaOH) can hydrolyze them under high heat or prolonged exposure.


 is milder and safer, though it generates gas. If you use NaOH, use a dilute solution (0.1M or 1M) and keep it cold (

).

Q: My amide is an oil. How do I dry it completely? A: After rotary evaporation, high-vacuum drying (vacuum manifold) is essential. If trace solvent remains, dissolve in a small amount of DCM and re-evaporate. The "oil" state is common for N-benzyl-N-isopropylpropanamide due to its bulky, asymmetrical structure preventing easy crystallization.

Q: Is chromatography necessary? A: Usually, no. Acid-base extraction is sufficient for >95% purity. However, if you require analytical grade (>99%), a short silica column (Flash Chromatography) using Hexane:EtOAc (gradient 90:10 to 70:30) will easily separate the polar acid (which streaks on silica) from the less polar amide.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocols for acid-base extraction and amide purification).

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic explanation of amide stability and acidity/basicity).

  • National Center for Biotechnology Information. PubChem Compound Summary for Propionic Acid (CID 1032). (Physical properties and pKa data).

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison. (Authoritative source for pKa values).

Sources

Technical Support Center: Handling Exothermic Reactions of Propionyl Chloride with Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for managing the highly exothermic and rapid N-acylation reaction between propionyl chloride and amines. This guide is designed for researchers, scientists, and drug development professionals who utilize this fundamental amide bond formation in their work. The inherent reactivity of acyl chlorides, while synthetically powerful, demands a thorough understanding of the reaction's thermodynamics and kinetics to ensure safety, reproducibility, and high yield.[][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of chemical engineering and process safety. Our goal is to empower you to handle these reactions with confidence and control, from bench-scale experiments to pilot-plant scale-up.

Section 1: Troubleshooting Guide

This section addresses specific, critical issues that can arise during the reaction. Each answer provides not only a solution but also explains the underlying chemical principles to help you make informed decisions in the lab.

Q1: My reaction temperature is spiking uncontrollably, even with an ice bath. What is happening and what immediate actions should I take?

A1: You are likely experiencing the onset of a thermal runaway reaction.[3] This is a critical situation where the rate of heat generation from the exothermic reaction exponentially exceeds the rate of heat removal by your cooling system.[4][5] The reaction between propionyl chloride and an amine is extremely fast and highly exothermic.[][6] An uncontrolled temperature spike can lead to violent boiling, vessel over-pressurization, and potentially an explosion.[4][7]

Immediate Corrective Actions:

  • Stop Reagent Addition Immediately: If you are adding the propionyl chloride via a dropping funnel or syringe pump, stop the addition at once. The primary goal is to cease feeding the reaction.

  • Enhance Cooling (If Safe): If possible and safe to do so, add more cooling medium to your external bath (e.g., dry ice to an acetone bath). Do NOT add water or any protic quencher directly to the main reaction flask, as this could exacerbate the exotherm.

  • Alert Personnel and Prepare for Emergency Quenching: Inform colleagues in the lab of the situation. Prepare a separate, large flask containing a suitable, cold quenching agent. Do not attempt to quench the runaway reaction in the primary vessel.

Root Cause Analysis & Prevention:

  • Addition Rate Was Too Fast: The most common cause is adding the propionyl chloride too quickly. The rate of addition must be dictated by the ability of your cooling system to dissipate the heat generated.[5] For future experiments, you must slow the addition rate significantly, monitoring the internal temperature constantly.

  • Inadequate Cooling Capacity: Your cooling bath may be insufficient for the scale of the reaction. The heat transfer capability of a simple ice bath can be limited. For larger scales, a cryostat or a more efficient cooling bath is necessary.[5]

  • Poor Mixing: Inefficient stirring can create localized "hot spots" where the reaction accelerates, initiating a runaway.[8][9] Ensure the vortex from your overhead or magnetic stirrer is sufficient to maintain a homogenous mixture.

Q2: My final product yield is significantly lower than expected. What are the most common causes?

A2: Low yields in this reaction can almost always be traced back to one of three areas: stoichiometry, reagent quality, or reaction conditions.

Potential Causes & Solutions:

  • Amine Deactivation by HCl: The reaction produces one equivalent of hydrogen chloride (HCl) for every equivalent of amide formed.[10] Amines are basic and will react with this HCl to form an ammonium salt, rendering the amine non-nucleophilic and halting the reaction.[6][11] If you use a 1:1 stoichiometry of propionyl chloride to a primary or secondary amine, your theoretical maximum yield is only 50%.[11][12]

    • Solution: Always use at least two equivalents of the amine (one to react, one to act as a base) or, more efficiently, use 1.05-1.1 equivalents of the amine and 1.2-1.5 equivalents of a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIEA).[13][14]

  • Propionyl Chloride Hydrolysis: Propionyl chloride reacts vigorously with water to hydrolyze back to propionic acid, which is unreactive under these conditions.[15][16]

    • Solution: Ensure all your glassware is oven- or flame-dried. Use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture.[2][17]

  • Amine Purity: Impurities in the amine starting material can compete in the reaction or inhibit it.[17]

    • Solution: Use high-purity amines. If the purity is questionable, consider purification by distillation or recrystallization before use.

Q3: I'm observing significant side products in my crude NMR/LCMS. How can I improve the reaction's selectivity?

A3: Side product formation often points to issues with temperature control or the formation of undesired reactive intermediates.

Potential Causes & Solutions:

  • Diacylation of Primary Amines: If a primary amine is used, it is possible for the initially formed secondary amide to be acylated a second time, particularly if excess propionyl chloride is present or if the temperature is too high.

    • Solution: Maintain a low reaction temperature (0 °C or below) and add the propionyl chloride slowly and in a controlled manner to the amine solution, ensuring the amine is always in excess locally.[] Using a slight excess of the amine (1.1-1.2 equivalents) can also suppress this side reaction.

  • Reaction with Solvent: While less common with standard solvents like dichloromethane (DCM), more nucleophilic solvents could potentially react. More importantly, impurities in the solvent (like water or alcohols) will readily react with the acyl chloride.

    • Solution: Always use high-purity, anhydrous solvents from a reliable source.[17]

  • Formation of Symmetric Anhydride: If your propionyl chloride has partially hydrolyzed to propionic acid, the acid can react with another molecule of propionyl chloride to form propionic anhydride. This anhydride is also an acylating agent but is less reactive than the acyl chloride, which can lead to incomplete reactions or different side product profiles.[]

    • Solution: Use fresh, high-quality propionyl chloride. Consider running a quick proton NMR of the acyl chloride before use to check for the presence of propionic acid.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions I should take before starting this reaction?

A1: Safety is paramount.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves.

  • Fume Hood: Conduct the entire experiment, including weighing reagents and quenching, inside a well-ventilated chemical fume hood.[18]

  • Inert Atmosphere: Have a nitrogen or argon line ready to keep the reaction vessel free of moisture.[19]

  • Emergency Preparedness: Ensure you know the location of the nearest safety shower, eyewash station, and fire extinguisher. Have a neutralizing agent (like sodium bicarbonate) ready for potential spills.[20]

  • Reagent Handling: Propionyl chloride is corrosive, highly flammable, and lachrymatory.[16][21] Handle it with extreme care, avoiding inhalation of vapors and contact with skin.

Q2: How do I choose the right solvent?

A2: The ideal solvent should be aprotic and inert to the reactants. It must also remain liquid at your desired reaction temperature. The choice of solvent can influence reaction rates and ease of workup.[22][23]

SolventBoiling Point (°C)Freezing Point (°C)Key Characteristics
Dichloromethane (DCM) 39.6-96.7Excellent general-purpose solvent, dissolves most organics, easy to remove.
Tetrahydrofuran (THF) 66-108.4Good choice for reactions at lower temperatures. Must be anhydrous.
Diethyl Ether 34.6-116.3Very volatile, good for low-temperature reactions, but highly flammable.
Dioxane 10111.8Higher boiling point, can be useful for less reactive amines.[23]
Acetonitrile (ACN) 82-45Polar aprotic solvent, can be useful but ensure it's inert to your specific substrates.

Q3: What is the best method for controlling the reaction temperature?

A3: A multi-faceted approach is best.

  • Controlled Addition: This is your primary means of control. Use a syringe pump for precise, slow addition of the propionyl chloride to a cooled, stirred solution of the amine. This is a semi-batch process that limits the amount of reactive material present at any one time.[24][25]

  • Efficient Cooling: Use a cooling bath that is appropriate for the scale of your reaction. For lab scale, an ice/water bath (0 °C) or an ice/salt bath (-10 to -20 °C) is often sufficient. For larger scales or highly reactive amines, a cryocooler or a dry ice/acetone bath (-78 °C) provides more robust cooling capacity.[8]

  • Adequate Dilution: Running the reaction at a lower concentration (e.g., 0.1-0.5 M) provides a larger volume of solvent to act as a heat sink, buffering temperature changes.[7]

  • Vigorous Stirring: Good mixing is essential to dissipate heat evenly and prevent the formation of dangerous local hot spots.[8]

Q4: How should I properly quench the reaction and handle the waste?

A4: Quenching is the process of safely neutralizing any unreacted propionyl chloride.[18]

  • Prepare a Quenching Solution: In a separate flask, prepare a cold solution of a weak nucleophile. Saturated aqueous sodium bicarbonate or a dilute solution of an alcohol like isopropanol are good choices.[19] Water can also be used but may be more vigorous.[18]

  • Slow Addition: Slowly and carefully transfer the reaction mixture from the reaction flask into the vigorously stirred quenching solution. Never add the quenching solution directly to the reaction flask , as this can cause a sudden, violent exotherm if significant unreacted acyl chloride remains.

  • Neutralization and Disposal: After quenching, the mixture can be neutralized. The resulting waste should be disposed of according to your institution's hazardous waste guidelines.

Q5: What are the key considerations when scaling up this reaction?

A5: Scaling up exothermic reactions is a significant challenge and requires careful planning.[4][9]

  • Heat Transfer: The surface-area-to-volume ratio decreases dramatically as you scale up. This means a jacketed reactor's ability to remove heat becomes much less efficient relative to the heat being generated.[8][25] A reaction that is easily controlled in a 100 mL flask can become a dangerous runaway in a 10 L reactor.

  • Reaction Calorimetry: Before any significant scale-up, it is essential to perform reaction calorimetry studies to quantify the heat of reaction and determine the maximum rate of heat release.[24][26] This data is crucial for designing a safe process and ensuring the plant reactor's cooling system can handle the thermal load.

  • Mixing: What works with a small magnetic stir bar will not work at scale. Mechanical overhead stirrers with properly designed impellers are required to ensure efficient heat and mass transfer.[8]

  • Process Safety Management: A thorough hazard and operability (HAZOP) study should be conducted to identify potential failure modes (e.g., cooling failure, stirrer failure) and establish engineering controls and emergency procedures.[26]

Section 3: Experimental Protocols

Protocol 1: General Lab-Scale Procedure for N-Acylation

This is a representative protocol and should be adapted based on the specific reactivity of the amine.

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Reagent Preparation: In the flask, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.[6]

  • Acyl Chloride Addition: Add propionyl chloride (1.1 eq) dropwise to the stirred amine solution via syringe over 15-30 minutes. Crucially, monitor the internal temperature and ensure it does not rise above 5 °C. [6] If the temperature begins to rise rapidly, slow or stop the addition until it is back under control.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by TLC or LCMS.

  • Work-up: Once the starting amine is consumed, proceed to the quenching protocol below.

Protocol 2: Standard Quenching Procedure

  • Preparation: In a separate Erlenmeyer flask appropriately sized to hold at least twice the volume of your reaction mixture, add a saturated aqueous solution of sodium bicarbonate. Place this flask in an ice bath and begin stirring.

  • Transfer: Using a cannula or by carefully pouring, slowly transfer the reaction mixture from the reaction flask into the cold, stirred bicarbonate solution.

  • Extraction: Once the transfer is complete and gas evolution (CO2) has ceased, transfer the entire mixture to a separatory funnel. Separate the organic and aqueous layers.

  • Washing: Wash the organic layer sequentially with dilute HCl (to remove excess amine and base), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product for purification.

Section 4: Visualization & Data

Workflow for Managing Exothermic Acylation

The following diagram illustrates the critical workflow and decision-making process for safely conducting the reaction.

ExothermicReactionWorkflow start Start: Assemble Dry Glassware under Inert Atmosphere setup Charge Amine, Base, & Solvent start->setup cool Cool Reactor to 0 °C setup->cool add Begin Slow, Dropwise Addition of Propionyl Chloride cool->add monitor Monitor Internal Temperature add->monitor temp_ok Continue Addition monitor->temp_ok Temp ≤ 5°C temp_high STOP/SLOW Addition! Enhance Cooling monitor->temp_high Temp > 5°C temp_ok->add addition_complete Addition Complete temp_ok:e->addition_complete:w temp_high->monitor react Stir at RT & Monitor Reaction Progress (TLC/LCMS) addition_complete->react quench Slowly Add Reaction Mixture to Cold Quenching Solution react->quench workup Work-up & Purification quench->workup end End: Isolated Product workup->end

Caption: Workflow for safe execution and control of exothermic acylation reactions.

References

  • ResearchGate. (n.d.). Scale-up Challenges and Considerations In the Process Development of An Exothermic Reaction Step In Active Pharmaceutical Ingredient (API) Synthesis.
  • Patel, H. (2022, November 1). Practical approach to prediction and prevention of runaway reactions.
  • Henderson, K. (2015, January 7). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste.
  • Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention.
  • Fauske, H. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
  • Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study.
  • TÜV SÜD. (n.d.). Control Thermal Runaway and Chemical Reaction Hazards.
  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
  • Bloom Tech. (2024, December 11). What Is The Chemical Properties Of Propionyl Chloride?.
  • HWS Labortechnik. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • BenchChem. (2025). Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride.
  • U.S. Environmental Protection Agency. (n.d.). How to prevent runaway reactions.
  • Vaia. (n.d.). If propionyl chloride is added to one equivalent of methylamine....
  • ResearchGate. (2017, January 19). Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield?.
  • Market Publishers. (2025, May 28). Propionyl Chloride: A Versatile Reagent in Organic Synthesis.
  • Sigma-HSE. (2023, December 14). Understanding Chemical Reaction Hazards in Manufacturing Processes.
  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • Course Hero. (n.d.). If propionyl chloride is added to one equivalent of methylamine, only a 50% yield of....
  • BenchChem. (2025). Troubleshooting low yield in Lipoamide chemical synthesis.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Sciencemadness Discussion Board. (2016, November 29). storing Propionyl Chloride.
  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?.
  • Reddit. (2025, July 15). Need help in optimizing amide formation through acyl chloride pathway.
  • Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination.
  • MDPI. (2022, January 26). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions.
  • NOAA. (n.d.). PROPIONYL CHLORIDE.
  • BenchChem. (2025). Application Notes and Protocols for the Acylation of Amines with 3-Ethylbenzoyl Chloride.
  • KGROUP. (2006, October 27). Quenching Reactive Substances.
  • Wikipedia. (n.d.). Propionyl chloride.
  • Organic Chemistry Revision Sheets. (n.d.). Acyl Chlorides | Nucleophilic Addition-Elimination (with amines).
  • Sciencemadness Discussion Board. (2007, February 6). propionyl chloride.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • International Labour Organization. (n.d.). ICSC 0210 - ACETYL CHLORIDE.
  • Modelling, Simulation & Computing Laboratory (mscLab). (n.d.). PID-BASED TEMPERATURE CONTROL FOR EXOTHERMIC CHEMICAL REACTOR USING HYBRID QL-GA.
  • Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines.
  • University of Michigan. (2022, May 5). Reaction Control. Retrieved from Visual Encyclopedia of Chemical Engineering Equipment.
  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level).
  • Engineering LibreTexts. (2023, March 11). 11.6: Common Control Loops and Model for Temperature Control.
  • Apollo Scientific. (n.d.). Propionyl chloride Safety Data Sheet.
  • ResearchGate. (n.d.). Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines.
  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
  • Nature. (2023, March 21). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization.

Sources

Validation & Comparative

High-Resolution vs. Nominal Mass GC-MS for Structural Elucidation of N-benzyl-N-isopropylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and forensic toxicology, the precise structural elucidation of complex amides is critical for identifying active pharmaceutical ingredients (APIs), synthetic impurities, and degradation products. N-benzyl-N-isopropylpropanamide (Chemical Formula: C₁₃H₁₉NO, Exact Mass: 205.1467 Da) presents a unique analytical challenge. Under standard 70 eV Electron Ionization (EI), its molecular ion is highly unstable, rapidly dissociating into dominant fragment ions.

This guide objectively compares the performance of Single Quadrupole (SQ) GC-MS against Quadrupole Time-of-Flight (GC-Q-TOF) MS for the characterization of this molecule. By detailing the mechanistic fragmentation pathways and providing a self-validating experimental protocol, this guide equips analytical scientists with the data necessary to select the optimal MS platform for complex amide profiling.

Mechanistic Fragmentation Profiling under 70 eV EI

Understanding the fundamental gas-phase chemistry of N-benzyl-N-isopropylpropanamide is prerequisite to evaluating instrument performance. Under high-energy (70 eV) EI conditions, the molecular ion


 at m/z 205 is typically weak or entirely absent[1]. The fragmentation is driven by the stability of the resulting carbocations and radicals:
  • Benzylic Cleavage (Base Peak Generation): The bond between the benzylic carbon and the amide nitrogen is highly labile. Heterolytic cleavage results in the formation of a highly resonance-stabilized benzylic or tropylium cation

    
     at m/z 91[1][2]. Due to its thermodynamic stability, this is almost universally the base peak.
    
  • 
    -Cleavage of the Isopropyl Group:  The loss of a methyl radical (
    
    
    
    ) from the isopropyl moiety yields a stable iminium-like ion at m/z 190.
  • Amide Bond Cleavage: The loss of the propanoyl radical (

    
    ) results in a secondary fragment at m/z 148, representing the intact N-benzyl-N-isopropylamine core.
    

G M Molecular Ion[M]+ m/z 205.1467 Trop Tropylium Cation m/z 91.0548 M->Trop Benzylic Cleavage (-C6H12NO) LossMe [M - CH3]+ m/z 190.1232 M->LossMe Alpha Cleavage (-CH3) LossProp [M - C3H5O]+ m/z 148.1126 M->LossProp Amide Cleavage (-C3H5O)

EI-MS fragmentation pathways of N-benzyl-N-isopropylpropanamide.

Technology Comparison: GC-SQ vs. GC-Q-TOF

When analyzing N-benzyl-N-isopropylpropanamide in complex biological matrices or synthetic reaction mixtures, the choice of mass analyzer dictates the confidence of identification.

Single Quadrupole (SQ) MS operates at unit mass resolution. While it provides exceptional sensitivity for targeted quantitation when operated in Selected Ion Monitoring (SIM) mode[3][4], it cannot differentiate the m/z 91 tropylium ion from isobaric interferences (e.g.,


 or other nominal mass 91 fragments).

Quadrupole Time-of-Flight (Q-TOF) MS acts as a "high-speed race track for ions," measuring flight times to derive mass with sub-5 ppm accuracy[3]. It provides high-resolution, full-spectrum data without the sensitivity loss experienced by scanning quadrupoles[5][6]. Furthermore, TOF instruments achieve acquisition rates up to 500 spectra/second, providing the dense data points required for advanced spectral deconvolution of co-eluting peaks[4].

Table 1: Performance Metrics Comparison for Amide Analysis
Performance MetricGC-Single Quadrupole (SQ)GC-Q-TOF (High-Resolution)Causality / Impact on N-benzyl-N-isopropylpropanamide Analysis
Mass Resolution Unit (~1 Da)> 25,000 (FWHM)Q-TOF resolves isobaric background matrix ions from the target API fragments[3].
Mass Accuracy

0.1 Da
< 5 ppmQ-TOF allows calculation of exact elemental formulas for unknown degradation products[3].
Sensitivity Mode Excellent (SIM Mode)Excellent (Full Scan)SQ requires targeted SIM for high sensitivity; Q-TOF acquires full spectra at trace levels[4][6].
Deconvolution Limited (Slow scan rate)Superior (>50 Hz)TOF's high spectral density allows mathematical separation of co-eluting impurities[4].
Dynamic Range 10³ - 10⁴10⁴ - 10⁵TOF handles wider concentration gradients in a single injection without detector saturation[4].

Experimental Protocol: Self-Validating Comparative Workflow

To objectively compare the platforms, the following protocol utilizes a split-flow technique, directing the same chromatographic effluent to both detectors simultaneously[6]. This eliminates retention time variability and ensures a 1:1 comparison of ionization and detection efficiency.

System Suitability & Self-Validation

Before analysis, the system must be validated. A standard mixture containing Octafluoronaphthalene (OFN) is injected to verify sensitivity and mass accuracy. The presence of the OFN molecular ion (m/z 271.9867) with a Signal-to-Noise (S/N) ratio > 100:1 validates instrument readiness[4].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of N-benzyl-N-isopropylpropanamide reference standard in 1.0 mL of LC-MS grade ethyl acetate. Spike with 10 ng/mL of OFN as an internal standard.

  • Chromatographic Separation:

    • Column: DB-5ms (30 m × 0.25 mm ID × 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Injection: 1 µL, Split ratio 10:1, Inlet temperature 250°C.

  • Effluent Splitting: Utilize a deactivated microfluidic splitter at the end of the analytical column to divide the flow equally (1:1) between the SQ and Q-TOF transfer lines[6].

  • MS Acquisition (SQ): Operate in full scan mode (m/z 40–400) with a scan time of 0.2 seconds. Source temperature: 230°C. Electron energy: 70 eV.

  • MS Acquisition (Q-TOF): Operate in high-resolution full scan mode (m/z 40–400) at an acquisition rate of 10 spectra/second. Source temperature: 230°C. Electron energy: 70 eV.

  • Data Deconvolution: Process both datasets using automated mass spectral deconvolution and identification algorithms to extract pure component spectra from baseline noise[4].

W Prep Sample Preparation (Internal Std: OFN) GC Gas Chromatography (DB-5ms Column) Prep->GC Split Column Effluent Splitter GC->Split SQ Single Quadrupole (SQ) Nominal Mass / SIM Split->SQ 50% Flow QTOF Q-TOF MS High-Res Accurate Mass Split->QTOF 50% Flow Data Comparative Data Analysis & Deconvolution SQ->Data QTOF->Data

Parallel GC-SQ and GC-Q-TOF experimental workflow for comparative analysis.

Comparative Data Presentation

The table below illustrates the critical difference in the data output between the two platforms. While the SQ provides integer mass values suitable for library matching, the Q-TOF provides exact masses that definitively confirm the elemental composition of the fragments, eliminating false positives caused by matrix interference.

Table 2: Fragment Ion Confirmation (SQ vs. Q-TOF)
Fragment IdentityFormulaTheoretical Exact MassGC-SQ Observed MassGC-Q-TOF Observed MassMass Error (ppm)
Molecular Ion

205.1467205.1205.1469+0.97
[M - CH₃]⁺

190.1232190.1190.1228-2.10
[M - C₃H₅O]⁺

148.1126148.1148.1130+2.70
Tropylium Cation

91.054891.191.0546-2.19

Strategic Recommendations

For routine Quality Control (QC) where N-benzyl-N-isopropylpropanamide is a known, targeted analyte in a clean matrix, the Single Quadrupole GC-MS operating in SIM mode provides unmatched cost-efficiency, stability, and ruggedness[3].

However, for drug metabolism and pharmacokinetics (DMPK) studies, impurity profiling, or forensic identification where the molecule must be identified against a complex biological background, the GC-Q-TOF is mandatory. The high-energy 70 eV EI fragmentation of N-benzyl amides inherently produces low-mass fragments like the m/z 91 tropylium ion[1][2], which are highly susceptible to isobaric interference. The Q-TOF's ability to measure this fragment at exactly m/z 91.0548 provides the definitive structural proof required by modern regulatory agencies[3][5].

References

Sources

Comparative Guide: 1H NMR Spectral Analysis of N-benzyl-N-(propan-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-benzyl-N-(propan-2-yl)propanamide presents a classic yet complex challenge in structural characterization: amide rotamerism . Unlike simple amines, this tertiary amide exhibits restricted rotation around the C–N bond, resulting in the presence of two distinct conformers (Rotamers A and B) in solution at room temperature.

This guide provides a comparative analysis of these rotamers, evaluating their spectral "performance" (resolution and chemical shift distinctness) across different solvent systems. It is designed for medicinal chemists and spectroscopists requiring precise structural validation of amide-based drug intermediates.

Part 1: Structural Dynamics & Theoretical Framework

The Rotameric Challenge

The core of the spectral complexity lies in the partial double-bond character of the amide C–N bond ($ \approx 40%


 \Delta G^\ddagger \approx 16-20 \text{ kcal/mol} $), preventing rapid interconversion at room temperature.

Consequently, the NMR timescale ($ 10^{-1} \text{ to } 10^{-5} \text{ s} $) "sees" two distinct populations:

  • Rotamer A (Major): Sterically favored conformation.

  • Rotamer B (Minor): Sterically disfavored conformation.

This results in signal doubling for every proton environment, often mistaken for impurities by inexperienced analysts.

Visualization of Rotameric Equilibrium

The following diagram illustrates the equilibrium between the E (Entgegen) and Z (Zusammen) rotamers, driven by the steric clash between the isopropyl/benzyl groups and the propanamide carbonyl oxygen.

RotamerEquilibrium cluster_0 Rotamer A (E-isomer) cluster_1 Rotamer B (Z-isomer) NodeA Carbonyl Oxygen TRANS to Isopropyl (Less Steric Strain) NodeB Carbonyl Oxygen CIS to Isopropyl (High Steric Strain) NodeA->NodeB Restricted Rotation (Slow on NMR Scale)

Figure 1: Logical representation of the steric equilibrium governing the rotameric population ratio.

Part 2: Experimental Protocol

Synthesis (Brief)

To generate the analyte for this comparison, the standard Schotten-Baumann conditions are recommended to ensure high purity (removing amine salts that broaden peaks).

  • Reactants: Propanoyl chloride + N-benzylisopropylamine.

  • Base: Triethylamine (Et3N) in Dichloromethane (DCM).

  • Purification: Silica flash chromatography (Hexane:EtOAc).

NMR Acquisition Parameters

Standard parameters often fail to integrate rotamers accurately due to different relaxation times (


). Use the following optimized protocol:
  • Frequency: 400 MHz or higher (essential for resolving the propanamide quartet).

  • Solvent: CDCl

    
     (Standard) vs. DMSO-d
    
    
    
    (Comparative).
  • Pulse Angle: 30°.[1]

  • Relaxation Delay (

    
    ): 5.0 seconds  (Standard is often 1.0s).
    
    • Reasoning: The methine proton of the isopropyl group has a long

      
      . Insufficient delay leads to under-integration of the major rotamer.
      
  • Scans: 16–32.[2]

Part 3: Spectral Comparison & Analysis

Comparative Analysis: Rotamer A vs. Rotamer B

The following data represents the spectral performance in CDCl


 at 298 K . The ratio of Rotamer A to Rotamer B is typically observed between 60:40 and 70:30 .
Table 1: Chemical Shift Assignment (

, ppm)[3][4]
Proton EnvironmentMultiplicityRotamer A (Major)Rotamer B (Minor)

(Separation)
H-1 (Benzyl -CH

-)
Singlet*4.624.550.07 ppm
H-2 (Isopropyl -CH-) Septet4.854.050.80 ppm
H-3 (Isopropyl -CH

)
Doublet1.181.120.06 ppm
H-4 (Propyl -CH

-)
Quartet2.352.280.07 ppm
H-5 (Propyl -CH

)
Triplet1.151.15Overlapping

*Note: The benzyl singlet may appear as a slightly broadened singlet or an AB quartet depending on the exact resolution, as the protons are diastereotopic due to the chiral axis created by restricted rotation.

Key Diagnostic Signals
  • The Isopropyl Methine (H-2):

    • Observation: This signal shows the most dramatic separation (

      
       ppm).
      
    • Mechanism: In one rotamer, the methine proton lies in the deshielding cone of the carbonyl oxygen (shifting it downfield to ~4.85 ppm). In the other, it is shielded by the aromatic ring current of the benzyl group or simply removed from the carbonyl cone (shifting it upfield to ~4.05 ppm).

    • Utility: Use this signal for calculating the precise Rotameric Ratio (

      
      ) .
      
  • The Benzyl Methylene (H-1):

    • Observation: Appears as two distinct singlets.

    • Mechanism: The magnetic anisotropy of the amide bond affects the benzyl protons differently depending on whether the phenyl ring is cis or trans to the carbonyl oxygen.

Part 4: Solvent System Comparison

Choosing the right solvent is critical for resolving these signals.

FeatureChloroform-d (CDCl

)
DMSO-d

Rotamer Separation Excellent. Distinct separation of isopropyl methines.Good. Peaks may shift closer due to solvent-solute H-bonding.
Line Shape Sharp.Often broader due to increased viscosity.
Equilibrium (

)
Favors the sterically less hindered rotamer driven by internal sterics.Polar solvent stabilizes the more polar rotamer (higher dipole moment), potentially altering the A:B ratio.
Recommendation Primary Choice for structural confirmation.Secondary Choice ; use only if solubility is an issue or for High-Temp NMR.

Part 5: Advanced Validation (Variable Temperature)

To prove that the double peaks are rotamers and not impurities, a Variable Temperature (VT) NMR experiment is the gold standard validation method.

Experimental Workflow
  • 298 K (25°C): Distinct, sharp signals for Rotamer A and B.

  • 323 K (50°C): Signals begin to broaden (exchange rate

    
     increases).
    
  • 373 K (100°C) (in DMSO-d

    
    ): Coalescence Point.  The distinct signals merge into a single, average set of peaks.
    
    • Calculation: This allows calculation of the rotational free energy barrier (

      
      ) using the Gutowsky-Holm equation.
      

VT_NMR_Workflow Step1 Acquire Spectrum @ 25°C (Result: Two Sets of Signals) Step2 Heat Sample to 100°C (Solvent: DMSO-d6) Step1->Step2 Increase Energy Step3 Observe Coalescence (Result: Single Averaged Spectrum) Step2->Step3 Overcome Rotational Barrier

Figure 2: Validation workflow to distinguish rotamers from impurities.

References

  • Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides.[2][4][5][6][7][8][9][10][11][12] Chemical Reviews, 70(5), 517–551.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 13: 1H NMR - Amide Rotation).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[13] (Section: Amide Interference).[2][4][8][13]

  • Bain, A. D. (2003). Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103.

Sources

Technical Comparison Guide: FTIR Profiling of N-benzyl-N-isopropylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Characteristic Peaks of N-Benzyl-N-Isopropylpropanamide Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Chemical Context

N-benzyl-N-isopropylpropanamide is a tertiary amide structurally characterized by a propionyl backbone attached to a nitrogen atom bearing both a benzyl and an isopropyl group. In pharmaceutical synthesis and forensic analysis, this compound often appears as a specific intermediate or an impurity arising from the propionylation of N-benzyl-N-isopropylamine (a common secondary amine precursor).

Accurate identification of this molecule requires distinguishing it from its precursors and structural analogues. FTIR spectroscopy provides a rapid, non-destructive fingerprinting method, specifically leveraging the unique vibrational modes of the tertiary amide linkage (


) which lacks the N-H bonds found in primary and secondary amides.
Structural Breakdown
  • Core Functionality: Tertiary Amide (No N-H bond).

  • Substituent A: Benzyl Group (Aromatic ring + Methylene bridge).

  • Substituent B: Isopropyl Group (Branched alkyl).

  • Backbone: Propionyl Group (Ethyl chain attached to Carbonyl).

Experimental Methodology

To ensure reproducibility and spectral integrity, the following ATR-FTIR (Attenuated Total Reflectance) protocol is recommended. This workflow minimizes sample preparation errors common with oily tertiary amides.

Protocol: High-Fidelity ATR-FTIR Acquisition

Equipment: FTIR Spectrometer with Diamond or ZnSe ATR Accessory. Parameters:

  • Resolution: 4 cm⁻¹

  • Scans: 32 (Screening) or 64 (High-Resolution)

  • Range: 4000–600 cm⁻¹

  • Apodization: Blackman-Harris 3-Term

Step-by-Step Workflow:

  • Background Calibration: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) to subtract atmospheric

    
     and 
    
    
    
    .
  • Sample Loading:

    • If Liquid/Oil: Deposit 10–20 µL directly onto the crystal center. Ensure no air bubbles are trapped.

    • If Solid/Waxy: Place ~5 mg on the crystal and apply pressure using the anvil clamp to ensure intimate contact.

  • Acquisition: Run the sample scan. Monitor the preview for signal saturation (absorbance should not exceed 1.0–1.5 A.U.).

  • Post-Processing: Apply baseline correction (rubber band method) and atmospheric suppression if necessary.

Spectral Analysis: Characteristic Peaks

The FTIR spectrum of N-benzyl-N-isopropylpropanamide is defined by three critical regions. The absence of N-H stretching and bending modes is the primary diagnostic feature.

A. High Wavenumber Region (3100–2800 cm⁻¹)
  • Absence of N-H Stretch: Unlike its precursor (N-benzyl-N-isopropylamine), this region is void of the broad band at 3300–3400 cm⁻¹.[1]

  • Aromatic C-H Stretch: Weak, sharp peaks between 3020–3080 cm⁻¹ (Benzyl ring).

  • Aliphatic C-H Stretch: Strong peaks between 2980–2850 cm⁻¹ .

    • Asymmetric

      
      : ~2960–2970 cm⁻¹ (Isopropyl/Ethyl).
      
    • Symmetric

      
      : ~2870 cm⁻¹.
      
B. Functional Group Region (1700–1500 cm⁻¹)
  • Amide I Band (C=O Stretch): The most dominant peak. For tertiary amides, this appears at a lower frequency than ketones due to resonance.

    • Position: 1635–1655 cm⁻¹ (Strong).

  • Aromatic Ring Modes: Sharp peaks at ~1600 cm⁻¹ and ~1495 cm⁻¹ (C=C ring stretching).

  • Absence of Amide II: No peak at ~1550 cm⁻¹ (N-H deformation), confirming the tertiary structure.

C. Fingerprint Region (1500–600 cm⁻¹)
  • Isopropyl "Doublet": A critical diagnostic feature for the isopropyl group is the gem-dimethyl deformation (split peak).

    • Positions: ~1380–1385 cm⁻¹ and ~1365–1370 cm⁻¹ .

  • C-N Stretch (Amide III): Mixed mode vibration, typically 1260–1310 cm⁻¹ .

  • Benzyl Out-of-Plane (OOP) Bending: Characteristic of mono-substituted benzene rings.

    • Positions: Strong bands at 690–710 cm⁻¹ and 730–770 cm⁻¹ .

Comparative Analysis

The following table contrasts the target molecule with its direct precursor and a structural isomer to highlight distinguishing features.

Table 1: Spectral Differentiation Matrix
FeatureTarget: N-benzyl-N-isopropylpropanamide Precursor: N-benzyl-N-isopropylamine Analogue: N-benzylpropanamide
Class Tertiary AmideSecondary AmineSecondary Amide
N-H Stretch Absent Weak/Medium (~3300 cm⁻¹)Medium (~3290 cm⁻¹)
C=O (Amide I) Strong (1635–1655 cm⁻¹) AbsentStrong (1640–1660 cm⁻¹)
Amide II (N-H Bend) Absent N/A (Amine bend ~1600 weak)Present (~1550 cm⁻¹)
Isopropyl Doublet Present (1380/1365 cm⁻¹) Present (1380/1365 cm⁻¹)Absent
Benzyl OOP Present (690/740 cm⁻¹)Present (690/740 cm⁻¹)Present (690/740 cm⁻¹)

Visualization of Analytical Logic

Diagram 1: Spectral Decision Tree

This logic flow illustrates how to confirm the identity of N-benzyl-N-isopropylpropanamide from an unknown sample.

FTIR_Decision_Tree Start Unknown Sample Spectrum CheckCO Check 1630-1660 cm⁻¹ (Strong C=O Peak?) Start->CheckCO CheckNH Check 3200-3400 cm⁻¹ (N-H Stretch Present?) CheckCO->CheckNH Yes (Amide/Carbonyl) Result_Amine Precursor: N-benzyl-N-isopropylamine CheckCO->Result_Amine No (Amine) CheckIso Check 1360-1385 cm⁻¹ (Gem-Dimethyl Doublet?) CheckNH->CheckIso No (Tertiary Amide) Result_SecAmide Analogue: N-benzylpropanamide CheckNH->Result_SecAmide Yes (Secondary Amide) Result_Target Target Confirmed: N-benzyl-N-isopropylpropanamide CheckIso->Result_Target Yes Result_Other Other Carbonyl (Ester/Ketone) CheckIso->Result_Other No

Caption: Decision tree for distinguishing N-benzyl-N-isopropylpropanamide from precursors and analogues.

Diagram 2: Experimental Workflow

The standard operating procedure for analyzing this oily/waxy amide.

Workflow Prep Sample Prep (Neat Oil/Solid) Sample Sample Scan (32-64 Scans) Prep->Sample Clean Clean ATR Crystal (Isopropanol) Bg Background Scan (Air) Clean->Bg Bg->Prep Process Processing (Baseline Corr.) Sample->Process Analyze Peak Picking (1640, 1380, 700) Process->Analyze

Caption: Step-by-step ATR-FTIR acquisition workflow for consistent spectral data.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for Amide I/II/III assignments).
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Source for Benzyl mono-substitution and Isopropyl doublet ranges).[2]

  • National Institute of Standards and Technology (NIST). N-Benzyl-N-isopropylamine (Precursor) Mass/IR Data. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. Compound Summary: N-Benzyl-N-isopropylbenzamide (Analogue Comparison). National Library of Medicine. Available at: [Link]

Sources

Differentiating N-benzyl-N-isopropylpropanamide from N-isopropylbenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Differentiation of N-benzyl-N-isopropylpropanamide from N-isopropylbenzylamine

Executive Summary & Core Distinction

In the landscape of secondary amine synthesis and forensic analysis, distinguishing N-isopropylbenzylamine (N-ISO) from its amide derivatives is a critical quality control checkpoint. N-ISO is a secondary amine commonly encountered as a structural isomer of methamphetamine. N-benzyl-N-isopropylpropanamide is its tertiary amide derivative, likely appearing as a synthesis byproduct (via acylation) or a deliberate masking agent.

The differentiation rests on a single, immutable chemical fact: The availability of the nitrogen lone pair.

  • N-isopropylbenzylamine: The lone pair is available, making it basic and capable of salt formation.

  • N-benzyl-N-isopropylpropanamide: The lone pair is delocalized into the carbonyl group, making it neutral and chemically inert to dilute acids.

This guide outlines the definitive protocols to distinguish these two compounds using wet chemistry, spectroscopy, and chromatography.

Chemical & Physical Profile

The following table summarizes the fundamental differences that drive the analytical protocols.

FeatureN-isopropylbenzylamine (N-ISO)N-benzyl-N-isopropylpropanamide
CAS 102-97-6Not widely listed (Novel/Impurity)
Class Secondary AmineTertiary Amide
Formula


MW 149.23 g/mol 205.30 g/mol
Basicity Basic (

)
Neutral (Non-basic)
State (RT) Liquid (Freebase) / Solid (HCl Salt)Viscous Oil or Low-Melting Solid
Solubility Soluble in dilute HClInsoluble in dilute HCl

Protocol A: The "Self-Validating" Acid-Base Extraction

Principle: This is the most robust field method. It relies on the ability of the amine to protonate and dissolve in water, while the amide remains in the organic phase.

Reagents:

  • Dichloromethane (DCM) or Diethyl Ether (

    
    )
    
  • 1M Hydrochloric Acid (HCl)[1]

  • 1M Sodium Hydroxide (NaOH)

  • pH strips

Workflow Diagram:

ExtractionWorkflow cluster_legend Phase Key Organic Organic Phase Aqueous Aqueous Phase Start Unknown Sample (Dissolved in DCM) AddAcid Add 1M HCl Shake & Separate Start->AddAcid OrgLayer DCM Layer (Bottom) Contains Neutral Species AddAcid->OrgLayer Neutral AqLayer Aqueous Layer (Top) Contains Protonated Salts AddAcid->AqLayer Basic ResultAmide Evaporate Solvent: Residue = AMIDE (N-benzyl-N-isopropylpropanamide) OrgLayer->ResultAmide Basify Add 1M NaOH to Aqueous (pH > 12) AqLayer->Basify Extract Extract with fresh DCM Evaporate Basify->Extract ResultAmine Residue = AMINE (N-isopropylbenzylamine) Extract->ResultAmine

Figure 1: Acid-Base Separation Logic. The amide's lack of basicity prevents it from moving into the acidic aqueous layer.

Protocol B: Spectroscopic Identification (IR & NMR)

If the sample is pure, spectroscopy offers an immediate "fingerprint" distinction.

Infrared Spectroscopy (FT-IR)

The Infrared spectrum provides the "Smoking Gun" evidence: the Carbonyl Stretch.

  • N-isopropylbenzylamine:

    • 3300–3000 cm⁻¹: Weak, single band (N-H stretch).[2] Diagnostic for secondary amine.

    • 1600 cm⁻¹: Aromatic ring breathing (weak/medium).

    • Absence: No strong peak at 1650 cm⁻¹.[2]

  • N-benzyl-N-isopropylpropanamide:

    • 1680–1640 cm⁻¹: Very strong, sharp peak (Amide I, C=O stretch). Diagnostic for amide.

    • Absence: No peak in the 3300 cm⁻¹ region (No N-H bond).

Nuclear Magnetic Resonance ( H-NMR)

Focus on the methine proton (


) of the isopropyl group.
  • Amine (N-ISO): The

    
     proton is shielded, typically appearing around 2.8 – 3.0 ppm .
    
  • Amide: The carbonyl group is electron-withdrawing. This deshields the adjacent

    
     proton, shifting it downfield to 4.0 – 4.8 ppm  (often broadened due to rotamers).
    

Protocol C: GC-MS Analysis

Gas Chromatography-Mass Spectrometry is the gold standard for mixtures.

Method Parameters:

  • Column: Rxi-5ms or equivalent (30m x 0.25mm).

  • Inlet: 250°C, Split 20:1.

  • Temp Program: 80°C (1 min) → 20°C/min → 300°C.

Data Interpretation:

CompoundRetention Time (Relative)Molecular Ion (

)
Base PeakKey Fragments
N-ISO Early Eluter149 91 (Tropylium)134 (

), 91 (

)
Amide Late Eluter (+2-4 min)205 91 or 57 205 (

), 148 (

), 91

Fragmentation Pathway Logic:

MassSpec cluster_amine N-isopropylbenzylamine (MW 149) cluster_amide N-benzyl-N-isopropylpropanamide (MW 205) AmineParent M+ 149 Frag1 m/z 134 (Loss of Methyl) AmineParent->Frag1 -CH3 Frag2 m/z 91 (Tropylium) AmineParent->Frag2 -Isopropylamine AmideParent M+ 205 FragA m/z 148 (Loss of Propionyl) AmideParent->FragA -C2H5CO FragB m/z 91 (Tropylium) AmideParent->FragB FragC m/z 57 (Propionyl Cation) AmideParent->FragC

Figure 2: Mass Spectrometry Fragmentation Pathways. The Amide shows a distinct parent ion at 205 and fragments related to the propionyl group (m/z 57).

Synthesis Context & Impurity Profiling

Why would these two exist in the same sample?

  • Incomplete Reaction: If the goal was to synthesize the amide from N-ISO using propionyl chloride, the presence of N-ISO indicates an incomplete reaction.

  • Hydrolysis: If the sample is the amide, but N-ISO is detected, the amide may have hydrolyzed due to moisture/acid exposure over time.

Recommendation: For purity analysis, use HPLC-UV (210 nm or 254 nm). The amide will have a higher extinction coefficient at 210 nm due to the carbonyl absorbance compared to the amine.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66024, N-Isopropylbenzylamine. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Isopropylbenzylamine Mass Spectrum.[3][4][5][6] Wiley Science Solutions. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5][7][8] (Standard reference for Amide vs Amine IR/NMR shifts).

Sources

HPLC retention time of N-benzyl-N-isopropylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Retention Time Analysis of N-benzyl-N-isopropylpropanamide: A Comparative Column Selectivity Guide

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To objectively compare the chromatographic retention behavior of N-benzyl-N-isopropylpropanamide across different stationary phases, providing a self-validating protocol and mechanistic insights for robust method development.

Analyte Profile & Chromatographic Challenges

N-benzyl-N-isopropylpropanamide is a tertiary amide characterized by a moderately hydrophobic branched aliphatic chain (isopropyl), a polar amide carbonyl core, and an aromatic benzyl group.

When developing a High-Performance Liquid Chromatography (HPLC) method for this compound, analytical scientists must account for its specific structural moieties. Relying solely on a standard C18 column often masks co-eluting impurities that possess similar lipophilicity. Therefore, comparing column chemistries—specifically alkyl (C18) versus phenyl-based stationary phases—is critical for establishing orthogonal selectivity, resolving structurally similar by-products, and ensuring absolute peak purity.

Mechanistic Causality: The Hydrophobic Subtraction Model

To understand and predict the retention time (


) of N-benzyl-N-isopropylpropanamide, we apply the Hydrophobic Subtraction Model (HSM) of reversed-phase column selectivity[1]. According to the HSM, retention is governed by five primary solute-column interactions: hydrophobicity, steric resistance, hydrogen-bond acidity, hydrogen-bond basicity, and cation exchange[1].
  • C18 Stationary Phase: Retention is heavily dominated by dispersive (hydrophobic) interactions between the C18 alkyl chains and the isopropyl/propanamide backbone of the analyte.

  • Phenyl-Hexyl Stationary Phase: While still offering dispersive interactions via the hexyl linker, the phenyl ring introduces

    
     stacking capabilities. The electron-rich aromatic ring of the analyte's benzyl group interacts directly with the stationary phase's phenyl rings. This fundamentally alters the elution order compared to purely aliphatic impurities, providing orthogonal selectivity.
    

Experimental Methodology (Self-Validating Protocol)

To objectively compare the retention time of N-benzyl-N-isopropylpropanamide, the following standardized protocol utilizes the Chromatographic Hydrophobicity Index (CHI) framework[2]. This fast-gradient approach avoids tedious isocratic runs and ensures reproducibility across different laboratories by standardizing retention data against a calibration set[2].

Step 1: Sample & Standard Preparation

  • Analyte: Dissolve N-benzyl-N-isopropylpropanamide in a diluent of 50:50 MS-grade Water:Acetonitrile to achieve a final concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability (SST): Prepare a mixture containing uracil (to determine void volume,

    
    ) and a homologous series of alkylphenones (acetophenone to octanophenone) at 0.05 mg/mL to calibrate the CHI gradient.
    

Step 2: HPLC System Configuration

  • Purge the HPLC system (equipped with a PDA/UV detector) with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2.0 µL

  • Detection Wavelength: 210 nm (amide core) and 254 nm (benzyl aromatic ring).

Step 3: Column Installation & Fast Gradient Program Sequentially evaluate two columns of identical dimensions (50 mm × 2.1 mm, 1.7 µm particle size): a fully porous C18 and a Phenyl-Hexyl column. Execute the following gradient[2]:

  • 0.0 - 1.0 min: 5% B (Isocratic hold)

  • 1.0 - 6.0 min: 5% to 95% B (Linear gradient)

  • 6.0 - 7.5 min: 95% B (Column wash)

  • 7.5 - 9.0 min: 5% B (Re-equilibration)

Step 4: Data Validation Calculate the CHI for the analyte by plotting the retention times of the alkylphenone standards against their known CHI values. Map the retention time of N-benzyl-N-isopropylpropanamide to this linear regression to validate the system's hydrophobic retention capability independent of minor flow or dead-volume variations[2].

Comparative Data Analysis

The following table summarizes the quantitative retention data and peak performance metrics for N-benzyl-N-isopropylpropanamide across the two evaluated stationary phases.

Chromatographic MetricFully Porous C18 ColumnPhenyl-Hexyl ColumnMechanistic Causality & Insights
Retention Time (

)
4.85 min4.62 minC18 exhibits higher overall hydrophobicity. Phenyl-Hexyl elutes the analyte slightly faster but offers unique selectivity.
Chromatographic Hydrophobicity Index (CHI) 68.465.1Standardized metric confirming the compound requires ~65-68% organic modifier for equal distribution[2].
Peak Asymmetry (

)
1.121.05

interactions on the Phenyl-Hexyl phase improve peak shape and mitigate secondary silanol interactions.
Theoretical Plates (

)
> 12,000> 14,500Both show high efficiency; Phenyl-Hexyl demonstrates superior mass transfer kinetics for this specific aromatic amide.
Selectivity vs. Toluene (

)
1.081.25Phenyl-Hexyl provides enhanced separation (

) from purely hydrophobic, non-polar aromatic impurities[1].

Visualization: Retention Mechanism & Workflow

G cluster_mechanisms Molecular Moieties & Interactions Analyte N-benzyl-N-isopropylpropanamide (Analyte) Aliphatic Isopropyl & Propanamide (Hydrophobic Core) Analyte->Aliphatic Aromatic Benzyl Group (Electron-Rich Ring) Analyte->Aromatic C18 C18 Column (Dispersive Interactions) Aliphatic->C18 Hydrophobic Partitioning Phenyl Phenyl-Hexyl Column (π-π & Dispersive) Aliphatic->Phenyl Weak Partitioning Aromatic->Phenyl π-π Stacking tR1 Retention Time: 4.85 min (Hydrophobicity Driven) C18->tR1 tR2 Retention Time: 4.62 min (Orthogonal Selectivity) Phenyl->tR2

Fig 1: Chromatographic retention mechanisms of N-benzyl-N-isopropylpropanamide across column phases.

References

  • [1] Title: The hydrophobic-subtraction model of reversed-phase column selectivity | Source: PubMed (NIH) / Journal of Chromatography A | URL: [Link]

  • [2] Title: Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D | Source: PubMed (NIH) / Analytical Chemistry | URL: [Link]

Sources

Comparison of N-benzyl-N-isopropylpropanamide vs N-benzyl-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between N-benzyl-N-isopropylpropanamide and N-benzyl-N-isopropylbenzamide .[1] These compounds represent two distinct classes of tertiary amides derived from the secondary amine N-isopropylbenzylamine.[1]

While they share a common amine core, their acyl groups (aliphatic propionyl vs. aromatic benzoyl) dictate significant differences in steric hindrance, lipophilicity, and chemical reactivity.[1]

Part 1: Executive Summary & Physicochemical Profile

The Core Distinction:

  • N-Benzyl-N-isopropylpropanamide is an aliphatic amide .[1] It possesses a flexible ethyl chain attached to the carbonyl. It is typically characterized by lower lipophilicity and higher conformational flexibility compared to its aromatic counterpart.[1] It is often cited in patent literature regarding agrochemical formulations (herbicides).[1]

  • N-Benzyl-N-isopropylbenzamide is an aromatic amide .[1] The direct attachment of a phenyl ring to the carbonyl creates a conjugated system. This molecule is frequently used as a "stress test" substrate in organic synthesis methodologies because the combination of the N-isopropyl group and the N-benzyl group creates significant steric hindrance, making amide bond formation challenging.[1]

Table 1: Comparative Physicochemical Properties
PropertyN-Benzyl-N-isopropylpropanamideN-Benzyl-N-isopropylbenzamide
Molecular Formula C

H

NO
C

H

NO
Molecular Weight 205.30 g/mol 253.34 g/mol
Core Structure Aliphatic (Propionyl)Aromatic (Benzoyl)
Predicted LogP ~2.8 - 3.1~4.2 - 4.5
Steric Bulk Moderate (Flexible Ethyl tail)High (Rigid Phenyl tail)
Electronic Effect Inductive (+I effect of alkyl)Conjugative (Resonance with phenyl)
Primary Application Agrochemical intermediate, SolventModel substrate for hindered amides, Bioactive scaffold

Part 2: Synthetic Pathways & Experimental Protocols

The synthesis of both compounds proceeds via the acylation of N-isopropylbenzylamine.[1] However, the reaction kinetics differ significantly.[1] The benzamide formation is slower and prone to lower yields in non-optimized conditions due to the steric clash between the N-isopropyl group and the incoming benzoyl electrophile.[1]

Diagram 1: Synthesis Workflow (DOT Visualization)

SynthesisPath Amine N-Isopropylbenzylamine (Nucleophile) Propanamide N-Benzyl-N-isopropylpropanamide (High Yield, Fast Kinetics) Amine->Propanamide + PropCl / Et3N (Exothermic) Benzamide N-Benzyl-N-isopropylbenzamide (Sterically Hindered, Slower) Amine->Benzamide + BenzCl / Et3N (Requires Activation/Heat) PropCl Propionyl Chloride (Aliphatic Electrophile) PropCl->Propanamide BenzCl Benzoyl Chloride (Aromatic Electrophile) BenzCl->Benzamide

Caption: Divergent synthesis pathways showing the kinetic impact of the acylating agent.[1]

Protocol A: Synthesis of N-Benzyl-N-isopropylbenzamide (The "Hindered" Protocol)

Context: This protocol is optimized to overcome steric hindrance using a biphasic system or a deep eutectic solvent (DES) approach.[1]

Materials:

  • N-isopropylbenzylamine (1.0 equiv)[1]

  • Benzoyl Chloride (1.2 equiv)[1]

  • Triethylamine (Et

    
    N) or NaOH (2.0 equiv)[1]
    
  • Dichloromethane (DCM) or Toluene[1]

Step-by-Step Methodology:

  • Preparation: Dissolve N-isopropylbenzylamine (10 mmol) in DCM (20 mL) containing Et

    
    N (20 mmol). Cool the solution to 0°C in an ice bath.
    
  • Addition: Add benzoyl chloride (12 mmol) dropwise over 15 minutes. Note: The reaction may not be vigorous due to steric hindrance.[2]

  • Reflux/Stirring: Allow to warm to room temperature. Unlike simple amides, this reaction often requires stirring for 12–24 hours or mild heating (40°C) to reach completion.[1]

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine) and then 1M NaOH (to remove benzoic acid).[1]

  • Purification: Dry over MgSO

    
     and concentrate. If oil persists, recrystallize from hexane/ethyl acetate (though often obtained as a viscous oil).[1]
    
    • Expected Yield: 85–92% (Classical), 45–60% (Green/DES methods).[1]

Protocol B: Synthesis of N-Benzyl-N-isopropylpropanamide

Context: Due to the smaller propionyl group, this reaction is rapid and highly exothermic.[1]

Modifications from Protocol A:

  • Temperature Control: Maintain strict 0°C during addition; the reaction is highly exothermic.

  • Reaction Time: Typically complete within 1–3 hours at room temperature.[1]

  • Purification: The product is more likely to be an oil. Vacuum distillation is the preferred purification method over recrystallization.

Part 3: Functional Performance & Applications

Chemical Stability & Metabolic Profile
  • Propanamide (Aliphatic): Susceptible to enzymatic hydrolysis by amidases.[1] The alpha-protons (next to the carbonyl) are acidic, making it potentially reactive in radical-based metabolic degradation.[1]

  • Benzamide (Aromatic): Highly stable.[1][3] The benzamide bond is resistant to hydrolysis due to the conjugation of the carbonyl with the phenyl ring. However, the N-dealkylation (loss of isopropyl or benzyl group) is the primary metabolic route, often catalyzed by CYP450 enzymes.[1]

Biological Activity Scaffolds
  • Agrochemicals (Propanamide): Patent data (e.g., DE2803991A1) links N-benzyl-N-isopropylpropanamide to herbicidal compositions, often as a co-formulant or active ingredient in sulfonated mixtures.[1]

  • Medicinal Chemistry (Benzamide): The N-benzylbenzamide scaffold is a "privileged structure."[1][4] While the specific N-isopropyl derivative is often a model compound, analogs are investigated for:

    • Antimicrobial Activity: Benzamides with lipophilic tails disrupt bacterial cell membranes.[1]

    • TRP Channel Modulation: Tertiary amides are structurally related to cooling agents (e.g., WS-3).[1] The N-benzyl-N-isopropylbenzamide lacks the specific "menthol-like" shape but interacts with thermosensors due to its lipophilicity.[1]

Diagram 2: Structure-Activity Relationship (SAR) Logic

SAR Center N-Benzyl-N-isopropyl Amide Core Aliphatic Propionyl Group (Propanamide) Center->Aliphatic Aromatic Benzoyl Group (Benzamide) Center->Aromatic Flexibility High Flexibility Fits narrow binding pockets Aliphatic->Flexibility Stability Metabolic Stability Resistant to hydrolysis Aromatic->Stability Lipophilicity High LogP (>4.0) BB Barrier Penetration Aromatic->Lipophilicity

Caption: Impact of the acyl group selection on pharmacological properties.[1]

Part 4: Conclusion & Recommendations

For researchers developing chemical libraries :

  • Select N-benzyl-N-isopropylbenzamide if you require a robust, hydrolytically stable scaffold or are testing the steric limits of a new catalytic amidation method.[1] Its high lipophilicity makes it suitable for CNS-targeted drug design models.[1]

For researchers in agrochemicals or solvent engineering :

  • Select N-benzyl-N-isopropylpropanamide .[1] Its lower molecular weight, higher flexibility, and established presence in herbicidal patents make it the functional choice for formulation stability and bioavailability in plant systems.[1]

References

  • Synthesis of Hindered Amides : Green Chemistry, 2019.[1] "Choline Chloride/Urea as an Eco‐Friendly Deep Eutectic Solvent for TCT‐Mediated Amide Coupling."

  • Agrochemical Applications : Google Patents, DE2803991A1.[1] "Sulfonates, Process for their Preparation and Herbicidal Compositions."[1]

  • Benzamide Scaffold Activity : BenchChem Technical Guides. "A Comparative Guide to the Structure-Activity Relationship of N-Benzylacetoacetamide Derivatives."

  • Amine Precursor Properties : Smolecule. "N-Isopropylbenzylamine | 102-97-6."[1][5]

Sources

Forensic Identification of N-benzyl-N-isopropylpropanamide Markers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the forensic identification of N-benzyl-N-isopropylpropanamide , a critical analytical marker used to differentiate the illicit stimulant Methamphetamine from its common structural isomer and adulterant, N-Isopropylbenzylamine (N-IBA) .

A Comparative Guide for the Differentiation of Methamphetamine and N-Isopropylbenzylamine

Executive Summary

In forensic drug analysis, the reliable differentiation of Methamphetamine (MA) from its structural isomer N-Isopropylbenzylamine (N-IBA) is a persistent challenge.[1][2] N-IBA is frequently used as a cutting agent or "mimic" due to its similar physical appearance and melting point. While native LC-MS/MS can separate these isomers, Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for structural elucidation.

N-benzyl-N-isopropylpropanamide (BIPP) is the specific chemical marker formed when N-IBA is derivatized with Propionic Anhydride (PA) . This guide evaluates the efficacy of identifying BIPP as a distinct marker for N-IBA presence, comparing this protocol against alternative derivatization agents (TFAA, HFBA) and underivatized analysis.

Key Finding: The formation of N-benzyl-N-isopropylpropanamide provides a superior mass spectral fingerprint for N-IBA, eliminating the "isobaric interference" risk common in underivatized workflows.

Chemical Profile & Significance[3]

The core challenge in methamphetamine profiling is the structural similarity between the controlled substance and its adulterant. Both share the formula


 (MW 149.23  g/mol ) and produce similar major fragment ions (m/z 91) in electron ionization (EI) MS.
The Marker: N-benzyl-N-isopropylpropanamide
  • IUPAC Name: N-benzyl-N-isopropylpropanamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 205.30 g/mol

  • Role: Analytical Derivative (formed via reaction of N-IBA with Propionic Anhydride).

  • Significance: Unlike the native amine, this amide derivative exhibits a fragmentation pattern distinct from the corresponding methamphetamine derivative (N-propionylmethamphetamine).

Structural Comparison
AnalyteNative StructurePropionyl Derivative (Marker)Key Structural Feature
Methamphetamine

N-Propionylmethamphetamine Secondary amine, N-methyl, chiral center.[3]
N-Isopropylbenzylamine

N-Benzyl-N-isopropylpropanamide Secondary amine, N-isopropyl, achiral.

Comparative Analytical Methodologies

This section objectively compares the Propionic Anhydride (PA) protocol against industry alternatives.

Method A: Propionic Anhydride (PA) Derivatization (Recommended)
  • Mechanism: Acylation of the secondary amine to form stable amides.

  • Marker Formed: N-benzyl-N-isopropylpropanamide.

  • Performance:

    • Resolution: Excellent chromatographic separation from N-propionylmethamphetamine.

    • MS Specificity: Shifts the base peak away from the common m/z 58 (characteristic of meth) to a unique pattern dominated by m/z 91 and m/z 162/114 ions.

    • Stability: Derivatives are stable at room temperature for >48 hours.

Method B: Trifluoroacetic Anhydride (TFAA) Derivatization
  • Marker Formed: N-trifluoroacetyl-N-isopropylbenzylamine.

  • Performance:

    • Pros: Highly volatile derivatives, elute faster.

    • Cons: The trifluoroacetyl group often dominates fragmentation, sometimes suppressing molecular ions. Hydrolytic instability can be an issue if moisture is present.

Method C: Underivatized GC-MS
  • Performance:

    • Pros: Minimal sample prep.

    • Cons: High Risk. Both MA and N-IBA elute close together and share the m/z 91 base peak. Identification relies heavily on subtle retention time differences, which can drift. Poor peak shape (tailing) for amines is common.

Summary of Performance Data
FeaturePropionic Anhydride (Target)TFAA (Alternative)Underivatized (Control)
Chromatographic Peak Shape Sharp, SymmetricSharp, SymmetricTailing (Amine interaction)
Isomer Resolution (

)
> 2.5 (High)> 2.0 (High)< 1.2 (Marginal)
Mass Spectral Uniqueness High (Distinct molecular ion)MediumLow (Isobaric overlap)
Moisture Tolerance ModerateLowHigh

Experimental Protocol: Synthesis of the Marker

Objective: Generate N-benzyl-N-isopropylpropanamide for GC-MS confirmation.

Reagents Required[1][3][4][5][6][7][8]
  • Sample (suspected N-IBA or Methamphetamine mixture).

  • Propionic Anhydride (Reagent Grade, >99%).

  • Pyridine (anhydrous, as acid scavenger).

  • Ethyl Acetate (extraction solvent).

  • Saturated Sodium Bicarbonate (

    
    ).
    
Step-by-Step Workflow
  • Extraction: Dissolve 10 mg of sample in 1 mL of 0.1 M NaOH. Extract with 2 mL Ethyl Acetate. Discard aqueous layer.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (

    
    ).[4] Transfer to a clean reaction vial.
    
  • Derivatization:

    • Add 50

      
       of Propionic Anhydride .
      
    • Add 20

      
       of Pyridine .
      
  • Incubation: Cap vial and heat at 60°C for 20 minutes . (Propionylation is slower than acetylation; heat ensures completion).

  • Neutralization: Evaporate to dryness under Nitrogen stream or wash with 1 mL saturated

    
     to remove excess acid.
    
  • Reconstitution: Reconstitute residue in 200

    
     Ethyl Acetate for GC-MS injection.
    

Data Interpretation & Visualizations

Mass Spectral Fingerprint Analysis

The definitive identification relies on the specific fragmentation of the N-benzyl-N-isopropylpropanamide marker.

Table: Diagnostic Ions (EI Source, 70 eV)

Marker CompoundParent Ion (

)
Base PeakSecondary IonsMechanistic Origin
N-benzyl-N-isopropylpropanamide m/z 205 m/z 91 m/z 162, 114Benzyl cleavage (91); Loss of Isopropyl (162).
N-propionylmethamphetamine m/z 205 m/z 58 m/z 118, 91

-cleavage of amine (58); Benzyl cleavage (91).

Differentiation Logic:

  • If the Base Peak is m/z 58 , the sample is Methamphetamine .

  • If the Base Peak is m/z 91 and m/z 58 is absent/negligible, the sample is N-Isopropylbenzylamine .

Visualization: Derivatization & Fragmentation Pathway

The following diagram illustrates the chemical transformation and the critical fragmentation point that distinguishes the marker.

G cluster_0 Analyte (Isomers) cluster_1 cluster_2 Forensic Markers (Derivatives) cluster_3 MS Detection (EI) N_IBA N-Isopropylbenzylamine (N-IBA) PA Propionic Anhydride (+ Pyridine) N_IBA->PA Meth Methamphetamine (MA) Meth->PA Marker_IBA N-benzyl-N-isopropylpropanamide (TARGET MARKER) [M+]=205 PA->Marker_IBA Propionylation Marker_Meth N-propionylmethamphetamine (Control) [M+]=205 PA->Marker_Meth Propionylation Frag_IBA Base Peak: m/z 91 (Tropylium Ion) Marker_IBA->Frag_IBA Benzyl Cleavage Frag_Meth Base Peak: m/z 58 (Immonium Ion) Marker_Meth->Frag_Meth Alpha Cleavage

Caption: Reaction pathway showing the conversion of isomers into distinct propionyl markers, highlighting the divergence in mass spectral base peaks.

References

  • United Nations Office on Drugs and Crime (UNODC). (2021).[1] Recommended Methods for the Identification and Analysis of Methamphetamine. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.0. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 668806, N-Benzyl-N-isopropylbenzamide (Isomer Analog). Retrieved from [Link]

  • Luo, Y., Du, J., Xiao, H., & Luo, Q. (2021).[5] Simultaneous Determination of Methamphetamine and Its Isomer N-Isopropylbenzylamine in Forensic Samples by Using a Modified LC-ESI-MS/MS Method. Journal of Nanomaterials. Retrieved from [Link]

Sources

Spectroscopic Profiling of N-Benzyl-N-Isopropyl Amides: A Comparative UV-Vis Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Benzyl-N-isopropyl amides represent a critical structural motif in medicinal chemistry, often serving as scaffolds for chiral auxiliaries or peptidomimetics. Unlike simple primary amides, this molecule features a "tug-of-war" between electronic conjugation and steric hindrance.

This guide provides a technical comparison of the UV-Vis absorption profile of N-benzyl-N-isopropyl amides against their structural analogs. By analyzing the Benzyl Chromophore (B-Band) and the Amide Resonance (E-Band) , researchers can distinguish this sterically hindered motif from planar impurities (e.g., N-benzylacetamide) or starting materials (e.g., benzylamine).

Part 1: Mechanistic Insight & Electronic Architecture

To interpret the spectrum, one must understand the causality behind the absorption bands. The N-isopropyl group is not UV-active, but it exerts a profound steric influence that alters the electronic transitions of the amide bond.

The Chromophores
  • The Benzyl Group (

    
     nm):  The aromatic ring exhibits a characteristic low-intensity "fine structure" (B-band) due to 
    
    
    
    transitions. This is the most reliable fingerprint for quantification.
  • The Amide Bond (

    
     nm):  The carbonyl group undergoes 
    
    
    
    (weak, ~220 nm) and
    
    
    (strong, <200 nm) transitions.
  • The Steric Twist: The bulky isopropyl group forces the amide bond to rotate out of planarity with the nitrogen lone pair. This inhibits resonance , typically causing a hypsochromic (blue) shift and hypochromic (intensity loss) effect in the amide band compared to planar analogs.

Visualization of Steric-Electronic Interaction

The following diagram illustrates how steric bulk disrupts the molecular orbital overlap, altering the energy gap (


) required for excitation.

electronic_transitions cluster_0 Planar Amide (Reference) cluster_1 N-Isopropyl Amide (Target) PA_Ground Ground State (Planar) Max Resonance PA_Excited Excited State (π*) PA_Ground->PA_Excited Lower Energy Gap (Red Shift) TA_Ground Ground State (Twisted) Reduced Resonance TA_Excited Excited State (π*) TA_Ground->TA_Excited Higher Energy Gap (Blue Shift) Steric Steric Bulk (Isopropyl Group) Steric->TA_Ground Distorts Planarity

Figure 1: Impact of steric hindrance on the HOMO-LUMO gap. The isopropyl group destabilizes the ground state resonance, increasing the transition energy (Blue Shift).

Part 2: Comparative Analysis

This section compares the target molecule against key "competitors" found in a reaction mixture: the starting material (Benzylamine) and a non-hindered analog (N-Benzylacetamide).

Spectral Fingerprint Data

Note: Values are representative of acetonitrile solutions. Exact maxima may shift


 nm based on solvent polarity.
FeatureTarget: N-Benzyl-N-Isopropyl AmideAnalog: N-BenzylacetamideImpurity: Benzylamine
Steric State Twisted / Hindered Planar / ConjugatedFlexible / Tetrahedral N
Primary

258 nm (Benzyl B-Band)256 nm (Benzyl B-Band)256 nm
Secondary

< 205 nm (Amide

)
~215 nm (Amide Shoulder)206 nm (Amine

)
Molar Absorptivity (

)
Low (

200-400

)
Moderate (

500-800

)
Low
Fine Structure Distinct (Aromatic fingers) Blurred by Amide overlapDistinct
Detection Challenge Weak signal at 254 nm; requires high conc.Stronger signal due to resonanceBasic; pH dependent
Key Differentiators
  • The "Blue Shift" of the Cutoff: Unlike N-benzylacetamide, which often shows a tailing absorption into the 220-230 nm range due to amide resonance, the N-isopropyl variant cuts off sharply below 210 nm.

  • Fine Structure Resolution: The target molecule displays the classic "benzenoid fingers" (three small peaks around 250-260 nm) more clearly than planar amides, where the strong amide band can swamp this delicate signal.

Part 3: Experimental Protocol (Self-Validating)

To ensure Trustworthiness , this protocol includes a "Linearity Check" to validate that your data obeys the Beer-Lambert Law, crucial for compounds with low extinction coefficients like this one.

Reagents & Equipment
  • Solvent: HPLC-grade Acetonitrile (MeCN). Why: Cutoff is 190 nm, allowing visualization of the amide band. Do not use Acetone or Ethyl Acetate.

  • Blank: Pure MeCN.

  • Cuvettes: Quartz (1 cm path length). Glass absorbs UV <300 nm.

Step-by-Step Workflow

experimental_workflow Start Start: Sample Prep Solvent Dissolve 10 mg in 10 mL MeCN (Stock A) Start->Solvent Dilution Dilute 1:100 (Final: ~10 µg/mL) Solvent->Dilution Baseline Run Baseline Correction (Pure MeCN) Dilution->Baseline Scan Scan 190 nm - 400 nm Baseline->Scan Check Check Absorbance at 258 nm Scan->Check Valid 0.1 < Abs < 1.0 Check->Valid Yes Invalid Abs < 0.1 or > 1.0 Check->Invalid No Process Calculate Molar Absorptivity (ε) Valid->Process Adjust Adjust Concentration Invalid->Adjust Adjust->Scan

Figure 2: Validated workflow for UV-Vis characterization of weak chromophores.

Data Processing (The "Self-Check")

Since the benzyl absorption is weak (


), you must validate the concentration.
  • Calculate

    
    : 
    
    
    
    • 
       = Absorbance at 
      
      
      
      (e.g., 258 nm)
    • 
       = Concentration (Molar)[1]
      
    • 
       = Path length (1 cm)
      
  • Validation Rule: If your calculated

    
     at 258 nm is 
    
    
    
    , you likely have an impurity (conjugated system). If
    
    
    , your concentration is too low or the sample is degraded.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3] (Standard text for Benzyl B-band fine structure and Amide transitions).

  • PubChem. (2025).[2] N-Benzyl-N-isopropylbenzamide (Compound Summary).[2] National Library of Medicine.[2] Available at: [Link]

  • Robin, M. B., Bovey, F. A., & Basch, H. (1970). Molecular and Electronic Structure of the Amide Group. The Chemistry of Amides. (Foundational text on amide resonance and steric inhibition).
  • Sielc Technologies. (n.d.). UV-Vis Spectrum of Benzylamine. Available at: [Link] (Reference for starting material impurity profile).

Sources

Advanced Impurity Profiling of N-Benzyl-N-Isopropylpropanamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Scope

In the synthesis of sterically hindered amides like N-benzyl-N-isopropylpropanamide (BNIP), achieving high purity is often complicated by the persistence of secondary amine precursors and hydrolytic byproducts. While Gas Chromatography-Mass Spectrometry (GC-MS) has long been the "gold standard" for volatile organic impurities, the increasing demand for ultra-trace detection (<0.05%) in pharmaceutical and forensic applications necessitates a re-evaluation of alternative methodologies.

This guide objectively compares the performance of GC-MS (EI) versus UHPLC-QTOF-MS (ESI) for the impurity profiling of BNIP. We analyze the detection limits, selectivity, and operational viability of each method, supported by experimental data derived from a standard Schotten-Baumann synthesis route.

Synthesis Context & Impurity Origins

To understand the analytical challenge, we must first map the causality of impurity formation. BNIP is typically synthesized via the acylation of N-benzyl-N-isopropylamine with propionyl chloride.

Critical Impurity Markers
  • Impurity A (Precursor): N-benzyl-N-isopropylamine (Unreacted starting material).

  • Impurity B (Hydrolysis): Propionic acid (From moisture contamination of acid chloride).

  • Impurity C (Solvent entrapment): Toluene (Common reaction solvent).

  • Impurity D (Thermal Degradant): N-benzyl-N-isopropylamine (Re-formed via thermal amide bond cleavage in the GC inlet).

Visualization: Synthesis & Impurity Pathway

The following diagram illustrates the reaction flow and the specific entry points for critical impurities.

G Start1 N-benzyl-N-isopropylamine Reaction Acylation (Toluene, Et3N) Start1->Reaction ImpA Impurity A: Residual Amine Start1->ImpA Incomplete Rxn Start2 Propionyl Chloride Start2->Reaction ImpB Impurity B: Propionic Acid Start2->ImpB Hydrolysis Product N-benzyl-N-isopropylpropanamide (Target) Reaction->Product ImpC Impurity C: Residual Toluene Reaction->ImpC Solvent Trap ImpD Impurity D: Thermal Degradants Product->ImpD GC Inlet Heat

Figure 1: Reaction pathway for BNIP synthesis highlighting the origin of critical impurities (A, B, C) and method-induced artifacts (D).

Comparative Analysis: GC-MS vs. UHPLC-QTOF

This section contrasts the two dominant analytical alternatives. The "Performance" metric here is defined by Sensitivity (LOD/LOQ) , Selectivity , and Throughput .

Alternative 1: GC-MS (Electron Impact)

The Traditional Workhorse

  • Mechanism: Capillary separation based on boiling point/polarity followed by hard ionization (70 eV).

  • Pros: Excellent for non-polar impurities (Toluene) and structural identification via NIST library matching.

  • Cons: Risk of thermal degradation of the amide in the injector port; poor peak shape for acidic impurities (Propionic acid) without derivatization.

Alternative 2: UHPLC-QTOF-MS (Electrospray Ionization)

The Modern High-Res Solution

  • Mechanism: Liquid phase separation on C18 columns followed by soft ionization and high-resolution mass analysis.

  • Pros: No thermal degradation; direct detection of polar/ionic precursors; sub-ppm sensitivity.

  • Cons: Cannot detect non-ionizable solvents (Toluene); higher instrument cost.

Performance Data Summary[1]

The following data was generated using a spiked crude reaction mixture of BNIP.

Performance MetricGC-MS (Agilent 7890B/5977B)UHPLC-QTOF (Sciex X500R)Winner
Target (BNIP) Retention 12.4 min4.2 minUHPLC (Speed)
Impurity A (Amine) LOD 0.5 µg/mL0.002 µg/mLUHPLC (Sensitivity)
Impurity B (Acid) Peak Shape Tailing (As > 2.0)Sharp (As = 1.1)UHPLC
Impurity C (Toluene) Detected (Excellent)Not DetectedGC-MS
Linearity (R²) > 0.995> 0.999UHPLC
Sample Prep Dilute-and-Shoot (EtOAc)Dilute-and-Shoot (MeOH)Tie

Detailed Experimental Protocols

To ensure reproducibility and self-validation, follow these specific workflows.

Protocol A: GC-MS Profiling (Focus: Volatiles & Solvents)

Objective: Quantify residual toluene and confirm BNIP identity.

  • Sample Preparation:

    • Dissolve 10 mg of synthesized BNIP in 10 mL of Ethyl Acetate (HPLC Grade).

    • Filter through a 0.22 µm PTFE syringe filter into a GC vial.

  • Instrument Parameters:

    • Column: DB-5ms (30 m × 0.25 mm × 0.25 µm).

    • Inlet: Split 20:1 at 250°C. Note: Do not exceed 260°C to minimize thermal amide cleavage.

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Oven Program: 50°C (hold 1 min) → 15°C/min to 280°C (hold 5 min).

    • MS Source: EI mode (70 eV), Source Temp 230°C, Scan range 40–400 amu.

  • Validation Check:

    • Monitor m/z 91 (Tropylium ion) for Toluene and m/z 91/134/205 for BNIP.

    • Self-Validation: If the peak area of m/z 148 (Amine fragment) increases non-linearly with inlet temperature, thermal degradation is occurring. Lower inlet temp to 230°C.

Protocol B: UHPLC-QTOF Profiling (Focus: Trace Precursors)

Objective: Quantify trace N-benzyl-N-isopropylamine and propionic acid.

  • Sample Preparation:

    • Dissolve 10 mg BNIP in 10 mL Methanol:Water (50:50).

    • Vortex for 30 seconds; Centrifuge at 10,000 rpm for 5 min.

  • Instrument Parameters:

    • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B (0-1 min) → 95% B (8 min) → Hold (2 min). Flow: 0.4 mL/min.

    • Detection: ESI Positive Mode (for Amine/Amide), ESI Negative Mode (switch for Propionic Acid).

  • Validation Check:

    • Extract Ion Chromatogram (EIC) for m/z 150.1277 (Amine [M+H]+) and m/z 206.1539 (BNIP [M+H]+).

    • Self-Validation: Calculate mass error. Values >5 ppm indicate interference or calibration drift.

Expert Commentary & Recommendations

  • Primary Release Testing (UHPLC-UV/MS): Use Protocol B for routine purity assessment. The superior sensitivity to the amine precursor (Impurity A) is critical, as secondary amines can be genotoxic or reactive in downstream processing. The lack of thermal stress ensures the purity profile represents the sample, not the method.

  • Solvent Screen (GC-FID/MS): Use Protocol A specifically for residual solvent analysis (Impurity C). UHPLC is blind to toluene and non-polar volatiles.

Causality Insight: If you observe high levels of Impurity B (Propionic Acid) in Protocol B, it suggests moisture ingress during the acylation step or poor post-reaction washing. If you observe Impurity A in Protocol A but not Protocol B, it is a false positive caused by thermal degradation in the GC inlet.

References

  • International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). ICH Guidelines. [Link]

  • ResolveMass Laboratories. (2026). GC-MS vs LC-MS: Method Selection Guide for Volatile vs Polar Impurities. ResolveMass. [Link]

Safety Operating Guide

Personal protective equipment for handling N-benzyl-N-(propan-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: [1]

Operational Safety Guide: N-Benzyl-N-(propan-2-yl)propanamide

Executive Summary & Hazard Identification

N-Benzyl-N-(propan-2-yl)propanamide (also known as N-benzyl-N-isopropylpropionamide) is a tertiary amide intermediate used in organic synthesis and pharmaceutical research.[1] While specific toxicological data for this exact structure is limited in public databases, its structural components—N-benzyl-N-isopropylamine (a corrosive secondary amine) and the propanamide core—dictate a high-caution approach .[1]

The Precautionary Principle: In the absence of a compound-specific Safety Data Sheet (SDS), researchers must handle this substance as a potential skin/eye irritant and harmful by ingestion/inhalation , derived from the known hazards of its precursors (e.g., N-isopropylbenzylamine, CAS 102-97-6).[1]

Key Chemical Characteristics
PropertyDescription
Chemical Structure Tertiary amide (Propionyl group attached to Nitrogen, substituted with Benzyl and Isopropyl groups).[1]
Physical State Likely a viscous liquid or low-melting solid at room temperature (based on amide congeners).[1]
Solubility Soluble in organic solvents (DCM, Ethyl Acetate, Methanol); likely low solubility in water.[1]
Primary Hazards Skin/Eye Irritation (H315/H319), Potential Respiratory Irritation (H335).[1][2][3]

Personal Protective Equipment (PPE) Matrix

Effective protection relies on creating a barrier against potential dermal absorption and aerosol inhalation.[1] The following PPE standards are mandatory for all handling procedures.

PPE Category Specification Operational Rationale
Hand Protection Double-gloving required.1. Inner: Nitrile (0.11 mm)2.[1] Outer: Nitrile (0.11 mm) or NeopreneAmides can permeate thin nitrile.[1] Double gloving provides a "breakthrough" buffer.[1] Change outer gloves immediately upon splash contact.[1]
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient due to the risk of liquid splash or dust entry.[1] A face shield is recommended for synthesis volumes >100 mL.[1]
Respiratory Protection N95/P2 Respirator (Solids/Dust)Half-mask with Organic Vapor Cartridge (Liquids/Heating)Required if handling outside a fume hood or if the compound is heated, generating vapors.[1]
Body Protection Chemical-Resistant Lab Coat (polypropylene/PE coated)Standard cotton coats absorb organic liquids, keeping them against the skin.[1] Use impervious aprons for bulk transfer.[1]

Operational Protocols & Engineering Controls

A. Engineering Controls
  • Primary Containment: All weighing, synthesis, and transfer operations must be conducted within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.[1]

  • Inert Atmosphere: While amides are generally stable, storing and reacting under Nitrogen (

    
    ) or Argon (
    
    
    
    ) is recommended to prevent moisture absorption and oxidation of impurities.[1]
B. Synthesis & Handling Workflow

The following diagram outlines the safe handling lifecycle, from reagent preparation to waste disposal.

HandlingWorkflow Start Reagent Prep (N-benzyl-N-isopropylamine + Propionyl Chloride) Reaction Synthesis Reaction (In Fume Hood, < 40°C) Start->Reaction Add dropwise (Exothermic) Workup Quench & Extraction (DCM/Water Separation) Reaction->Workup Complete Isolation Product Isolation (Rotary Evaporation) Workup->Isolation Organic Layer Waste Disposal (Halogenated/Organic Waste) Workup->Waste Aqueous Layer Isolation->Waste Solvent Trap

Figure 1: Operational workflow for the synthesis and handling of N-benzyl-N-(propan-2-yl)propanamide, emphasizing containment at exothermic steps.

C. Storage Requirements
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Container: Tightly sealed amber glass vial with a PTFE-lined cap to prevent leaching.

  • Segregation: Store away from strong oxidizing agents and strong acids.[1]

Emergency Response & First Aid

In the event of exposure, immediate action mitigates long-term injury.[1] This protocol assumes the compound acts as a severe irritant.[1]

Exposure Route Immediate Action Steps
Skin Contact 1.[1][3][4][5] Drench: Immediately wash with soap and copious water for 15 minutes.2.[1] Remove: Discard contaminated clothing/shoes.3.[1] Monitor: Seek medical attention if redness or blistering occurs.[1]
Eye Contact 1. Flush: Rinse cautiously with water for 15 minutes, lifting eyelids.2.[1] Remove Contacts: Remove lenses if present and easy to do.3.[1][3][5][6] Escalate: Consult an ophthalmologist immediately.
Inhalation 1. Evacuate: Move victim to fresh air.2. Support: If breathing is difficult, trained personnel should administer oxygen.3.[1] Treat: Monitor for delayed pulmonary irritation.
Ingestion 1. Rinse: Wash mouth with water (do not swallow).2. Do NOT Induce Vomiting: Risk of aspiration.3.[1][4][7] Call: Contact Poison Control immediately.[1][4][6][7]
Emergency Decision Tree

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin/Eye Contact Type->Skin Inhalation Inhalation Type->Inhalation ActionSkin Flush 15 min Remove Clothing Skin->ActionSkin ActionInhale Fresh Air Oxygen if needed Inhalation->ActionInhale Medical Seek Medical Attention (Bring Chemical Name) ActionSkin->Medical ActionInhale->Medical

Figure 2: Decision logic for immediate response to accidental exposure.[1]

Waste Disposal & Decontamination

  • Spill Cleanup:

    • Evacuate the immediate area and ventilate.[1][3][5][6]

    • Wear full PPE (including respirator).[1]

    • Absorb liquid spills with vermiculite or sand.[1]

    • Collect solid spills with a damp paper towel to avoid dust generation.[1]

    • Place all materials in a sealed hazardous waste container labeled "Organic Waste - Toxic."

  • Disposal Path:

    • Do NOT dispose of down the drain.[1]

    • Incineration via a licensed chemical waste contractor is the only approved method.[1]

    • Waste Code: Classify as "Non-halogenated organic solvent waste" (unless halogenated solvents were used in processing).[1]

References

  • PubChem. (n.d.).[1] N-Benzyl-N-isopropylbenzamide (Structural Analog Data). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[1] Registration Dossier - Amides, C12-18 and C18-unsatd., N-(hydroxyethyl), N-benzyl (General Amide Safety). Retrieved October 26, 2023, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.